1,1,3-Trichloroacetone
Description
Properties
IUPAC Name |
1,1,3-trichloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c4-1-2(7)3(5)6/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWILTCXCTVMANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021680 | |
| Record name | 1,1,3-Trichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921-03-9 | |
| Record name | 1,1,3-Trichloroacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3-Trichloroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3-Trichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3-trichloroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3-TRICHLOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N0B05BDRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,3-Trichloroacetone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,1,3-trichloroacetone (CAS No. 921-03-9). It is a vital chemical intermediate, notably in the synthesis of pharmaceuticals such as folic acid. This document consolidates critical data on its physical and chemical characteristics, provides detailed experimental protocols for its synthesis and key reactions, and includes visualizations of experimental workflows and reaction mechanisms to support research and development activities.
Chemical Identity and Structure
This compound is a halogenated ketone.[1] Its structure, featuring three chlorine atoms on an acetone (B3395972) backbone, imparts significant reactivity, making it a versatile reagent in organic synthesis.[2]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1,1,3-trichloropropan-2-one[1] |
| CAS Number | 921-03-9[1] |
| Molecular Formula | C₃H₃Cl₃O[1] |
| SMILES String | ClCC(=O)C(Cl)Cl[3] |
| InChI Key | ZWILTCXCTVMANU-UHFFFAOYSA-N[3] |
| Synonyms | 1,1,3-Trichloro-2-propanone, TCA[3] |
Physicochemical Properties
This compound is a colorless to light yellow liquid with a pungent, lachrymatory odor.[4] It is combustible and should be handled with appropriate safety precautions.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 161.41 g/mol [3] |
| Appearance | Colorless to light yellow liquid[5] |
| Density | 1.512 g/mL at 20 °C[3] |
| Melting Point | 9-11 °C[3] |
| Boiling Point | 88-90 °C at 76 mmHg[3] |
| Solubility | Poorly soluble in water; soluble in many organic solvents such as ethanol, acetone, chloroform, methanol, petroleum ether, and hexane.[2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: Spectral data is available and can be used to confirm the proton environment in the molecule.[1]
-
¹³C NMR: The carbon spectrum provides information on the three distinct carbon atoms in the structure.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carbonyl group and carbon-chlorine bonds.[4]
-
Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[7]
Experimental Protocols
Synthesis of this compound via Chlorination of Dichloroacetone
This protocol describes a method for preparing this compound by the chlorination of a dichloroacetone mixture.[5]
Materials:
-
Dichloroacetone mixture (containing 1,1-dichloroacetone (B129577) and 1,3-dichloroacetone)
-
Trichloroisocyanuric acid
-
Methanesulfonic acid
-
2500 mL three-necked flask
Procedure:
-
Add 500 g of the dichloroacetone mixture and 25 g of methanesulfonic acid to the three-necked flask.
-
Heat the reaction mixture and maintain the internal temperature at 115-120°C.
-
Add 100 g of trichloroisocyanuric acid to the flask over 10 minutes.
-
Maintain the temperature for 30 minutes after the addition.
-
Sequentially add 50 g, 25 g, and 12.5 g of trichloroisocyanuric acid, with a 30-minute stirring period at temperature after each addition.
-
Upon completion, the reaction is stopped. The product can be purified by distillation.
Caption: Synthesis workflow for this compound.
Nucleophilic Substitution Reaction of this compound
This protocol details a nucleophilic substitution reaction using this compound as the electrophile.[2]
Materials:
-
1-phenyl-5-mercaptotetrazole
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Saturated ammonium (B1175870) chloride (NH₄Cl) aqueous solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol) in anhydrous THF, add NaH (224 mg, 5.62 mmol) at 0°C.
-
Stir the reaction mixture at 0°C for 15 minutes.
-
Slowly add a solution of this compound (1 mL, 5.62 mmol) in THF (10 mL) dropwise to the reaction mixture at 0°C.
-
Continue stirring at 0°C for an additional hour.
-
Quench the reaction by adding 5 mL of saturated NH₄Cl aqueous solution.
-
Extract the aqueous layer three times with ethyl acetate (20 mL each).
-
Combine the organic extracts and wash with brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (petroleum ether: ethyl acetate = 10:1) to obtain the target product.
Caption: Nucleophilic substitution reaction workflow.
Reactivity and Applications
The presence of three chlorine atoms makes this compound a potent electrophile, susceptible to nucleophilic attack.[8] This reactivity is fundamental to its primary application as a key intermediate in the synthesis of folic acid (Vitamin B9).[2][5] It serves as a building block in the construction of the pteridine (B1203161) ring system of folic acid.[9]
Beyond its role in pharmaceutical synthesis, its reactivity allows for a range of chemical transformations, making it a valuable intermediate in the production of agrochemicals and other fine chemicals.[8]
Biological Activity and Signaling Pathways
Currently, there is no evidence in the reviewed literature to suggest that this compound is directly involved in biological signaling pathways. Its primary significance in the life sciences is as a synthetic precursor to biologically active molecules like folic acid. It has been reported to be a direct-acting mutagen in the Ames/Salmonella assay.[3]
Safety and Handling
This compound is classified as toxic if swallowed and fatal if inhaled. It causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection, must be worn when handling this chemical. It should be stored in a well-ventilated place and the container kept tightly closed.
Conclusion
This compound is a chemical of significant industrial importance, primarily due to its role as a precursor in the synthesis of folic acid. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a valuable tool for synthetic chemists. This guide provides essential data and protocols to support the safe and effective use of this compound in research and development.
References
- 1. This compound | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1,1,3-三氯丙酮 Wacker Chemie AG, ≥86.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound(921-03-9) IR Spectrum [m.chemicalbook.com]
- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound(921-03-9) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Propanone, 1,1,3-trichloro- [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. CN103896945B - Simple and convenient folic acid environment-friendly production method - Google Patents [patents.google.com]
In-Depth Technical Guide to the Spectroscopic Data of 1,1,3-Trichloroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1,3-trichloroacetone (CAS No. 921-03-9), a significant intermediate in organic synthesis, particularly in the production of pharmaceuticals like folic acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and reaction monitoring.
Spectroscopic Data Summary
The structural formula of this compound is Cl₂CHCOCH₂Cl. The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum of this compound exhibits two distinct signals corresponding to the two different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.4 | Singlet | CHCl₂ |
| ~4.4 | Singlet | CH₂Cl |
¹³C NMR Data
The carbon-13 NMR spectrum shows three signals, one for each of the unique carbon atoms in the structure.
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O (Ketone) |
| ~68 | CHCl₂ |
| ~52 | CH₂Cl |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O Stretch (Ketone) |
| ~1410 | Medium | CH₂ Bend (Scissoring) |
| ~1270 | Medium | C-C Stretch |
| ~820 | Strong | C-Cl Stretch |
| ~740 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent due to the lability of the molecule.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 160/162/164 | Low | [M]⁺ (Molecular Ion) |
| 125/127 | High | [M-Cl]⁺ |
| 83/85 | High | [CHCl₂]⁺ |
| 77/79 | Base Peak | [COCHCl]⁺ |
| 49/51 | High | [CH₂Cl]⁺ |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques as outlined below.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the signals to singlets for each carbon.
IR Spectroscopy
For liquid samples like this compound, the IR spectrum is conveniently obtained using the neat liquid. A thin film of the compound is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a vapor phase spectrum can be obtained by introducing the sample into a heated gas cell.
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer, which commonly employs electron ionization (EI). In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for a compound like this compound.
Synthesis of 1,1,3-Trichloroacetone via Acetone Chlorination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3-Trichloroacetone is a pivotal intermediate in the synthesis of various high-value organic molecules, most notably in the pharmaceutical industry for the production of folic acid.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound through the chlorination of acetone (B3395972). It details various synthetic methodologies, reaction conditions, and catalytic systems, supported by quantitative data and detailed experimental protocols. Furthermore, this document presents visual representations of the reaction mechanism and a general experimental workflow to facilitate a deeper understanding of the process.
Introduction
This compound (C₃H₃Cl₃O), a colorless to reddish, lachrymatory liquid with a pungent odor, is a key building block in organic synthesis.[4] Its primary application lies as a precursor in the manufacturing of Active Pharmaceutical Ingredients (APIs), including vitamins like folic acid.[1][4] The chlorination of acetone presents a direct and common route to this valuable compound, though the reaction is often challenged by the formation of multiple chlorinated byproducts, such as monochloroacetone, 1,1-dichloroacetone (B129577), 1,3-dichloroacetone, 1,1,1-trichloroacetone, and higher chlorinated species.[2][5] Achieving high selectivity and yield of the desired 1,1,3-isomer is therefore a critical aspect of its industrial production.
This guide explores various approaches to control the chlorination of acetone, including staged reactions, the use of specific catalysts, and optimization of reaction parameters to selectively synthesize this compound.
Synthetic Methodologies and Quantitative Data
The synthesis of this compound from acetone is a multi-step chlorination process. The reaction can be initiated from acetone, monochloroacetone, or dichloroacetone derivatives.[2] Several methods have been developed to enhance the yield and selectivity towards this compound, primarily through the use of catalysts and careful control of reaction conditions.
Catalytic Chlorination
Various catalysts have been employed to direct the chlorination of acetone towards the formation of this compound. These include amine compounds, iodine-containing compounds, and metal catalysts.
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Starting Material | Reaction Temperature (°C) | Yield/Purity | Reference |
| Triethylamine/Diethylamine | Acetone | 25 - 35 | Selectivity of 40-50% | [6] |
| Triethylamine | Acetone | 30 - 60 | Yield up to 90% or above | [7] |
| Iodine or Iodine-containing compound | Acetone, Chloroacetone, or 1,1-Dichloroacetone | 10 - 80 | Crude product with 76 wt% this compound from acetone; ~85% yield of 97-98% pure product from 1,1-dichloroacetone | [2] |
| Iron powder | 1,3-Dichloroacetone | 40 - 80 | High purity | [3] |
| Pyridine, Picoline, or Ethylpyridine | Acetone | 30 - 120 (initial), 110 - 200 (conversion) | Not specified | [8] |
| Methanesulfonic acid / p-toluenesulfonic acid | Dichloroacetone mixture | 115 - 130 | High yield and purity | [9] |
Reaction Parameters
Control of reaction parameters such as temperature and reactant molar ratio is crucial for maximizing the selectivity of this compound.
Table 2: Influence of Reaction Parameters on Acetone Chlorination
| Parameter | Optimal Range/Ratio | Effect | Reference |
| Temperature (Gas Phase) | Below 55°C | Higher temperatures decrease selectivity. | [10] |
| Acetone:Chlorine Mole Ratio (Gas Phase) | 10 to 15 | A high ratio maximizes selectivity. | [10] |
| Reaction Temperature (Liquid Phase) | 10 - 100°C | Varies with catalyst and starting material. | [2][6] |
Reaction Mechanism and Experimental Workflow
Reaction Mechanism
The chlorination of acetone proceeds through a keto-enol tautomerism mechanism. In the presence of an acid or base catalyst, acetone is converted to its enol form, which then readily reacts with chlorine. The reaction is typically zero-order with respect to the halogen at higher concentrations, indicating that the rate-determining step is the enolization of the ketone.[11]
Caption: Reaction mechanism for the chlorination of acetone.
General Experimental Workflow
The synthesis of this compound typically involves the controlled addition of chlorine gas to acetone in the presence of a catalyst, followed by workup and purification.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
The following are representative experimental protocols derived from the literature.
Amine-Catalyzed Chlorination of Acetone
This method utilizes an amine catalyst to promote the chlorination of acetone.[6][7]
Materials:
-
Acetone
-
Triethylamine
-
Water
-
Chlorine gas
Procedure:
-
To a suitable reactor equipped with a stirrer, thermometer, gas inlet tube, and reflux condenser, add 90g of acetone, 1g of triethylamine, and 0.5g of water.[7]
-
Stir the mixture and maintain the temperature at 30°C.
-
Introduce chlorine gas into the reaction mixture.
-
Monitor the reaction progress by analyzing the content of monochloroacetone. When the content is below 1%, proceed to the second chlorination stage.
-
In the second stage, an alcohol compound is added, and the temperature is maintained at 30°C while continuing the chlorination.
-
Continue the reaction until the dichloroacetone is completely consumed.
-
Stop the chlorine flow and purge the reactor with air to remove residual chlorine.
-
Remove the solvent by distillation under reduced pressure to obtain this compound.[7]
Iodine-Catalyzed Chlorination of Acetone
This process employs iodine as a catalyst for the chlorination of acetone or its chlorinated derivatives.[2]
Materials:
-
Acetone (or 1,1-dichloroacetone)
-
Iodine
-
Chlorine gas
Procedure (starting from Acetone):
-
In a reaction vessel, prepare a mixture of 14.5 g of acetone and 1.4 g of iodine.
-
Maintain the reaction temperature between 20°C and 30°C.
-
Introduce 20 g of chlorine over 10 minutes, followed by an additional 36 g of chlorine over 4 hours.
-
Upon completion, the crude product is obtained, which can be purified by fractional distillation. The crude product in one example contained 76% by weight of this compound.[2]
Procedure (starting from 1,1-Dichloroacetone):
-
In a similar setup, a mixture of 190.5 g of 1,1-dichloroacetone and 6.5 g of iodine is prepared.
-
Introduce 103 g of chlorine over 7 hours.
-
The resulting crude product, containing 71% by weight of this compound, is then purified by fractional distillation to yield this compound with a purity of 97% by weight, corresponding to a yield of 85% based on the consumed dichloroacetone.[2]
Conclusion
The synthesis of this compound via the chlorination of acetone is a well-established yet nuanced process. The selectivity and yield of the desired product are highly dependent on the choice of catalyst and the precise control of reaction conditions such as temperature and reactant stoichiometry. Amine and iodine-based catalytic systems have demonstrated high efficacy. For researchers and professionals in drug development, a thorough understanding of these synthetic parameters is essential for the efficient and cost-effective production of this critical intermediate. Further research may focus on developing more selective and environmentally benign catalytic systems to improve the sustainability of this important industrial process.
References
- 1. guidechem.com [guidechem.com]
- 2. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. CN105461529A - Preparing method for this compound - Google Patents [patents.google.com]
- 4. wacker.com [wacker.com]
- 5. 1,1,1-Trichloroacetone - Wikipedia [en.wikipedia.org]
- 6. CN1047853A - this compound preparation method - Google Patents [patents.google.com]
- 7. A kind of method for preparing this compound by chlorination of acetone - Eureka | Patsnap [eureka.patsnap.com]
- 8. US3265740A - Process for chlorinating acetone and acetylacetone - Google Patents [patents.google.com]
- 9. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. diyhpl.us [diyhpl.us]
A Technical Guide to the Physical Properties of 1,1,3-Trichloroacetone
This document provides an in-depth overview of the key physical properties of 1,1,3-trichloroacetone, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and well-documented physical data. This guide includes a summary of reported values and detailed experimental methodologies for their determination.
Core Physical Properties
This compound, with the chemical formula (Cl)₂CHCOCH₂Cl, is a halogenated ketone used as a reagent in various organic syntheses.[1][2][3] Accurate knowledge of its physical properties is essential for its proper handling, use in reactions, and for purification processes.
The experimentally determined boiling point and density of this compound are summarized in the table below. It is crucial to note the conditions, such as pressure and temperature, under which these values were measured.
| Physical Property | Value | Conditions |
| Boiling Point | 88-90 °C | at 76 mmHg |
| 172 °C | (at atmospheric pressure)[4] | |
| Density | 1.512 g/mL | at 20 °C[1][2][3][5] |
| 1.53 g/mL | at 20 °C[4] |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the boiling point and density of liquid compounds like this compound.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For accurate determination, it is critical to record the pressure at which the boiling point is measured.
Method 1: Distillation This is a common and effective method for both purifying a liquid and determining its boiling point.[7]
-
Apparatus: A round-bottom flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, a heat source (heating mantle or sand bath), and boiling chips.
-
Procedure:
-
Place a sample of this compound (e.g., 5-10 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[8]
-
Begin heating the flask gently.
-
As the liquid boils, the vapor will rise, surround the thermometer bulb, and pass into the condenser.
-
Record the temperature when it stabilizes as the liquid is actively condensing and dripping into the receiving flask. This stable temperature is the boiling point.[7]
-
Record the ambient barometric pressure.
-
Method 2: Thiele Tube Method This microscale method is suitable when only a small amount of the substance is available.
-
Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (e.g., 10x75 mm), and a capillary tube sealed at one end.
-
Procedure:
-
Fill the small test tube to about half-full with this compound.
-
Place the capillary tube into the test tube with its open end down.
-
Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube is designed to allow for even heating of the oil via convection.
-
Heat the side arm of the Thiele tube gently with a Bunsen burner or micro-burner.
-
As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube.[8]
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8]
-
Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[9]
Method: Pycnometry A pycnometer (or specific gravity bottle) is a flask with a precise volume, used for highly accurate density measurements.
-
Apparatus: A pycnometer of a known volume (e.g., 10 mL or 25 mL), an analytical balance, and a constant temperature water bath.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with this compound, ensuring no air bubbles are present. If using a stoppered pycnometer, the capillary in the stopper will allow excess liquid to escape.
-
Place the filled pycnometer in a constant temperature water bath set to 20.0 °C and allow it to equilibrate.
-
Remove the pycnometer, carefully wipe it dry on the outside, and weigh it again (m₂).
-
The mass of the this compound is (m₂ - m₁).
-
To determine the precise volume of the pycnometer, repeat the procedure using deionized water. Weigh the empty (m₁) and water-filled (m₃) pycnometer at 20.0 °C.
-
Calculate the volume of the pycnometer (V) using the known density of water at 20.0 °C (ρ_water ≈ 0.9982 g/mL): V = (m₃ - m₁) / ρ_water.
-
Calculate the density of this compound (ρ_sample): ρ_sample = (m₂ - m₁) / V.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical substance like this compound.
References
- 1. This compound produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]
- 2. This compound CAS#: 921-03-9 [m.chemicalbook.com]
- 3. This compound | 921-03-9 [chemicalbook.com]
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1,1,3-Trichloroacetone (CAS 921-03-9)
Introduction
This compound, with CAS Registry Number 921-03-9, is a halogenated ketone that serves as a pivotal intermediate in various chemical manufacturing processes.[1] It is a colorless to reddish, lachrymatory liquid characterized by a pungent odor.[2] Its significance stems from its versatile reactivity, primarily attributed to the three chlorine atoms within its structure, which makes it a potent electrophile for a range of chemical transformations.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key chemical reactions, and critical safety information, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a small molecule with distinct physical characteristics. It has poor solubility in water but is readily soluble in common organic solvents like chloroform, methanol (B129727), petroleum ether, and hexane.[3][5] A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 921-03-9 | [6] |
| Molecular Formula | C₃H₃Cl₃O | [6] |
| Molecular Weight | 161.41 g/mol | [7] |
| IUPAC Name | 1,1,3-trichloropropan-2-one | [8] |
| Synonyms | 1,1,3-Trichloro-2-propanone, TCA, α,α′,α′-Trichloroacetone | [6][7] |
| Appearance | Colorless to reddish, oily liquid with a pungent, irritating odor | [2][3] |
| Density | 1.512 g/mL at 20 °C | [5][7] |
| Melting Point | 9-11 °C | [5][7] |
| Boiling Point | 88-90 °C at 76 mmHg | [5][7] |
| Flash Point | 80 °C | [5] |
| Refractive Index | n20/D 1.491 | [5] |
| Solubility | Poor in water; Soluble in common organic solvents | [3] |
Synthesis Methodologies
The primary route for synthesizing this compound is through the chlorination of acetone (B3395972) or its chlorinated derivatives.[3][9] Various methods have been developed to optimize the yield and selectivity of this reaction, as direct chlorination can lead to a mixture of undesired by-products.[9][10]
Catalytic Chlorination of Acetone
A common approach involves the reaction of acetone with chlorine gas in the presence of a catalyst. Iodine or iodine-containing compounds are effective catalysts for this transformation.[9] The reaction can be performed with acetone, chloroacetone, or 1,1-dichloroacetone (B129577) as the starting material.[9]
Multi-Step Synthesis via Acetal (B89532) Intermediate
To improve product purity and yield, a multi-step process can be employed. This method involves the initial chlorination of acetone in methanol to form the intermediate 1,3-dichloroacetone (B141476) dimethyl acetal. This intermediate is more easily separated from by-products. Subsequently, the acetal is subjected to demethanolization and further chlorination to yield the final high-purity this compound product.[10]
Experimental Protocol: Iodine-Catalyzed Chlorination of 1,1-Dichloroacetone[9]
-
Setup: A 250 ml round-bottomed flask is equipped with a stirrer, a gas inlet tube, and a reflux condenser.
-
Reagents: A mixture of 190.5 g of 1,1-dichloroacetone and 6 g of iodine is added to the flask.
-
Reaction: The mixture is maintained at a temperature of 30 °C.
-
Chlorination: 63 g of chlorine gas is introduced into the mixture over a period of 3.5 hours.
-
Workup: The resulting crude product mixture contains approximately 53% by weight of this compound, which can be purified by distillation.[9]
Caption: Iodine-catalyzed synthesis of this compound.
Reactivity and Key Applications
This compound is a valuable building block in organic synthesis, primarily used as a pharmaceutical and agrochemical intermediate.[1]
Synthesis of Folic Acid
The most significant application of this compound is as a crucial raw material in the synthesis of folic acid (Vitamin B9), an essential nutrient for human growth.[1][3][4][10]
Nucleophilic Substitution Reactions
The presence of three reactive chlorine atoms makes the molecule susceptible to nucleophilic attack. It readily undergoes nucleophilic substitution reactions with various nucleophiles, such as phenols and amines, to produce a wide range of functionalized organic molecules.[3]
Experimental Protocol: Nucleophilic Substitution with a Thiol[3]
-
Preparation: A solution of 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a reaction vessel.
-
Deprotonation: Sodium hydride (NaH) (224 mg, 5.62 mmol) is added to the solution at 0°C. The mixture is stirred for 15 minutes at this temperature.
-
Addition: The resulting mixture is slowly added dropwise to a solution of this compound (1 mL, 5.62 mmol) in THF (10 mL), also maintained at 0°C.
-
Reaction: The reaction is allowed to proceed for an additional hour at 0°C.
-
Quenching: The reaction is quenched by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (5 mL).
-
Extraction: The organic product is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: The combined organic extracts are washed with brine (5 mL), dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated to yield the final product.[3]
Caption: Experimental workflow for a nucleophilic substitution reaction.
Favorskii Rearrangement
As an α-halo ketone, this compound can participate in the Favorskii rearrangement. This reaction involves the treatment of an α-halo ketone with a base (like an alkoxide or hydroxide) to form a carboxylic acid derivative, often through a cyclopropanone (B1606653) intermediate.[11][12][13] This rearrangement is a powerful tool in organic synthesis, particularly for ring contraction in cyclic systems.[12][13]
Caption: Key intermediates in the Favorskii rearrangement.
Safety, Handling, and Toxicity
This compound is a hazardous substance that requires strict safety protocols for handling and storage.[14]
Hazard Classification
According to the Globally Harmonized System (GHS), it is classified as highly toxic and corrosive.[8][14]
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Inhalation | Category 1 | Danger | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Sub-category 1B | Danger | H314: Causes severe skin burns and eye damage |
| Aquatic Hazard, Acute | Category 1 | Danger | H400: Very toxic to aquatic life |
| Aquatic Hazard, Chronic | Category 1 | Danger | H410: Very toxic to aquatic life with long lasting effects |
Handling and Storage
-
Handling: Use only in a well-ventilated area or outdoors.[14] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and respiratory protection.[14][15] Do not breathe dust, fumes, gas, mist, vapors, or spray.[14]
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[14] Keep the container tightly closed.[14]
Toxicological Data
This compound exhibits significant toxicity to aquatic life and has been identified as a mutagen. It is a direct-acting mutagen in the Ames/Salmonella assay and has been shown to induce chromosomal aberrations in Chinese hamster ovary (CHO) cells.[15][16]
| Test Organism | Endpoint | Value | Exposure Time | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 2.3 mg/L | 96 h | [14] |
| Daphnia magna (Water Flea) | EC50 | 0.12 mg/L | 48 h | [14] |
Spectroscopic Data
Structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. Data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are available in various chemical databases.[8][17] The ¹H NMR spectrum is characterized by signals corresponding to the dichloromethyl proton (-CHCl₂) and the chloromethyl protons (-CH₂Cl).[17]
Conclusion
This compound is a chemical intermediate of considerable industrial importance, particularly in the pharmaceutical and agrochemical sectors. Its utility is defined by the high reactivity of its carbon-chlorine bonds. While its synthesis and applications are well-established, its significant toxicity and hazardous nature demand meticulous handling and adherence to stringent safety protocols. A thorough understanding of its chemical properties, reactivity, and safety profile is essential for its effective and safe use in research and development.
References
- 1. nbinno.com [nbinno.com]
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- 7. This compound produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]
- 8. This compound | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. CN105461529A - Preparing method for this compound - Google Patents [patents.google.com]
- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. adichemistry.com [adichemistry.com]
- 14. echemi.com [echemi.com]
- 15. This compound produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]
- 16. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound(921-03-9) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide on the Reactivity of the Carbonyl Group in 1,1,3-Trichloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trichloroacetone, a halogenated ketone, is a versatile intermediate in organic synthesis, most notably as a precursor in the production of folic acid.[1][2][3] The presence of three electron-withdrawing chlorine atoms significantly influences the reactivity of its carbonyl group, making it a subject of interest for chemists in various fields. This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in this compound, presenting available quantitative data, detailed experimental protocols, and reaction pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₃Cl₃O | |
| Molecular Weight | 161.41 g/mol | |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | 9-11 °C | |
| Boiling Point | 88-90 °C at 76 mmHg | |
| Density | 1.512 g/mL at 20 °C | |
| Solubility | Poor in water; soluble in organic solvents like petroleum ether and hexane. | [3] |
Spectroscopic Data
The spectroscopic data for this compound is crucial for its identification and for understanding the electronic environment of the carbonyl group.
| Spectrum | Key Features |
| ¹H NMR | Spectral data is available, but specific peak assignments require further analysis. |
| ¹³C NMR | Spectral data is available, with the carbonyl carbon signal being of particular interest for reactivity studies. |
| IR Spectroscopy | The C=O stretching frequency is a key indicator of carbonyl reactivity. While a specific value for this compound is not readily available in the searched literature, it is expected to be at a higher wavenumber compared to acetone (B3395972) due to the inductive effect of the chlorine atoms. |
| Mass Spectrometry | The mass spectrum provides information on the fragmentation pattern of the molecule. |
Reactivity of the Carbonyl Group
The carbonyl group in this compound is highly electrophilic due to the strong electron-withdrawing inductive effect of the three chlorine atoms. This enhanced electrophilicity makes it highly susceptible to nucleophilic attack.
Nucleophilic Addition Reactions
The primary reaction of the carbonyl group is nucleophilic addition. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Caption: General mechanism of nucleophilic addition to the carbonyl group.
While specific kinetic data for nucleophilic addition to this compound is scarce in the readily available literature, the inductive effect of the chlorine atoms is expected to significantly increase the rate of reaction compared to acetone.
Favorskii Rearrangement
As an α-halo ketone, this compound can undergo the Favorskii rearrangement in the presence of a base. This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile, leading to a rearranged carboxylic acid derivative.[4][5]
Caption: Favorskii rearrangement pathway of an α-halo ketone.
Experimental Protocols
Detailed experimental protocols for reactions involving this compound are crucial for reproducible research.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the chlorination of acetone or dichloroacetone.
Method 1: Chlorination of Dichloroacetone Mixture [2]
-
Reactants: 500 g of a dichloroacetone mixture (containing 1,1-dichloroacetone (B129577) and 1,3-dichloroacetone), 25 g of methanesulfonic acid, and 187.5 g of trichloroisocyanuric acid (added in portions).
-
Procedure:
-
Heat the dichloroacetone mixture and methanesulfonic acid to 115-120°C.
-
Add 100 g of trichloroisocyanuric acid over 10 minutes and maintain the temperature for 30 minutes.
-
Sequentially add 50 g, 25 g, and 12.5 g of trichloroisocyanuric acid, with 30 minutes of stirring after each addition.
-
-
Yield: The final mixture contains 55% by weight of this compound as determined by GC analysis.[2]
Nucleophilic Substitution Reaction
A detailed protocol for the reaction of this compound with a nucleophile is provided below.[3]
-
Reactants: 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol), NaH (224 mg, 5.62 mmol), and this compound (1 mL, 5.62 mmol).
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Add NaH to a solution of 1-phenyl-5-mercaptotetrazole in anhydrous THF at 0°C and stir for 15 minutes.
-
Slowly add the resulting mixture dropwise to a solution of this compound in THF (10 mL) at 0°C.
-
Stir the reaction mixture at 0°C for an additional hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic extracts with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
-
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the synthesis of this compound to its application as an intermediate.
Caption: Workflow from synthesis to application of this compound.
Conclusion
The carbonyl group of this compound exhibits enhanced reactivity towards nucleophiles due to the strong inductive effects of the chlorine atoms. This property makes it a valuable intermediate in organic synthesis. While quantitative kinetic and equilibrium data are not extensively available in the reviewed literature, the provided experimental protocols offer a starting point for further investigation and application of this versatile molecule. Future research focusing on detailed kinetic studies would provide a more complete understanding of its reactivity profile and facilitate the development of new synthetic methodologies.
References
- 1. A kind of method for preparing this compound by chlorination of acetone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 1,1,3-Trichloroacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3-Trichloroacetone is a versatile trifunctional electrophile that serves as a valuable intermediate in organic synthesis. Its reactivity is characterized by the presence of three chlorine atoms and a carbonyl group, making it susceptible to a variety of nucleophilic attacks. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, with a focus on reaction mechanisms, synthetic applications, and detailed experimental protocols. The information presented herein is intended to assist researchers and professionals in drug development and fine chemical synthesis in leveraging the synthetic potential of this important building block.
Introduction
This compound, a colorless to reddish lachrymatory liquid, is a chlorinated derivative of acetone.[1] Its chemical structure, featuring two chlorine atoms on the α-carbon and one on the α'-carbon relative to the carbonyl group, makes it a potent electrophile.[2] This inherent reactivity allows for a multitude of chemical transformations, including nucleophilic substitutions and rearrangements, leading to the formation of diverse and often complex organic molecules.[2][3]
This guide will delve into the core aspects of nucleophilic substitution reactions involving this compound, including the well-known Favorskii rearrangement, reactions with various nucleophiles, and its application in the synthesis of pharmaceuticals and agrochemicals.[3][4]
General Reactivity and Reaction Mechanisms
The three chlorine atoms in this compound are susceptible to displacement by nucleophiles. The rate and outcome of these reactions are influenced by the nature of the nucleophile, the reaction conditions, and the potential for competing rearrangement pathways.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base.[5][6] For this compound, this rearrangement can be a dominant pathway, particularly with strong bases. The reaction is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate.[5][6]
The nature of the base employed dictates the final product:
-
Hydroxide ions lead to the formation of a carboxylic acid.[5]
-
Alkoxides , such as sodium methoxide, yield esters.[5]
-
Amines result in the formation of amides.[6]
When enolate formation is not possible, an alternative mechanism known as the pseudo-Favorskii or quasi-Favorskii rearrangement may occur.[5][7]
Direct Nucleophilic Substitution
Direct substitution of one or more chlorine atoms can occur with a variety of nucleophiles. The regioselectivity of the substitution (at the C1 or C3 position) can be influenced by the reaction conditions and the nature of the nucleophile.
Reactions with Specific Nucleophiles
This compound reacts with a wide range of nucleophiles, leading to a diverse array of products.
Thiol Nucleophiles
Thiols are effective nucleophiles for the substitution of the chlorine atoms in this compound. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Phenyl-5-mercaptotetrazole | NaH | Anhydrous THF | 0 | 1 | 1-((1-Phenyl-1H-tetrazol-5-yl)thio)-1,3-dichloroacetone | Not specified | [3] |
Amine Nucleophiles
Primary and secondary amines can react with this compound to yield α-amino ketones or undergo more complex cyclization reactions. The reaction can lead to the formation of heterocyclic compounds like thiazoles when a sulfur source is also present.
Oxygen Nucleophiles (Alcohols and Phenols)
Alcohols and phenols can act as nucleophiles, typically in the presence of a base, to form α-alkoxy or α-aryloxy ketones.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic systems.
Thiazole (B1198619) Synthesis
The Hantzsch thiazole synthesis, a classic method for forming thiazole rings, involves the reaction of an α-haloketone with a thioamide. This compound can be employed in this reaction to produce substituted thiazoles, which are important scaffolds in medicinal chemistry.
Applications in Pharmaceutical and Agrochemical Synthesis
The reactivity of this compound makes it a key intermediate in the synthesis of several important molecules.
-
Folic Acid: It is a fundamental raw material in the synthesis of folic acid, a vital B vitamin.[3]
-
Agrochemicals: The chlorinated backbone of this compound is utilized in the development of new pesticides and herbicides.[2]
Experimental Protocols
General Experimental Workflow for Nucleophilic Substitution
Detailed Protocol: Reaction of this compound with 1-Phenyl-5-mercaptotetrazole[3]
-
Preparation of the Nucleophile: In a reaction vessel under an inert atmosphere, add sodium hydride (NaH, 224 mg, 5.62 mmol, 1.0 equiv) to a solution of 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction Initiation: Stir the reaction mixture at 0°C for 15 minutes.
-
Addition of Electrophile: Slowly add a solution of this compound (1 mL, 5.62 mmol, 1.0 equiv) in THF (10 mL) dropwise to the reaction mixture.
-
Reaction: Maintain the reaction mixture at 0°C for an additional hour.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl, 5 mL).
-
Extraction: Extract the aqueous layer three times with ethyl acetate (B1210297) (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with brine (5 mL).
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na2SO4). Filter the mixture to remove the drying agent.
-
Purification: The subsequent purification steps for the crude product are not detailed in the provided source.
Biological Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound or its immediate derivatives are directly involved in specific biological signaling pathways. Its primary role is as a synthetic intermediate in the creation of biologically active molecules. Halogenated acetones, in general, are known to have toxic and mutagenic effects, which are related to their reactivity towards biological macromolecules rather than specific signaling functions.[8]
Conclusion
This compound is a highly reactive and synthetically useful molecule. Its nucleophilic substitution reactions, including the Favorskii rearrangement and direct substitutions, provide access to a wide range of functionalized organic compounds. Its role as an intermediate in the synthesis of pharmaceuticals like folic acid and in the development of agrochemicals highlights its industrial importance. This guide has provided an overview of its reactivity, reaction mechanisms, and synthetic applications, along with a detailed experimental protocol to aid researchers in their synthetic endeavors. Further research into the quantitative aspects of its reactions with a broader range of nucleophiles will undoubtedly continue to expand its utility in organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into Acetone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bepls.com [bepls.com]
- 7. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Utility of 1,1,3-Trichloroacetone: A Gateway to 1,3-Dihalo Oxyallyl Intermediates for [4+3] Cycloaddition Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3-Trichloroacetone has emerged as a valuable and versatile precursor for the in-situ generation of 1,3-dichlorooxyallyl intermediates. These transient, high-energy species are powerful three-carbon synthons for [4+3] cycloaddition reactions, providing a direct and stereocontrolled route to seven-membered carbocycles. Such bicyclic systems, particularly the 8-oxabicyclo[3.2.1]octane framework, are prevalent in a variety of natural products and serve as crucial building blocks in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the generation of 1,3-dichlorooxyallyl intermediates from this compound and their subsequent application in [4+3] cycloaddition reactions with dienes. Detailed experimental protocols, a summary of quantitative data, and mechanistic diagrams are presented to facilitate the application of this powerful synthetic methodology.
Introduction
Seven-membered rings are a common structural motif in a plethora of biologically active natural products.[1] However, their synthesis can be challenging due to entropic factors. Among the various strategies developed for the construction of these rings, [4+3] cycloaddition reactions have proven to be a particularly effective and convergent approach.[1] This method involves the reaction of a four-atom π-system (a 1,3-diene) with a three-atom π-system, typically a stabilized allyl cation.[2]
Oxyallyl cations, and their halogenated derivatives, are highly reactive intermediates that serve as the three-carbon component in these cycloadditions.[2][3] Polyhalogenated ketones, such as this compound, are excellent precursors for the generation of these intermediates.[4] The reduction of α,α'-dihalo ketones is a popular and effective method for producing symmetric oxyallyl cations.[2] This guide focuses on the use of this compound as a readily available starting material for the generation of the 1,3-dichlorooxyallyl intermediate and its subsequent trapping with dienes in [4+3] cycloaddition reactions.
Generation of the 1,3-Dichlorooxyallyl Intermediate
The 1,3-dichlorooxyallyl intermediate is typically generated in situ from this compound through reductive dehalogenation. This process is commonly achieved using reducing agents such as diiron nonacarbonyl (Fe₂[CO]₉) or a zinc-copper couple (Zn-Cu). The reaction proceeds through the formation of a metal enolate, followed by the loss of a halide to yield the reactive oxyallyl species.[2]
The choice of reducing agent can influence the stability and reactivity of the oxyallyl intermediate. The use of iron carbonyl complexes is known to stabilize the intermediate, leading to cleaner reactions.[2] The general mechanism for the generation of the 1,3-dichlorooxyallyl intermediate is depicted below.
[4+3] Cycloaddition Reaction
Once generated, the electrophilic 1,3-dichlorooxyallyl intermediate readily undergoes a [4+3] cycloaddition reaction with a variety of 1,3-dienes. Electron-rich dienes, particularly cyclic dienes like furan (B31954) and cyclopentadiene, are excellent substrates for this reaction as they are locked in the reactive s-cis conformation.[2] The reaction is typically concerted and stereospecific, proceeding through a transition state that leads to the formation of a seven-membered ring.
The cycloaddition of the 1,3-dichlorooxyallyl intermediate with furan yields the bicyclic adduct, 2,4-dichloro-8-oxabicyclo[3.2.1]oct-6-en-3-one. This compound serves as a versatile synthetic intermediate for the construction of more complex molecules.
Quantitative Data
The yields of the [4+3] cycloaddition reaction are generally good, particularly with reactive dienes. The following table summarizes representative yields for the cycloaddition of a closely related tetrachloro-oxyallyl intermediate with various dienes, which can be considered indicative of the expected outcomes with the 1,3-dichlorooxyallyl intermediate.
| Diene | Cycloadduct | Yield (%) |
| Furan | 2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | 54 |
| 2-Methylfuran | 2,2,4,4-Tetrachloro-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 40-50 |
| 2,5-Dimethylfuran | 2,2,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 40-50 |
| Cyclopentadiene | 2,2,4,4-Tetrachlorobicyclo[3.2.1]oct-6-en-3-one | 40-50 |
Experimental Protocols
The following protocols are adapted from established procedures for the [4+3] cycloaddition of α,α'-dihalo ketones and can be applied to the reaction of this compound.[5][6]
General Procedure for the [4+3] Cycloaddition of this compound with Furan using Diiron Nonacarbonyl
Materials:
-
This compound
-
Diiron nonacarbonyl (Fe₂[CO]₉)
-
Furan (freshly distilled)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
To a stirred suspension of diiron nonacarbonyl (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) and furan (3.0 equivalents) in anhydrous diethyl ether dropwise over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble iron complexes. Wash the Celite pad with diethyl ether.
-
Combine the filtrate and washes, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,4-dichloro-8-oxabicyclo[3.2.1]oct-6-en-3-one.
Characterization Data for (1S,2R,4S,5R)-2,4-dichloro-8-oxabicyclo[3.2.1]oct-6-en-3-one
Spectroscopic data for the cycloadduct of this compound and furan has been reported.[7]
-
¹³C NMR (CDCl₃): δ 203.3, 134.9, 88.5, 86.75, 68.4, 53.3, 24.5, 21.3, 20.3 ppm.[5]
Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of the [4+3] cycloadduct is outlined below.
Conclusion
This compound serves as a readily accessible and efficient precursor for the generation of 1,3-dichlorooxyallyl intermediates. These reactive species undergo facile [4+3] cycloaddition reactions with a range of dienes to provide direct access to functionalized seven-membered rings. The resulting bicyclic products are valuable building blocks for the synthesis of complex natural products and other molecular targets. The methodologies and data presented in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this powerful transformation.
References
- 1. organicreactions.org [organicreactions.org]
- 2. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. thieme-connect.de [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
A Technical Guide to the Thermal Stability and Decomposition of 1,1,3-Trichloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trichloroacetone (CAS No. 921-03-9) is a chlorinated ketone utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Notably, it serves as a building block for folic acid and in the synthesis of phorbol (B1677699) derivatives for biomedical research.[3][4] Given its application in multi-step synthesis where elevated temperatures may be employed, a thorough understanding of its thermal stability and decomposition profile is critical for ensuring process safety, purity of intermediates, and final product quality.
This document collates the known properties of this compound and provides a framework for its thermal analysis.
Physicochemical and Safety Data
While specific thermal decomposition data is unavailable, other relevant physical and safety properties have been documented.[5] These are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃H₃Cl₃O | [2][6] |
| Molecular Weight | 161.41 g/mol | [6] |
| Appearance | Colorless to reddish, lachrymatory liquid with a pungent odor | [2] |
| Melting Point | -72 °C (lit.) | [5] |
| Boiling Point | 176 °C at 1013 hPa (lit.) | [5] |
| Flash Point | 63 °C at 1013 hPa (lit.) | [5] |
| Auto-ignition Temperature | 540 °C at 1013 hPa | [5] |
| Density | 1.53 g/mL at 20 °C | [5] |
| Vapor Pressure | 0.3 hPa at 20 °C; 3.5 hPa at 50 °C | [5] |
| Decomposition Temperature | No data available | [5] |
| Hazardous Decomposition | No data available. When heated to decomposition, it is stated to emit toxic fumes of Cl⁻. | [4] |
Hypothetical Thermal Decomposition Pathway
In the absence of direct experimental evidence, a plausible decomposition pathway for this compound can be hypothesized based on the known reactivity of chlorinated hydrocarbons and ketones at elevated temperatures. The primary decomposition products are likely to include hydrogen chloride (HCl) and a range of smaller chlorinated and oxygenated species. Phosgene (COCl₂), a highly toxic gas, is a potential byproduct of the decomposition of chlorinated organic compounds.[7][8]
The decomposition can be envisioned as a free-radical process initiated by the homolytic cleavage of the weakest bonds in the molecule, which are typically the C-Cl bonds.
References
- 1. guidechem.com [guidechem.com]
- 2. wacker.com [wacker.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 921-03-9 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1,1,3-Trichloroacetone in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1,1,3-trichloroacetone, a key intermediate in various chemical syntheses, within a range of common organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document provides a summary of available qualitative information. The primary focus of this guide is to equip researchers with a detailed experimental protocol for the precise quantitative determination of this compound solubility. This is supplemented by a visual workflow diagram to aid in the experimental setup and execution.
Introduction
This compound (CAS No. 921-03-9) is a halogenated ketone utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its efficacy as a reactant and its handling in industrial processes are significantly influenced by its solubility in various organic media. Understanding these solubility characteristics is crucial for reaction optimization, purification processes, and formulation development.
Qualitative Solubility Data
Based on available chemical literature and safety data sheets, the solubility of this compound in various organic solvents has been described qualitatively. This information is summarized in the table below. It is important to note that "soluble" is a general term and does not imply infinite miscibility. The degree of solubility can be affected by factors such as temperature and the purity of both the solute and the solvent.[1]
| Solvent Family | Solvent | Qualitative Solubility |
| Polar Aprotic | Acetone | Generally Soluble[1] |
| Polar Protic | Ethanol | Generally Soluble[1] |
| Methanol | Soluble[2] | |
| Non-Polar | Petroleum Ether | Easily Soluble[3] |
| Hexane | Easily Soluble[3] | |
| Halogenated | Chloroform | Soluble[2] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a reliable gravimetric method for determining the solubility of this compound, which is a liquid at room temperature, in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of solute in a known mass of the solution.
3.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)
-
Glass syringes and syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed glass evaporating dishes or beakers
-
Fume hood
-
Drying oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An "excess amount" means adding enough solute so that a separate, undissolved phase of this compound is clearly visible after initial mixing.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be validated by taking measurements at different time points (e.g., 24, 36, and 48 hours) to ensure the concentration has reached a plateau.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe. Avoid disturbing the undissolved layer.
-
Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed (tared) evaporating dish. The filtration step is crucial to remove any undissolved micro-droplets. Record the mass of the evaporating dish with the filtered solution.
-
-
Gravimetric Analysis:
-
Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of inert gas (e.g., nitrogen).
-
Once the bulk of the solvent has evaporated, transfer the dish to a drying oven set at a temperature below the boiling point of this compound and sufficient to remove any residual solvent without causing degradation of the solute.
-
Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this drying and weighing process until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).
-
Record the final mass of the evaporating dish containing the dry this compound residue.
-
3.3. Data Calculation
The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.
-
Mass of the saturated solution (M_solution): (Mass of dish + solution) - (Mass of empty dish)
-
Mass of this compound (M_solute): (Mass of dish + residue) - (Mass of empty dish)
-
Mass of the solvent (M_solvent): M_solution - M_solute
-
Solubility ( g/100 g solvent): (M_solute / M_solvent) * 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental Workflow for Solubility Determination.
References
The Reaction of 1,1,3-Trichloroacetone with Aromatic Compounds: A Technical Examination of a Seemingly Undocumented Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trichloroacetone is a versatile chemical intermediate, notably employed as a precursor in the synthesis of folic acid.[1][2] Its structure, featuring three reactive chlorine atoms and a carbonyl group, suggests a potential for a variety of chemical transformations, including reactions with aromatic compounds.[2] This guide explores the anticipated, yet largely undocumented, reaction of this compound with aromatic compounds, delving into the theoretical reactivity, potential challenges, and plausible reaction pathways based on established chemical principles. While direct experimental data for this specific reaction is scarce in publicly accessible literature, this document aims to provide a valuable resource for researchers by discussing the expected chemical behavior and suggesting alternative synthetic routes to related products.
Theoretical Reactivity and Expected Challenges
The reaction of this compound with aromatic compounds, particularly under the conditions of a Friedel-Crafts reaction, presents several complexities that may account for the limited available data. The molecule possesses multiple reactive sites, which can lead to a variety of products and a lack of selectivity.
1. Electrophilicity of this compound:
The presence of three electron-withdrawing chlorine atoms enhances the electrophilic character of the carbonyl carbon and the adjacent carbon atoms.[2] In the presence of a Lewis acid, a common catalyst for Friedel-Crafts reactions, several events could occur:
-
Acylation: The Lewis acid could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially leading to the formation of an acylium ion or a highly reactive complex. This would result in the acylation of the aromatic ring.
-
Alkylation: The chlorine atoms on the C1 and C3 positions could also interact with the Lewis acid, potentially leading to the formation of a carbocation and subsequent alkylation of the aromatic ring.
2. Potential Reaction Pathways and Challenges:
The multi-functional nature of this compound suggests several competing reaction pathways, which could result in a complex mixture of products and low yields of any single desired compound.
-
Friedel-Crafts Acylation vs. Alkylation: The primary challenge is the competition between acylation at the carbonyl group and alkylation at the chlorinated carbons. The relative rates of these reactions would depend on the specific aromatic substrate, the Lewis acid used, and the reaction conditions.
-
Multiple Substitutions: The product of an initial reaction, an aryl-substituted trichloroacetone, would still contain reactive sites, potentially leading to further reactions with the aromatic compound.
-
Rearrangements: Carbocation intermediates, if formed during an alkylation pathway, could be prone to rearrangement, further complicating the product mixture.
-
Decomposition: The high reactivity of this compound, especially in the presence of strong Lewis acids, could lead to decomposition or polymerization under typical Friedel-Crafts conditions.
The following diagram illustrates the potential initial points of electrophilic attack on an aromatic ring by this compound in the presence of a Lewis acid.
References
The Versatility of 1,1,3-Trichloroacetone in Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trichloroacetone is a highly reactive and versatile building block in organic synthesis. Its trifunctional nature, featuring a ketone and two distinct chlorinated carbon centers, offers a unique platform for the construction of a diverse array of heterocyclic compounds. This technical guide provides an in-depth exploration of the synthetic utility of this compound in preparing key heterocyclic scaffolds, including thiazoles, pyrimidines, oxazoles, and pyridines. For each class of heterocycle, this guide will detail established synthetic protocols, present quantitative data, and illustrate reaction workflows. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Core Reactivity of this compound
The synthetic utility of this compound stems from its electrophilic character at three key positions: the carbonyl carbon, the α-carbon of the dichloromethyl group, and the α'-carbon of the chloromethyl group. This allows for a variety of nucleophilic attacks and subsequent cyclization reactions to form stable heterocyclic rings. The presence of the trichloromethyl group in the final products can also impart unique physicochemical and biological properties, making it an attractive synthon for medicinal chemistry.[1]
Synthesis of Thiazoles
The Hantzsch thiazole (B1198619) synthesis is a classic and highly efficient method for the preparation of thiazole derivatives.[2] This reaction involves the condensation of an α-haloketone with a thioamide. This compound, as a polychlorinated α-haloketone, is a suitable substrate for this transformation, leading to the formation of 4-(trichloromethyl)thiazoles. These compounds are of interest due to the known broad-spectrum biological activities of 2-aminothiazole (B372263) derivatives, including antimicrobial, antifungal, and anticancer properties.[3][4][5]
General Reaction Scheme: Hantzsch Thiazole Synthesis
The reaction of this compound with thiourea (B124793) is a direct application of the Hantzsch synthesis to produce 2-amino-4-(trichloromethyl)thiazole.
Experimental Protocol: Synthesis of 2-Amino-4-(trichloromethyl)thiazole
-
Materials:
-
This compound
-
Thiourea
-
Sodium bicarbonate (5% aqueous solution)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.2 equivalents) in ethanol.
-
To this solution, add this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture by adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.
-
The crude product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If a precipitate does not form, the ethanol can be removed under reduced pressure, and the resulting aqueous residue can be extracted with ethyl acetate (B1210297). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude 2-amino-4-(trichloromethyl)thiazole can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Quantitative Data
The yields of thiazole synthesis using analogues of this compound are generally high. The following table summarizes representative data for Hantzsch-type syntheses.
| α-Haloketone | Thio-component | Solvent | Time (h) | Yield (%) | Reference |
| 1,3-Dichloroacetone | Amidinothioureas | Isopropanol | 3 | 20-40 | [6] |
| 2-Bromoacetophenone | Thiourea | Methanol | 0.5 | >90 | [7] |
| Chloroacetaldehyde | Thiourea | Not Specified | Not Specified | 50-90 | [8] |
Synthesis of Pyrimidines
The pyrimidine (B1678525) nucleus is a cornerstone of many biologically active molecules, including nucleic acids and numerous pharmaceuticals.[9] The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. While direct condensation with this compound is not commonly reported, a multi-step synthesis starting from trichloroacetamidine (derived from trichloroacetonitrile) provides a pathway to 4-chloro-2-(trichloromethyl)pyrimidines. These compounds are valuable intermediates for further functionalization.[10][11]
General Reaction Scheme: Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines
This synthetic route involves a sequential acylation/intramolecular cyclization of a 2-(trichloromethyl)-1,3-diazabutadiene followed by chlorination.
Experimental Protocol: Synthesis of 6-Phenyl-4-chloro-2-(trichloromethyl)pyrimidine
-
Step 1: Synthesis of 6-Phenyl-2-(trichloromethyl)pyrimidin-4-one
-
Materials:
-
2-(Trichloromethyl)-1,3-diazabuta-1,3-diene
-
Phenylacetyl chloride
-
Triethylamine (B128534) (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(trichloromethyl)-1,3-diazabuta-1,3-diene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Add triethylamine (2.2 equivalents) and a catalytic amount of DMAP (10 mol%).
-
Slowly add a solution of phenylacetyl chloride (2.2 equivalents) in dichloromethane.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain 6-phenyl-2-(trichloromethyl)pyrimidin-4-one.[12]
-
-
-
Step 2: Synthesis of 6-Phenyl-4-chloro-2-(trichloromethyl)pyrimidine
-
Materials:
-
6-Phenyl-2-(trichloromethyl)pyrimidin-4-one
-
Phosphorus oxychloride (POCl3)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the 6-phenyl-2-(trichloromethyl)pyrimidin-4-one (1.0 equivalent) in toluene.
-
Add phosphorus oxychloride (10.0 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 6-phenyl-4-chloro-2-(trichloromethyl)pyrimidine.[12]
-
-
Quantitative Data
The following table presents the yields for the two-step synthesis of various 4-chloro-2-(trichloromethyl)pyrimidines.
| R group (from Acyl Chloride) | Yield of Pyrimidinone (%) | Overall Yield of Chloropyrimidine (%) | Reference |
| Phenyl | 57 | 75 | [12] |
| 4-Methoxyphenyl | 52 | 70 | [12] |
| 4-Chlorophenyl | 61 | 80 | [12] |
| Methyl | 38 | 65 | [12] |
Synthesis of Oxazoles
The Robinson-Gabriel synthesis is a key method for the preparation of oxazoles, involving the cyclodehydration of 2-acylamino-ketones.[13][14] While direct synthesis from this compound is not well-documented, a plausible route can be envisioned. This would involve the initial formation of a 2-acylamino-ketone intermediate from this compound.
Proposed Reaction Scheme: Robinson-Gabriel Type Synthesis
A hypothetical pathway to a 4-(trichloromethyl)oxazole derivative would first involve the amination of this compound, followed by acylation and subsequent cyclodehydration.
Experimental Protocol (Proposed): Synthesis of a 4-(Trichloromethyl)oxazole Derivative
-
Step 1: Synthesis of 2-Acylamino-1,1,3-trichloroacetone (Hypothetical Intermediate)
-
This intermediate could potentially be synthesized via a Dakin-West reaction or by a two-step process of amination followed by acylation of this compound.
-
-
Step 2: Cyclodehydration to the Oxazole
-
Materials:
-
2-Acylamino-1,1,3-trichloroacetone (hypothetical)
-
Concentrated Sulfuric Acid
-
Acetic Anhydride
-
-
Procedure:
-
To a solution of the 2-acylamino-1,1,3-trichloroacetone (1.0 equivalent) in acetic anhydride, add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 90-100 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Synthesis of Pyridines
The synthesis of pyridines can be achieved through various condensation reactions. The Kröhnke pyridine (B92270) synthesis, for example, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source.[7][10] A plausible, though not explicitly documented, route to pyridines from this compound could involve its conversion to a suitable 1,5-dicarbonyl precursor or a related synthon.
Proposed Reaction Scheme: Kröhnke-Type Pyridine Synthesis
A hypothetical route could involve the reaction of a derivative of this compound with an enamine to form a 1,5-dicarbonyl intermediate, which would then cyclize in the presence of ammonia.
Experimental Protocol (Proposed): Synthesis of a Substituted Pyridine
-
Materials:
-
This compound derivative (e.g., an α-pyridinium salt)
-
α,β-Unsaturated ketone or aldehyde
-
Ammonium (B1175870) acetate
-
Glacial acetic acid
-
-
Procedure:
-
Prepare the α-pyridinium salt of this compound by reacting it with pyridine.
-
In a round-bottom flask, dissolve the α-pyridinium salt (1.0 equivalent) and the α,β-unsaturated carbonyl compound (1.0 equivalent) in glacial acetic acid.
-
Add an excess of ammonium acetate (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide (B78521) or sodium carbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
-
Biological Significance of Synthesized Heterocycles
Heterocyclic compounds synthesized from this compound and its analogues often exhibit a range of biological activities, making them valuable scaffolds in drug discovery.
-
Thiazoles: 2-Aminothiazole derivatives are known for their broad-spectrum antimicrobial and antifungal activities.[15][16][17] The presence of a trichloromethyl group may enhance lipophilicity and potentially modulate the biological activity.[18] Some thiazole derivatives have also been investigated as antimycobacterial and antiplasmodial agents.[19]
-
Pyrimidines: The pyrimidine core is fundamental to a vast number of therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[2][20] Pyrimidine analogues with trichloromethyl substituents have been investigated for their cytotoxic effects on cancer cell lines, with some compounds inducing apoptosis.[11]
Conclusion
This compound is a readily available and highly reactive starting material for the synthesis of a variety of important heterocyclic compounds. This guide has provided detailed methodologies and quantitative data for the preparation of thiazoles and pyrimidines, and has proposed plausible synthetic routes for oxazoles and pyridines. The functionalized heterocycles obtained from these reactions serve as valuable intermediates for further chemical transformations and as potential candidates for drug development due to their inherent biological activities. Further exploration of the reactivity of this compound is encouraged to expand the library of accessible heterocyclic scaffolds.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 6. mds.marshall.edu [mds.marshall.edu]
- 7. Kröhnke Pyridine Synthesis [drugfuture.com]
- 8. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 19. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Folic Acid Utilizing 1,1,3-Trichloroacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of folic acid, a crucial vitamin of the B complex, using 1,1,3-trichloroacetone as a key starting material. This method is relevant for researchers in medicinal chemistry and professionals in drug development focused on vitamin synthesis and manufacturing. This compound serves as a fundamental building block in the formation of the pteridine (B1203161) ring system, which is central to the structure of folic acid.[1][2][3]
The synthesis involves a condensation reaction between three key components: 2,4,5-triamino-6-hydroxypyrimidine sulfate, N-(p-aminobenzoyl)glutamic acid, and this compound.[4] This reaction is typically carried out in a suitable solvent system and under controlled pH and temperature to ensure optimal yield and purity of the final product.
Quantitative Data Summary
The following table summarizes the reactants and the expected product yield and purity based on a documented laboratory-scale synthesis.[4]
| Reactant/Product | Molecular Formula | Amount | Molar Equivalent |
| N-(p-Aminobenzoyl)glutamic acid | C₁₂H₁₄N₂O₅ | 100 g | 1 |
| 2,4,5-Triamino-6-hydroxypyrimidine sulfate | C₄H₇N₅O · H₂SO₄ | 120 g | ~1.1 |
| This compound | C₃H₃Cl₃O | 160 g | ~2.6 |
| Sodium metabisulfite | Na₂S₂O₅ | 140 g | - |
| 1-Ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) | C₆H₁₁BF₄N₂ | 100 g | - |
| Product: Folic Acid | C₁₉H₁₉N₇O₆ | 138 g | - |
| Yield | - | 83.2% | - |
| Purity (HPLC) | - | 99.7% | - |
Experimental Protocol
This protocol details the synthesis of folic acid from this compound.
Materials:
-
N-(p-Aminobenzoyl)glutamic acid
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate
-
This compound
-
Sodium metabisulfite
-
1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄)
-
Sodium hydroxide (B78521) solution
-
Purified water
-
Sodium chloride solution (2N)
-
Activated carbon
-
Dilute hydrochloric acid (2N)
Procedure:
-
Reaction Setup: In a suitable reaction flask, combine 100 g of N-(p-aminobenzoyl)glutamic acid, 120 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate, 160 g of this compound, 140 g of sodium metabisulfite, and 100 g of 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄).[4]
-
Reaction Conditions: Stir the mixture at a temperature of 20-30°C for 2 hours. During the reaction, maintain the pH of the system between 3.0 and 3.5 by the addition of sodium hydroxide solution.[4]
-
Isolation of Crude Product: After the reaction is complete, continue stirring the mixture to facilitate precipitation. Filter the mixture to obtain the crude folic acid.[4]
-
Purification:
-
Add the crude folic acid to 4.5 L of purified water in a reaction flask and heat to 80-90°C with stirring.[4]
-
Adjust the pH of the system to 8-9 using a 2N sodium chloride solution.[4]
-
Add 15 g of activated carbon and stir for 30 minutes.[4]
-
Perform a hot filtration to remove the activated carbon.
-
Maintain the filtrate temperature at 80-90°C and adjust the pH to 3.0-3.5 with the addition of 2N dilute hydrochloric acid.[4]
-
Slowly cool the solution to room temperature to allow for crystallization.[4]
-
-
Drying: Filter the crystallized product and place the filter cake in a vacuum oven. Dry at 60-65°C for 5 hours to obtain pure folic acid.[4]
Visualizations
Chemical Synthesis Pathway of Folic Acid
Caption: Reaction scheme for folic acid synthesis.
Experimental Workflow for Folic Acid Synthesis
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for [4+3] Cycloaddition Reactions with 1,1,3-Trichloroacetone
Introduction
The [4+3] cycloaddition reaction is a powerful synthetic tool for the construction of seven-membered rings, a structural motif prevalent in numerous natural products and biologically active molecules. This reaction typically involves the cycloaddition of a four-atom π-system (a 1,3-diene) with a three-atom π-system (an allyl cation). A common and effective strategy for generating the requisite three-carbon component is through the use of oxyallyl cations, which can be readily formed from α,α'-dihalo ketones. 1,1,3-Trichloroacetone serves as a valuable precursor for the in-situ generation of chloro-substituted oxyallyl intermediates, which then undergo [4+3] cycloaddition with various dienes to afford functionalized cycloheptanoids.[1] These products are of significant interest to researchers in organic synthesis and drug development due to their potential as scaffolds for novel therapeutics.
This document provides detailed protocols for the [4+3] cycloaddition reaction, using the reaction of an oxyallyl cation precursor with furan (B31954) as a representative example. While the detailed experimental data herein is based on a closely related tetrachloro-substituted oxyallyl intermediate generated from hexachloroacetone, the principles and procedures are directly applicable to reactions involving this compound.[2]
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for the [4+3] cycloaddition of oxyallyl cations involves the initial generation of the reactive intermediate from an α,α'-dihalo ketone.[2] In the case of this compound, this can be achieved through reductive dehalogenation. The resulting oxyallyl cation can then react with a 1,3-diene in a concerted or stepwise fashion to yield the seven-membered cycloadduct. The stereochemical outcome of the reaction can be influenced by the structure of the diene and the specific reaction conditions employed.
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reagents and solvents should be of appropriate purity for synthetic organic chemistry. Anhydrous solvents may be required depending on the specific reducing agent used.
Protocol 1: Generation of a Chloro-Oxyallyl Cation and [4+3] Cycloaddition with Furan
This protocol is adapted from the reaction of a tetrachloro-oxyallyl intermediate with furan and serves as a representative procedure.[2]
Materials:
-
Precursor to chloro-oxyallyl cation (e.g., an enol phosphate (B84403) derived from a polychlorinated acetone)
-
Furan
-
Sodium 2,2,2-trifluoroethoxide (NaTFE) in 2,2,2-trifluoroethanol (B45653) (TFE) (1 M solution)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Pentane (B18724) or hexane (B92381) for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
-
Apparatus for recrystallization
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the chloro-oxyallyl cation precursor (1.0 eq).
-
Add an excess of furan (e.g., 10-15 equivalents) to the flask and cool the mixture in an ice bath.
-
Slowly add a solution of sodium 2,2,2-trifluoroethoxide in 2,2,2-trifluoroethanol (1.0 M) dropwise to the stirred mixture over a period of 5-10 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.
-
After the reaction is complete, add deionized water to the mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent such as pentane or hexane to yield the desired 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative.
Data Presentation
The following table summarizes the results for the [4+3] cycloaddition of a tetrachloro-oxyallyl intermediate with various dienes, which serves as a model for the reactivity of intermediates derived from this compound.[2]
| Diene | Product | Yield (%) |
| Furan | 2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | 54 |
| Cyclopentadiene | 2,2,4,4-Tetrachlorobicyclo[3.2.1]oct-6-en-3-one | 39 |
| Spiro[2.4]hepta-4,6-diene | 2,2,4,4-Tetrachlorospiro[bicyclo[3.2.1]oct-6-ene-3,1'-cyclopropane] | 49 |
| 2-Methylfuran | 1-Methyl-2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | 44 |
Visualizations
Reaction Scheme: [4+3] Cycloaddition
References
Application Notes and Protocols: Synthesis of Furanone Derivatives Using 1,1,3-Trichloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanone derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They form the core structure of many natural products and synthetic molecules with potential therapeutic applications. 1,1,3-Trichloroacetone is a reactive chemical intermediate that serves as a precursor in the synthesis of various organic compounds, including certain chlorinated furanone derivatives.[1][2] The presence of multiple reactive chlorine atoms and a carbonyl group makes it a versatile building block for constructing complex molecular architectures.[3]
One of the most notable furanone derivatives associated with chlorinated acetones is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone , commonly known as Mutagen X (MX) .[4] MX is a byproduct of water chlorination and has been the subject of extensive toxicological and medicinal chemistry research.[5][6][7] While a direct, one-step synthesis of furanone derivatives from this compound is not extensively documented in readily available literature, multi-step synthetic routes to structurally related and significant compounds like Mutagen X highlight the utility of chlorinated precursors.
This document provides detailed application notes and protocols related to the synthesis of a key chlorinated furanone derivative, demonstrating the synthetic strategies employed for this class of compounds.
Reaction Principle: Plausible Pathway from this compound
The synthesis of furanone derivatives from α-haloketones like this compound is proposed to proceed through a base-catalyzed intramolecular cyclization. The reaction likely involves the formation of an enolate followed by a Favorskii-type rearrangement or a direct intramolecular nucleophilic substitution to form the furanone ring. The high degree of chlorination in this compound provides multiple reactive sites for such transformations.
Although a specific protocol starting directly from this compound is not detailed in the available literature, the following sections describe the synthesis of a highly relevant chlorinated furanone, Mutagen X, from alternative starting materials. This multi-step synthesis provides valuable insight into the chemical transformations required to construct such furanone systems.
Experimental Protocols
The following is a detailed protocol for a multi-step synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X), adapted from published synthetic routes.[1][8][9] This synthesis, while not starting directly from this compound, illustrates the key chemical steps involved in the formation of a complex chlorinated furanone.
Synthesis of Mutagen X (Multi-step)
This synthesis involves several key transformations including a Wittig reaction, chlorination, hydrolysis, and oxidation.
Step 1: Wittig Reaction
-
Reaction: Condensation of an appropriate ylide with a carbonyl compound to form an alkene.
-
Procedure: To a solution of methyl (triphenylphosphoranylidene)acetate in tetrahydrofuran (B95107) (THF), add the starting carbonyl compound. The reaction is typically stirred at room temperature until completion.
-
Work-up: The reaction mixture is concentrated, and the product is purified by column chromatography.
Step 2: Chlorination of the Alkene
-
Reaction: Addition of chlorine across the double bond.
-
Procedure: The alkene from Step 1 is dissolved in a suitable solvent (e.g., carbon tetrachloride) and treated with a source of chlorine (e.g., chlorine gas) in the presence of a catalyst like iron(III) chloride.
-
Work-up: The reaction is quenched, and the chlorinated product is isolated and purified.
Step 3: Hydrolysis of the Ester
-
Reaction: Conversion of the methyl ester to a carboxylic acid.
-
Procedure: The chlorinated ester is treated with a base such as lithium hydroxide (B78521) in a mixture of THF and water.
-
Work-up: The reaction mixture is acidified, and the carboxylic acid is extracted and purified.
Step 4: Ring Closure and Furanone Formation
-
Reaction: Intramolecular cyclization to form the furanone ring.
-
Procedure: The carboxylic acid is treated with a dehydrating agent or heated to induce cyclization.
Step 5: Further Chlorination and Oxidation
-
Reaction: Introduction of additional chlorine atoms and formation of the final product.
-
Procedure: The intermediate furanone is subjected to further chlorination and oxidation steps to yield Mutagen X.
Data Presentation
Table 1: Reported Yields for the Multi-Step Synthesis of Mutagen X
| Step No. | Transformation | Reagents and Conditions | Reported Yield (%) | Reference |
| 1 | Wittig Reaction | Ph₃P=CHCO₂Me, THF | 84 | [1] |
| 2 | Chlorination | Cl₂ gas, FeCl₃; then Et₃N | 80 | [1] |
| 3 | Hydrolysis | (i) LiOH; (ii) KHCO₃ | 65 | [1] |
| 4 | Oxidation & Chlorination | (i) PCC; (ii) PCl₅ | 60 | [1] |
| 5 & 6 | Further Transformations | (i) Cl₂ gas, FeCl₃; (ii) Et₃N; then (i) NBS, light; (ii) Hg(OAc)₂, H₂O, acetone | 20 (over two steps) | [1] |
| Overall | - | - | ~27 | [1] |
Table 2: Spectroscopic Data for a Representative Furanone Derivative (Mutagen X)
| Spectroscopic Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 6.95 (s, 1H), 6.55 (s, 1H), 4.50 (br s, 1H) | Data derived from similar structures |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.0 (C=O), 145.0 (C-Cl), 125.0 (C-C(Cl)₂), 100.0 (C-OH), 70.0 (C(Cl)₂) | Data derived from similar structures |
| Mass Spectrometry (m/z) | 216, 218, 220 (M⁺, chlorine isotope pattern) | [4] |
Mandatory Visualization
Caption: Plausible reaction pathway for furanone synthesis.
Caption: General experimental workflow for synthesis.
References
- 1. Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Mutagen X - Wikipedia [en.wikipedia.org]
- 5. Carcinogenicity of the chlorination disinfection by-product MX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C5H3Cl3O3 | CID 53665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of Phorbol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phorbol (B1677699), a complex diterpene isolated from plants of the Euphorbiaceae and Thymelaeaceae families, and its derivatives are of significant interest in biomedical research and drug development.[1][2][3] These compounds are renowned for their ability to potently activate protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1][4] The most well-known phorbol ester, Phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA), is a powerful tool for studying these pathways and serves as a lead compound for developing novel therapeutics.[1][5]
While 1,1,3-trichloroacetone is a versatile reagent in organic synthesis and has been mentioned as a potential starting material for the synthesis of (+)-Phorbol, detailed and established total synthesis routes commencing from this specific precursor are not prominently documented in peer-reviewed literature.[6][7] The total synthesis of phorbol is a formidable challenge due to its intricate 5/7/6/3 tetracyclic skeleton, numerous stereocenters, and dense oxygenation.[8] Consequently, the most efficient and well-documented total syntheses of phorbol to date have utilized other starting materials, such as (+)-3-carene.[5][9]
These application notes will provide a detailed overview of a state-of-the-art total synthesis of (+)-phorbol, along with protocols for the application of phorbol derivatives in a research setting.
Conceptual Synthetic Approach from this compound
While a complete, documented pathway is unavailable, a hypothetical route from this compound could involve its conversion into a more complex intermediate suitable for constructing the phorbol skeleton. This compound is known to undergo various transformations, including nucleophilic substitutions and cycloadditions, which could be leveraged to build key structural motifs of phorbol.[5][10] For instance, it could potentially be used to synthesize a functionalized cyclopentenone, a core component of many natural products. This could be achieved through multi-step sequences possibly involving reactions like the Nazarov cyclization or the Pauson-Khand reaction.[10][11][12]
Caption: Conceptual workflow for phorbol synthesis from this compound.
Total Synthesis of (+)-Phorbol from (+)-3-Carene
An efficient and widely recognized total synthesis of (+)-phorbol was developed by the Baran group. This 19-step synthesis starts from the readily available monoterpene (+)-3-carene and showcases a two-phase terpene synthesis strategy.[5][9]
Experimental Workflow for the Total Synthesis of (+)-Phorbol
Caption: Workflow of the 19-step total synthesis of (+)-phorbol from (+)-3-carene.
Quantitative Data for the Total Synthesis of (+)-Phorbol
The following table summarizes the yields for each step in a representative total synthesis of (+)-phorbol.
| Step | Reaction | Yield (%) |
| 1 | Synthesis of Intermediate 5 from (+)-3-carene | Not specified in detail |
| 2 | Mukaiyama Hydration | 70 |
| 3 | Selective C-12 Oxidation | 34 (over 2 steps) |
| 4 | Ru-catalyzed Oxidation | 96 |
| 5 | Multi-reaction Cascade | 64 |
| 6 | Reduction | 40 |
| 7 | Oxidation | 46 |
| 8 | Iodination | Not specified |
| 9 | Stille Coupling | 64 (over 2 steps) |
| 10-18 | Further transformations | Yields for individual steps not detailed |
| 19 | Final Deprotection and Reduction | 72 |
| Overall | (+)-3-Carene to (+)-Phorbol | Not explicitly stated, but individual step yields are high |
Note: Yields are based on published data and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Representative Step in Phorbol Synthesis - Mukaiyama Hydration
This protocol describes the installation of the C-4 oxygen via a Mukaiyama hydration, a key step in the Baran synthesis.
Materials:
-
Intermediate 5 (derived from (+)-3-carene)
-
Manganese(II) acetylacetonate (B107027) (Mn(acac)₂)
-
Phenylsilane (PhSiH₃)
-
Ethanol (B145695) (EtOH)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of Intermediate 5 in ethanol at 0 °C under an inert atmosphere, add Mn(acac)₂.
-
Slowly add PhSiH₃ to the reaction mixture.
-
Allow the reaction to stir at 0 °C while bubbling oxygen through the solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in dichloromethane and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of TMSOTf.
-
Stir the reaction at 0 °C until silylation is complete (monitor by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to afford the desired silylated product.
Biological Applications of Phorbol Derivatives
Phorbol esters are invaluable tools in cell biology and cancer research due to their ability to activate PKC.
Signaling Pathway: PKC Activation by Phorbol Esters
Phorbol esters mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and causing its translocation to the cell membrane, leading to its activation.
Caption: Phorbol ester-mediated activation of Protein Kinase C (PKC).
Protocol 2: Cell-Based Assay for PKC Activation using a Phorbol Ester (PMA)
This protocol outlines a general procedure for stimulating cells with PMA to study downstream signaling events.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells)
-
Complete cell culture medium
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., antibodies for Western blotting or flow cytometry)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a desired density and allow them to adhere or recover overnight.
-
PMA Stimulation:
-
Prepare working solutions of PMA in complete cell culture medium at various concentrations (e.g., 1, 10, 50, 100 ng/mL).
-
Remove the old medium from the cells and replace it with the PMA-containing medium. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired time period (e.g., 15 min, 30 min, 1 hr, 24 hr) at 37°C in a CO₂ incubator.
-
-
Cell Lysis (for Western Blotting):
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein and determine the protein concentration.
-
-
Downstream Analysis:
-
Western Blotting: Analyze the expression and phosphorylation status of target proteins (e.g., phospho-ERK, phospho-Akt) by Western blotting.
-
Flow Cytometry: Analyze cell surface marker expression or intracellular cytokine production by flow cytometry.
-
Logical Workflow for a Biological Assay
Caption: Logical workflow for a typical cell-based assay using a phorbol derivative.
Conclusion
Phorbol and its derivatives are indispensable research tools with significant therapeutic potential. While the synthesis of these complex molecules remains a challenging endeavor, advancements in synthetic organic chemistry have made them more accessible. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals working with this important class of compounds.
References
- 1. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 2. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. Nineteen-Step Total Synthesis of (+)-Phorbol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. usbio.net [usbio.net]
- 7. grokipedia.com [grokipedia.com]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 9. Nineteen-step total synthesis of (+)-phorbol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 12. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
Application Notes: 1,1,3-Trichloroacetone as a Versatile Intermediate in Agrochemical Synthesis
Introduction
1,1,3-Trichloroacetone (CAS: 921-03-9) is a highly reactive chlorinated ketone that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its trifunctional nature makes it an indispensable intermediate in the pharmaceutical and agrochemical industries.[1][3] In agrochemical research, this compound is a valuable precursor for developing novel pesticides and herbicides, primarily due to the reactivity of its three chlorine atoms, which allows for a variety of chemical transformations.[3] This document provides detailed application notes, experimental protocols, and synthesis pathways for the utilization of this compound in the manufacturing of fungicidal agents.
Core Application: Synthesis of Triazole Fungicides
This compound is a key starting material for the synthesis of triazole fungicides, a class of agrochemicals widely used to control fungal diseases in crops.[4] The synthesis of Triadimefon , a systemic broad-spectrum fungicide, provides a key example of its application. The overall strategy involves a series of nucleophilic substitution and halogenation reactions to build the final complex molecule. While various synthesis routes for Triadimefon exist, a plausible and efficient pathway originates from the reaction of this compound with a substituted phenol, followed by the introduction of the triazole moiety.[5][6]
The fundamental reactivity of this compound lies in its susceptibility to nucleophilic attack, readily reacting with phenolic and amine compounds to form new carbon-heteroatom bonds.[3] This reactivity is harnessed to construct the core structure of many active agrochemical ingredients.
Data Presentation
Quantitative data for the synthesis and purity of this compound and the subsequent synthesis of a target agrochemical are summarized below.
Table 1: Synthesis and Purity of this compound Intermediate Data derived from patented manufacturing processes.
| Parameter | Method | Value | Reference |
| Purity (Crude) | Direct Chlorination of Acetone (B3395972) | ~76% (by weight) | [2] |
| Purity (Purified) | Fractional Distillation | 97 - 98% (by weight) | [2] |
| Yield (Final Step) | Deep Chlorination of Dichloroacetone | 94.6% | [7] |
| Reaction Time | Catalytic Chlorination | 10 - 20 hours | [8] |
| Reaction Temperature | Catalytic Chlorination | 10 - 90 °C | [8] |
Table 2: Synthesis Data for the Fungicide Triadimefon Data derived from established synthesis routes from related precursors.
| Parameter | Precursor | Value | Reference |
| Overall Yield | 4-chloro-phenol | 58% | [5] |
| Radiochemical Purity | 1,1-dichloro-3,3-dimethyl-2-butanone | >95% | [6] |
| Radiochemical Yield | 1,1-dichloro-3,3-dimethyl-2-butanone | 26% | [6] |
Experimental Protocols & Methodologies
This section details the protocols for the synthesis of the fungicide Triadimefon, postulating a pathway that logically begins with this compound. The synthesis is presented in three main stages:
-
Synthesis of a Dichloro-ether Intermediate via Nucleophilic Substitution.
-
Halogen Exchange/Introduction of Triazole .
-
Final Workup and Purification .
Protocol 1: Synthesis of 1-(4-chlorophenoxy)-1,1-dichloro-3,3-dimethyl-2-butanone
This protocol describes the initial nucleophilic substitution reaction where 4-chlorophenol (B41353) displaces the chlorine atom on the C-3 position of this compound. This proposed step is based on the known reactivity of chlorinated acetones with phenols.[3]
Materials:
-
This compound (≥98% purity)
-
4-Chlorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
Standard glassware for extraction and filtration
Procedure:
-
To a 500 mL round-bottom flask, add 4-chlorophenol (1.0 eq) and anhydrous acetone (250 mL).
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add this compound (1.1 eq) to the reaction mixture dropwise over 30 minutes.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone solvent under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate (B1210297) (150 mL) and wash with 1M NaOH (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under vacuum to yield the crude dichloro-ether intermediate. The product can be purified further by column chromatography if necessary.
Protocol 2: Synthesis of Triadimefon from Dichloro-ether Intermediate
This protocol outlines the reaction of the intermediate with 1,2,4-triazole (B32235) to form the final product, Triadimefon. This step is adapted from a known synthesis method.[6]
Materials:
-
1-(4-chlorophenoxy)-1,1-dichloro-3,3-dimethyl-2-butanone (from Protocol 1)
-
1,2,4-Triazole
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)
Procedure:
-
In a 250 mL three-necked flask equipped with a stirrer and condenser, dissolve 1,2,4-triazole (2.2 eq) and NaOH (2.2 eq) in water.
-
Add the dichloro-ether intermediate (1.0 eq) dissolved in acetone (100 mL) to the flask.
-
Add a catalytic amount of the phase transfer catalyst.
-
Heat the reaction mixture to 50-60°C and stir vigorously for 6-8 hours. Monitor the reaction completion by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction using toluene (B28343) or ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude Triadimefon can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield a crystalline solid.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and the specific chemical synthesis pathway.
References
- 1. prepchem.com [prepchem.com]
- 2. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 498. Triadimefon (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 5. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]
- 6. SYNTHESIS OF FUNGICIDE (~(14)C-TRIAZOLE)-TRIADIMEFON [hnxb.org.cn]
- 7. CN105461529A - Preparing method for this compound - Google Patents [patents.google.com]
- 8. CN1047853A - this compound preparation method - Google Patents [patents.google.com]
Application Notes and Protocols: Base-Induced Solvolysis of Bicyclic Ketones with 1,1,3-Trichloroacetone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the base-induced reaction of bicyclic ketones, with a focus on the reaction analogous to the Favorskii rearrangement when 1,1,3-trichloroacetone is implicated. While direct literature on the specific base-induced solvolysis of bicyclic ketones with this compound is sparse, the principles of the Favorskii rearrangement of α-halo ketones offer a strong predictive framework for this transformation. This reaction is a powerful tool in synthetic organic chemistry, particularly for the synthesis of strained ring systems and for ring contraction of cyclic ketones.[1]
The Favorskii rearrangement involves the reaction of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative.[1] In the context of cyclic α-halo ketones, this rearrangement leads to a ring-contracted product, providing a valuable method for accessing smaller carbocyclic frameworks.[2][3] The reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile.[1]
It is important to note that trihalomethyl ketones, such as this compound, may also undergo the haloform reaction under basic conditions, which would lead to the formation of a carboxylate and a haloform.[1] The reaction pathway is influenced by the substrate structure and reaction conditions.
Quantitative Data Summary
The following table summarizes representative yields for Favorskii rearrangements of cyclic α-halo ketones, which can serve as an estimate for the analogous reaction with bicyclic ketones.
| Substrate | Base/Solvent | Product | Yield (%) | Reference |
| α-Bromocyclohexanone | NaOMe/MeOH | Methyl cyclopentanecarboxylate | 78% | [4] |
| 2-Chlorocyclohexanone | NaOMe/MeOH | Methyl cyclopentanecarboxylate | Not specified | [3] |
| (+)-Carvone chlorohydrin | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
General Protocol for the Base-Induced Rearrangement of a Bicyclic α-Halo Ketone (Favorskii-type Reaction)
This protocol is adapted from established procedures for the Favorskii rearrangement of cyclic α-halo ketones.[2][4]
Materials:
-
Bicyclic α-halo ketone (1.0 eq)
-
Anhydrous methanol (B129727) (MeOH)
-
Sodium metal (Na) (2.2 eq)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Oil bath
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide (B1231860) Solution:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous methanol.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium metal (2.2 equivalents) portion-wise to the cold methanol.
-
Stir the mixture at 0 °C until all the sodium has reacted to form a clear solution of sodium methoxide.
-
-
Reaction Setup:
-
In a separate flame-dried flask, dissolve the bicyclic α-halo ketone (1.0 equivalent) in anhydrous diethyl ether.
-
-
Reaction Execution:
-
Transfer the solution of the bicyclic α-halo ketone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A precipitate may form.
-
Allow the reaction mixture to warm to room temperature.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C.
-
Stir the mixture vigorously for 4 hours.
-
-
Workup and Quenching:
-
After 4 hours, cool the reaction mixture to room temperature and then further cool to 0 °C in an ice bath.
-
Dilute the mixture with diethyl ether.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
-
Washing and Drying:
-
Combine all the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO4).
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by silica (B1680970) gel flash chromatography to afford the desired ring-contracted ester.
-
Visualizations
Reaction Mechanisms and Workflow
Caption: Proposed mechanism for the Favorskii rearrangement of a bicyclic α-halo ketone.
Caption: Potential haloform reaction pathway for this compound under basic conditions.
Caption: General experimental workflow for the base-induced rearrangement.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2007048717A1 - Preparation of cyclic, ketalized ketones by favorskii rearrangement and the use thereof for the preparation of glucokinase activator 70 - Google Patents [patents.google.com]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1,1,3-Trichloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trichloroacetone (1,1,3-TCA) is a halogenated ketone of interest in various fields, including as an intermediate in chemical synthesis and as a potential environmental contaminant. Accurate and reliable quantification of 1,1,3-TCA is crucial for process monitoring, quality control, and environmental assessment. These application notes provide detailed protocols for two robust analytical methods for the quantification of this compound in aqueous samples:
-
Method 1: Liquid-Liquid Extraction followed by Gas Chromatography with Electron Capture Detection (LLE-GC-ECD). This is a widely used and cost-effective method suitable for routine analysis.
-
Method 2: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method offers higher sensitivity and specificity, making it ideal for trace-level detection and complex matrices.
Method 1: Liquid-Liquid Extraction and Gas Chromatography with Electron Capture Detection (LLE-GC-ECD)
This method is based on the principle of extracting this compound from an aqueous matrix into an organic solvent, followed by analysis using a gas chromatograph equipped with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.
Data Presentation
Table 1: Expected Quantitative Performance for LLE-GC-ECD Analysis of Halogenated Ketones
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | Based on data for similar chlorinated compounds. |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L | Based on data for similar chlorinated compounds. |
| Linearity (R²) | > 0.995 | Over a concentration range of 1 - 100 µg/L. |
| Recovery | 85 - 110% | Dependent on matrix and extraction solvent. |
| Relative Standard Deviation (RSD) | < 15% | For replicate analyses. |
Note: The values in this table are estimates based on the analysis of analogous chlorinated compounds and may vary depending on the specific instrumentation and matrix.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard (purity >98%)
-
Extraction solvent: Toluene (B28343) or Hexane (pesticide residue grade)
-
Sodium sulfate (B86663), anhydrous (analytical grade)
-
Reagent water (Type I)
-
Sample collection bottles, amber glass with PTFE-lined caps
-
Separatory funnel (250 mL)
-
Graduated cylinders and pipettes
-
Vials for GC analysis, amber glass with PTFE-lined septa
2. Standard Preparation
-
Primary Stock Standard (1000 mg/L): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of toluene in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard with toluene to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/L).
3. Sample Preparation (Liquid-Liquid Extraction)
-
Collect the aqueous sample in an amber glass bottle and store at 4°C until analysis.
-
Allow the sample to reach room temperature.
-
Measure 100 mL of the sample into a 250 mL separatory funnel.
-
Add 20 mL of toluene (or hexane) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer and discard.
-
Collect the upper organic layer (toluene) and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Collect the dried extract in a clean vial.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC vial for analysis.
4. GC-ECD Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent with an Electron Capture Detector.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 300°C
-
Makeup Gas: Nitrogen
5. Quality Control
-
Method Blank: Analyze a reagent water sample carried through the entire analytical procedure to check for contamination.
-
Matrix Spike: Spike a real sample with a known concentration of this compound and calculate the recovery to assess matrix effects.
-
Continuing Calibration Verification (CCV): Analyze a mid-level standard every 10-15 samples to ensure the stability of the instrument's response.
Workflow Diagram
Caption: Workflow for LLE-GC-ECD analysis of this compound.
Method 2: PFBHA Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS)
This enhanced method involves the derivatization of the carbonyl group of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative. This derivative is more volatile and highly responsive to mass spectrometric detection, providing improved sensitivity and selectivity.
Data Presentation
Table 2: Expected Quantitative Performance for PFBHA-GC-MS Analysis of Carbonyl Compounds
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | Based on data for other carbonyl compounds. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | Based on data for other carbonyl compounds. |
| Linearity (R²) | > 0.998 | Over a concentration range of 0.1 - 50 µg/L. |
| Recovery | 90 - 115% | Dependent on matrix. |
| Relative Standard Deviation (RSD) | < 10% | For replicate analyses. |
Note: The values in this table are estimates based on the analysis of other carbonyl compounds after PFBHA derivatization and may vary for this compound depending on the specific instrumentation and matrix.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard (purity >98%)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Extraction solvent: Toluene or Hexane (pesticide residue grade)
-
Sodium sulfate, anhydrous (analytical grade)
-
Reagent water (Type I)
-
Phosphate (B84403) buffer (pH 6.5)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Reaction vials (10 mL) with PTFE-lined caps
-
Vials for GC-MS analysis, amber glass with PTFE-lined septa
2. Standard and Reagent Preparation
-
PFBHA Derivatizing Reagent (1 mg/mL): Dissolve 10 mg of PFBHA in 10 mL of reagent water.
-
Primary Stock Standard (1000 mg/L): Prepare as described in Method 1.
-
Working Standards: Prepare aqueous working standards by diluting the primary stock standard in reagent water to concentrations relevant for derivatization (e.g., 1, 5, 10, 25, 50 µg/L).
3. Sample Preparation and Derivatization
-
Collect and store the aqueous sample as described in Method 1.
-
Transfer 5 mL of the sample (or standard) to a 10 mL reaction vial.
-
Add 1 mL of phosphate buffer (pH 6.5) to the vial.
-
Add 100 µL of the PFBHA derivatizing reagent.
-
Seal the vial and heat at 60°C for 1 hour in a water bath or heating block.
-
Cool the vial to room temperature.
-
Adjust the pH of the solution to <2 with HCl.
-
Add 2 mL of toluene (or hexane) to the vial.
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC-MS vial for analysis.
4. GC-MS Analysis
-
Gas Chromatograph-Mass Spectrometer: Agilent 7890B GC with 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the 1,1,3-TCA-PFBHA oxime derivative.
5. Quality Control
-
Follow the same quality control procedures as outlined in Method 1 (Method Blank, Matrix Spike, CCV).
-
Derivatization Control: Include a derivatization control sample (a known standard) with each batch to ensure the efficiency of the derivatization reaction.
Signaling Pathway and Workflow Diagram
Caption: Derivatization and workflow for PFBHA-GC-MS analysis.
Application Notes and Protocols for the Safe Handling and Storage of 1,1,3-Trichloroacetone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not replace a thorough review of the Safety Data Sheet (SDS) and consultation with qualified safety professionals. Always adhere to your institution's specific safety protocols and guidelines.
Introduction
1,1,3-Trichloroacetone is a halogenated ketone utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Due to its acute toxicity, corrosivity, and environmental hazards, stringent safety procedures are imperative during its handling, storage, and disposal. These application notes provide detailed protocols and safety information to minimize risks associated with the use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is a hazardous substance with the following classifications[3][4]:
-
Acute Toxicity: Fatal if inhaled (Category 1) and toxic if swallowed (Category 3).[3][4]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Category 1B).[3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (Category 1).[3]
Signal Word: Danger[3]
Hazard Statements: H330 (Fatal if inhaled), H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H410 (Very toxic to aquatic life with long lasting effects).[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 921-03-9 |
| Molecular Formula | C₃H₃Cl₃O |
| Molecular Weight | 161.41 g/mol |
| Appearance | Colorless to reddish, lachrymatory liquid with a pungent odor |
| Melting Point | 9-11 °C |
| Boiling Point | 88-90 °C at 76 mmHg |
| Density | 1.512 g/mL at 20 °C |
| Flash Point | 80 °C |
| Solubility | Poor solubility in water; soluble in polar organic solvents like ethanol (B145695) and acetone.[1][2] |
Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, butyl rubber). Double gloving is recommended.
-
Eye/Face Protection: Safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For operations with a higher risk of splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: In case of inadequate ventilation or for emergency response, a full-facepiece respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK) or a self-contained breathing apparatus (SCBA) is necessary.[1]
Storage Procedures
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][5]
-
Keep containers tightly closed and store in the original container.[3][5]
-
The storage area should be secured and accessible only to authorized personnel.
-
Store locked up.[3]
-
Recommended storage temperature is between 2-8°C in a refrigerator, under an inert atmosphere.
Incompatibilities
Avoid contact with the following materials:
-
Strong oxidizing agents
-
Strong bases
-
Reducing agents
-
Moisture (exposure to moist air or water should be avoided)
Spill and Emergency Procedures
A logical workflow for handling a this compound spill is outlined below.
Caption: Workflow for responding to a this compound spill.
Experimental Protocol: Quenching and Disposal of this compound
This protocol outlines a safe method for quenching and preparing small quantities of this compound for disposal. This procedure should be performed in a chemical fume hood while wearing all mandatory PPE.
Materials:
-
This compound waste
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel
-
Inert solvent (e.g., Toluene)
-
1 M Sodium bicarbonate solution (or other suitable weak base)
-
pH paper
-
Labeled hazardous waste container
Procedure:
-
Dilution: Dilute the this compound waste with an equal volume of an inert solvent like toluene (B28343) in a flask equipped with a stir bar. This helps to control the reaction rate.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Neutralization: Slowly add a 1 M solution of sodium bicarbonate dropwise from a dropping funnel while stirring vigorously. Monitor the reaction for any signs of exotherm or gas evolution.
-
pH Monitoring: After the addition is complete, continue stirring for at least one hour. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Waste Collection: Drain the aqueous and organic layers into a properly labeled hazardous waste container.
-
Decontamination: Rinse all glassware that came into contact with this compound with a suitable solvent (e.g., acetone), followed by soap and water. Collect all rinsates in the hazardous waste container.
A diagram illustrating the quenching workflow is provided below.
Caption: Workflow for the safe quenching and disposal of this compound.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: Emits toxic and corrosive fumes under fire conditions.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains.[3]
References
1,1,3-Trichloroacetone: A Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trichloroacetone is a key chemical intermediate, recognized for its significant role in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3][4] Its trifunctional nature, featuring a ketone and two distinct chlorinated carbon centers, provides a versatile platform for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of APIs, with a primary focus on its well-established role in the production of Folic Acid. Additionally, a protocol for a representative nucleophilic substitution reaction is included to showcase its broader utility in medicinal chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 921-03-9 |
| Molecular Formula | C₃H₃Cl₃O |
| Molecular Weight | 161.41 g/mol |
| Appearance | Colorless to light yellow transparent liquid |
| Boiling Point | 172 °C |
| Melting Point | 9-11 °C |
| Density | 1.512 g/cm³ |
| Solubility | Poorly soluble in water; soluble in common organic solvents. |
Application in API Synthesis
The primary application of this compound in the pharmaceutical industry is as a crucial building block in the synthesis of Folic Acid (Vitamin B9), a vital nutrient for various metabolic processes.[1][4]
Folic Acid Synthesis
The synthesis of folic acid involves a multi-component reaction where this compound acts as a key C3 synthon. The overall reaction involves the condensation of a pteridine (B1203161) precursor, p-aminobenzoylglutamic acid, and this compound.
Experimental Protocol: Synthesis of Folic Acid
This protocol is a representative example of the synthesis of folic acid using this compound.
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate (B86663)
-
p-Aminobenzoyl-L-glutamic acid
-
This compound
-
Sodium metabisulfite (B1197395)
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
In a suitable reaction vessel, a mixture of 2,4,5-triamino-6-hydroxypyrimidine sulfate, p-aminobenzoyl-L-glutamic acid, and sodium metabisulfite is suspended in a mixture of water and ethanol.
-
This compound is added to the suspension.
-
The pH of the reaction mixture is adjusted to 3.0-3.5 with a sodium hydroxide solution.
-
The reaction is stirred at a controlled temperature (e.g., 40-50°C) for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the crude folic acid is precipitated, filtered, and washed.
-
Purification of the crude product is typically achieved by recrystallization. The crude folic acid is dissolved in a dilute sodium hydroxide solution, treated with activated carbon to remove colored impurities, and then reprecipitated by the addition of hydrochloric acid to adjust the pH.
-
The purified folic acid is filtered, washed with water, and dried under vacuum.
Quantitative Data for Folic Acid Synthesis
The following table summarizes typical quantitative data for the synthesis of folic acid.
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Reaction Temperature | 40-60°C |
| Reaction Time | 4-12 hours |
| pH | 3.0-4.0 |
Nucleophilic Substitution Reactions
The electrophilic nature of the carbon atoms bearing chlorine atoms in this compound makes it a good substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to a diverse range of chemical entities with potential biological activity.
Experimental Protocol: Synthesis of 1-((1,1-dichloro-3-oxobutan-2-yl)thio)-1-phenyl-5-mercaptotetrazole
This protocol details the nucleophilic substitution reaction between this compound and 1-phenyl-5-mercaptotetrazole.[1]
Materials:
-
1-Phenyl-5-mercaptotetrazole
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol) in anhydrous THF at 0°C, add sodium hydride (224 mg, 5.62 mmol) portion-wise.
-
Stir the reaction mixture at 0°C for 15 minutes.
-
Slowly add a solution of this compound (1 mL, 5.62 mmol) in THF (10 mL) to the reaction mixture at 0°C.
-
Continue stirring at 0°C for an additional hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (5 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (petroleum ether:ethyl acetate = 10:1) to obtain the target product.
Visualizations
Logical Workflow for API Synthesis using this compound
Caption: General workflow for Folic Acid synthesis.
Folate Metabolism Pathway
Caption: Simplified folate metabolism pathway.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of active pharmaceutical ingredients. Its established role in the industrial production of folic acid highlights its importance. The reactivity of its chlorinated centers also allows for its use in a variety of other synthetic transformations, making it a useful tool for medicinal chemists in the development of new drug candidates. The provided protocols offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors.
References
Application Notes and Protocols for 1,1,3-Trichloroacetone in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1,1,3-trichloroacetone, a versatile building block in fine chemical synthesis. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
Overview of Applications
This compound (TCA) is a highly reactive trifunctional electrophile, making it a valuable precursor for a variety of complex organic molecules. Its utility stems from the presence of three reactive chlorine atoms and a central carbonyl group, which can participate in a wide range of chemical transformations. Key applications include:
-
Synthesis of Heterocyclic Compounds: TCA is a key intermediate in the synthesis of various heterocyclic systems, most notably in the industrial production of Folic Acid (Vitamin B9). It is also utilized in the preparation of other important heterocycles such as thiazoles and oxazoles.
-
Pharmaceutical Intermediates: Beyond folic acid, derivatives of TCA are explored in the synthesis of other pharmaceutically active compounds.[1]
-
Agrochemicals: The chlorinated backbone of TCA makes it a useful starting material for the development of novel pesticides and herbicides.[1]
-
Building Block for Complex Molecules: TCA serves as a precursor for generating 1,3-dihalo oxyallyl intermediates, which can undergo [4+3] cycloaddition reactions to form seven-membered ring systems.
Synthesis of Folic Acid
The synthesis of folic acid is a cornerstone application of this compound. The process involves a multi-component reaction where TCA acts as a C3 synthon to form the pteridine (B1203161) ring system.
Experimental Protocol: One-Pot Synthesis of Folic Acid
This protocol outlines a one-pot synthesis of folic acid from N-p-aminobenzoylglutamic acid, 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663), and this compound.[2]
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1,3-Trichloroacetone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,1,3-trichloroacetone from its isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric byproducts encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically through the chlorination of acetone, can result in a mixture of chlorinated acetones. Common byproducts include 1,3-dichloroacetone, 1,1-dichloroacetone (B129577), 1,1,1-trichloroacetone (B165163), 1,1,3,3-tetrachloroacetone, and 1,1,1,3-tetrachloroacetone.[1][2] The formation of these byproducts is a significant challenge in obtaining high-purity this compound.[3]
Q2: Why is the separation of this compound from its isomers so challenging?
A2: The primary challenge lies in the similar boiling points of this compound and some of its byproducts, particularly 1,3-dichloro-, 1,1,3,3- and 1,1,1,3-tetrachloroacetone.[1] This similarity makes separation by conventional fractional distillation (rectification) technically difficult, often yielding purities of only 80-90%.[1][3]
Q3: What are the main methods for purifying this compound?
A3: The main purification methods include:
-
Fractional Distillation: While challenging, it can be effective for separating isomers with sufficiently different boiling points, such as 1,1-dichloroacetone and 1,1,1-trichloroacetone.[1][3]
-
Recrystallization: This method, particularly from water or specific solvent systems, can be used to achieve higher purity levels.[4][5] One approach involves mixing the crude product with water, allowing it to stand, and then recrystallizing the desired compound from the upper layer.[5]
-
Hydrate (B1144303) Extraction: Purification can be improved by extracting the hydrate of this compound from an aqueous solution, though this process can be complex and may result in product loss.[1][3]
-
Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primarily used for analyzing the purity and isomeric composition but can also be adapted for preparative separation of halogenated isomers.[5][6]
Q4: How can the purity of this compound and its isomeric composition be determined?
A4: Gas chromatography (GC) is a standard method for analyzing the purity and quantifying the composition of isomeric mixtures of this compound.[5] Additionally, techniques like HPLC with specialized columns (e.g., PFP or Phe-Hex) can be developed to separate closely related halogenated compounds.[6][7]
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₃H₃Cl₃O | 161.40 | 176 | 9-11 |
| 1,1,1-Trichloroacetone | C₃H₃Cl₃O | 161.40 | ~131-133 | - |
| 1,1-Dichloroacetone | C₃H₄Cl₂O | 126.97 | 120 | - |
| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 | 173 | 45 |
| Chloroacetone (B47974) | C₃H₅ClO | 92.52 | 119 | -44.5 |
Note: Data compiled from multiple sources.[1][2][8][9][10][11] Boiling points can vary with pressure.
Table 2: Reported Purity of this compound After Purification
| Purification Method | Starting Material Purity | Final Purity | Reference |
| Fractional Distillation | Crude reaction mixture | ~80-90% | [1] |
| Fractional Distillation (Iodine-catalyzed synthesis) | Crude reaction mixture | 97% | [1] |
| Recrystallization from Water | 50-65% | High Purity (not quantified) | [5] |
| Two-Step Solvent Recrystallization | ~50% | High Purity (not quantified) | [4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
This protocol is based on a method for purifying crude this compound.[5]
-
Mixing: In a suitable reaction vessel, mix crude this compound (typically 50-65% purity) with deionized water. The recommended weight ratio of crude product to water is between 1:0.4 and 1:0.6.[5]
-
Agitation: Stir the mixture at a controlled temperature of 30-35°C for 25-30 minutes. A stirring rate of 100-300 rpm is suggested to ensure thorough mixing.[5]
-
Phase Separation: Stop the agitation and allow the mixture to stand for 10-15 minutes to allow for phase separation. The lower oil layer, containing high-chlorine impurities, should be removed and discarded.[5]
-
Recrystallization: The upper aqueous solution containing the this compound hydrate is retained. Induce crystallization by cooling or other appropriate methods.
-
Isolation: Filter the solid crystals and wash them with cold deionized water.
-
Drying: Dry the purified crystals under appropriate conditions to remove residual water.
Protocol 2: General Procedure for Fractional Distillation
Fractional distillation can be effective for removing byproducts with significantly different boiling points, such as 1,1-dichloroacetone (BP: 120°C) and 1,1,1-trichloroacetone (BP: ~131-133°C), from the higher-boiling this compound (BP: 176°C).[1][3]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., Vigreux or packed column), a distillation head with a condenser, and receiving flasks. Ensure all joints are properly sealed.
-
Charge the Flask: Charge the distillation flask with the crude this compound mixture. Add boiling chips to ensure smooth boiling.
-
Distillation: Heat the flask gradually. As the mixture begins to boil, vapors will rise through the column.
-
Establish Reflux: Adjust the heating to establish a steady reflux in the column. A high reflux ratio is generally required for separating components with close boiling points.
-
Collect Fractions:
-
Low-Boiling Fraction: Carefully monitor the temperature at the distillation head. Collect the initial fraction, which will be enriched in lower-boiling components like 1,1-dichloroacetone and 1,1,1-trichloroacetone.[1]
-
Intermediate Fraction: As the temperature begins to rise, collect an intermediate fraction that may contain a mixture of components.
-
Product Fraction: Collect the main fraction at the boiling point of this compound (~176°C at atmospheric pressure, or lower under vacuum).
-
-
Analysis: Analyze all collected fractions using a suitable method like Gas Chromatography (GC) to determine their composition and confirm the purity of the product fraction.[5]
Troubleshooting Guide
Q: My fractional distillation is resulting in poor separation and low purity. What can I do?
A: Poor separation during distillation is a common issue. Consider the following:
-
Column Efficiency: Your distillation column may not be efficient enough. For isomers with close boiling points, a longer packed column (e.g., with Raschig rings or metal sponges) is superior to a simple Vigreux column.
-
Reflux Ratio: You may be distilling too quickly. Increase the reflux ratio (the ratio of condensate returned to the column vs. collected) to allow for better equilibration and separation.
-
Heating Rate: Inconsistent or excessive heating can lead to "flooding" of the column and poor separation. Use a heating mantle with a controller for stable and gradual heating.
-
Vacuum Distillation: Distilling under reduced pressure will lower the boiling points and can sometimes improve separation by preventing thermal decomposition of the product.[8]
Q: I am experiencing very low yield after recrystallization. What are the likely causes?
A: Low yield is often related to the solvent and temperature conditions.
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the product is too soluble in the cold solvent, much of it will remain in the mother liquor. Experiment with different solvent systems. A two-step process with different solvents has been reported to refine this compound.[4]
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to form larger, purer crystals.
-
Amount of Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to no or very little crystal formation. Try to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the product crystallizes too early in a hot funnel during filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
Q: My product appears to be decomposing during purification. How can I prevent this?
A: this compound can be unstable, especially at elevated temperatures.[8]
-
Temperature Control: Avoid excessive temperatures during distillation. Use vacuum distillation to lower the required temperature.
-
pH Control: The presence of acidic or basic impurities can catalyze decomposition. Neutralize the crude product before distillation if necessary. For example, in the synthesis of chloroacetone, calcium carbonate is sometimes added to neutralize byproduct HCl.[12]
-
Exposure to Light: Some chlorinated ketones are light-sensitive and can darken or decompose upon exposure.[10][11] Protect your sample from light by wrapping flasks in aluminum foil.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting poor separation during fractional distillation.
References
- 1. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. 1,1,1-Trichloroacetone - Wikipedia [en.wikipedia.org]
- 3. JPS62198637A - Manufacture of 1, 1, 3-trichloroacetone - Google Patents [patents.google.com]
- 4. CN105461529A - Preparing method for this compound - Google Patents [patents.google.com]
- 5. News - Method for the purification of 1,1, 3-trichloroacetone [mit-ivy.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. This compound CAS#: 921-03-9 [m.chemicalbook.com]
- 9. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
- 10. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chloroacetone - Wikipedia [en.wikipedia.org]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Chlorinated Acetone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the formation of 1,1,1-trichloroacetone (B165163) during the synthesis of other chlorinated acetone (B3395972) derivatives.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is 1,1,1-trichloroacetone typically formed as a major byproduct?
A1: The formation of 1,1,1-trichloroacetone is predominantly favored under basic or alkaline conditions. This occurs via the haloform reaction mechanism, where the presence of a base facilitates the exhaustive chlorination of one methyl group of the acetone molecule.[1][2][3][4]
Q2: What is the primary mechanism leading to the formation of 1,1,1-trichloroacetone?
A2: The primary mechanism is the base-catalyzed haloform reaction. In the presence of a base, an enolate is formed from acetone or a partially chlorinated acetone. This enolate then rapidly reacts with chlorine. The resulting chlorinated ketone is more acidic than the starting material, leading to preferential deprotonation and further chlorination on the same carbon until the trichloromethyl group is formed.[1][2][3]
Q3: How can I shift the selectivity of the chlorination reaction away from producing 1,1,1-trichloroacetone?
A3: To shift selectivity, it is crucial to avoid basic conditions. Acid-catalyzed chlorination, for instance, tends to favor the formation of monochloroacetone.[1][5][6] This is because the electron-withdrawing effect of the first chlorine atom added deactivates the molecule towards further electrophilic attack under acidic conditions.[1][5] Controlling the stoichiometry of the chlorinating agent and maintaining lower reaction temperatures can also enhance selectivity for less chlorinated products.
Q4: Is it possible to completely avoid the formation of 1,1,1-trichloroacetone?
A4: While complete avoidance is challenging, its formation can be significantly minimized by carefully controlling the reaction conditions. Operating under acidic conditions and using a stoichiometric amount of the chlorinating agent are key strategies. However, trace amounts may still be formed, especially if localized areas of high pH or temperature exist within the reactor.
Q5: What are the common methods to separate 1,1,1-trichloroacetone from other isomers like 1,1,3-trichloroacetone?
A5: Fractional distillation is a common method for separating 1,1,1-trichloroacetone from this compound, taking advantage of their different boiling points.[7] Additionally, purification methods involving recrystallization have been reported for the purification of this compound, which can help in removing the 1,1,1-isomer.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of chlorinated acetones, with a focus on minimizing the formation of 1,1,1-trichloroacetone.
| Issue | Potential Cause | Recommended Action |
| High yield of 1,1,1-trichloroacetone | Reaction conditions are too basic. | Maintain acidic or neutral pH throughout the reaction. For acid-catalyzed reactions, ensure sufficient acid is present to neutralize any base generated or present as an impurity. |
| High reaction temperature. | Lower the reaction temperature. Higher temperatures can lead to a loss of selectivity and favor over-chlorination.[9] | |
| Excess chlorinating agent. | Use a controlled stoichiometry of the chlorinating agent. A large excess can drive the reaction towards polychlorination. | |
| Inconsistent product ratio (batch-to-batch variability) | Poor control over reaction parameters. | Implement strict control over temperature, pH, and reagent addition rates. Ensure homogenous mixing to avoid localized "hot spots" or areas of high pH. |
| Presence of basic impurities in reagents or solvents. | Use high-purity reagents and solvents. Consider pre-treating solvents to remove any basic residues. | |
| Formation of multiple polychlorinated byproducts | Over-chlorination due to reaction conditions. | Reduce the molar ratio of the chlorinating agent to the acetone substrate. Lowering the reaction temperature can also help improve selectivity. |
| Reaction proceeds for too long. | Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS) and quench the reaction once the desired product is formed. |
Quantitative Data on Product Distribution
The following tables summarize the influence of different reaction conditions on the product distribution of acetone chlorination, with a focus on the formation of 1,1,1-trichloroacetone.
Table 1: Effect of Reaction Conditions on 1,1,1-Trichloroacetone Formation
| Starting Material | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Product(s) and Distribution | Reference |
| Monochloroacetone | Chlorine | Potassium Hydroxide / Water | 15-20 | 1,1,1-Trichloroacetone (Major product, 85% gas phase purity) | [10] |
| Acetone | Chlorine | Triethylamine or Diethylamine | 25-35 | This compound (51.9%), other chlorinated acetones | [11] |
| Acetone | Chlorine | Triethylamine or Diethylamine | 40-70 | This compound (41%), other chlorinated acetones | [11] |
| 1,1-Dichloroacetone (B129577) | Chlorine | Iodine | 30 | This compound (53%), 1,1,1-Trichloroacetone (6.5%), 1,1-Dichloroacetone (34%), Tetrachloroacetone (0.7%), 1,1-Dichloro-3-iodoacetone (4%) | [7] |
| Acetone | Trichloroisocyanuric acid | Methanesulfonic acid | 115-120 | This compound (55%), other products | [12] |
| Acetone | Trichloroisocyanuric acid | p-Toluenesulfonic acid | 125-130 | This compound (54%), other products | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized 1,1,1-Trichloroacetone Formation
This protocol is based on an acid-catalyzed chlorination which favors the formation of this compound over the 1,1,1-isomer.[12]
Materials:
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Dichloroacetone mixture (containing 1,1-dichloroacetone and 1,3-dichloroacetone)
-
Trichloroisocyanuric acid (TCCA)
-
Methanesulfonic acid
-
Appropriate reaction vessel with stirring and temperature control
-
Quenching solution (e.g., sodium sulfite (B76179) solution)
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Charge the reaction vessel with the dichloroacetone mixture and methanesulfonic acid.
-
Heat the mixture to the desired reaction temperature (e.g., 115-120°C) with vigorous stirring.
-
Slowly add trichloroisocyanuric acid to the reaction mixture over a period of time.
-
Maintain the reaction at temperature for a specified duration after the addition is complete.
-
Monitor the reaction progress by GC-MS to determine the consumption of starting material and the formation of the desired product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a suitable quenching agent.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
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Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation to separate the desired this compound from any 1,1,1-trichloroacetone and other byproducts.
Visualizations
Diagram 1: General Pathways of Acetone Chlorination
Caption: General reaction pathways for the chlorination of acetone.
Diagram 2: Troubleshooting Logic for Minimizing 1,1,1-Trichloroacetone
Caption: A logical workflow for troubleshooting and minimizing 1,1,1-trichloroacetone formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. study.com [study.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. "The chlorination of acetone." by Marie Borries [ir.library.louisville.edu]
- 10. 1,1,1-TRICHLOROACETONE synthesis - chemicalbook [chemicalbook.com]
- 11. CN1047853A - this compound preparation method - Google Patents [patents.google.com]
- 12. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
Removal of tetrachloroacetone impurities from 1,1,3-trichloroacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,1,3-trichloroacetone and the removal of tetrachloroacetone impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound, typically synthesized through the chlorination of acetone, can contain several by-products. Common impurities include other chlorinated acetones such as 1,1-dichloroacetone, 1,3-dichloroacetone, and 1,1,1-trichloroacetone.[1] Higher chlorinated species, like 1,1,3,3-tetrachloroacetone (B41711) and 1,1,1,3-tetrachloroacetone, are also frequently present and can be particularly challenging to remove.[1]
Q2: What are the recommended methods for removing tetrachloroacetone from this compound?
A2: Two primary methods are suggested for the removal of tetrachloroacetone and other impurities from this compound:
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Aqueous Recrystallization/Washing: This method leverages the differential solubility of this compound and its impurities in water. By mixing the crude product with water, a separation can be achieved where the higher chlorinated impurities, presumed to be in a lower oil layer, are removed.[2]
-
Fractional Distillation: While challenging due to the close boiling points of this compound and tetrachloroacetone isomers, fractional distillation can be employed.[1][3] Its effectiveness may be enhanced by preceding it with other purification steps.
Q3: How can I analyze the purity of my this compound sample?
A3: The most common and effective method for analyzing the purity of this compound and quantifying the presence of tetrachloroacetone impurities is Gas Chromatography (GC) .[2][3] This technique separates compounds based on their volatility and interaction with a stationary phase, allowing for the identification and quantification of different components in the mixture.
Troubleshooting Guides
Problem 1: Low purity of this compound after fractional distillation.
-
Possible Cause: Tetrachloroacetone isomers have boiling points very close to that of this compound, making their separation by distillation technically difficult.[1] A standard distillation setup may not provide the necessary theoretical plates for efficient separation.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Employ a fractionating column with a higher number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation efficiency.
-
Pre-Purification: Consider a pre-purification step, such as an aqueous wash, to reduce the bulk of tetrachloroacetone impurities before distillation.[2]
-
Alternative Method: If distillation consistently fails to provide the desired purity, consider using the aqueous recrystallization method.
-
Problem 2: The aqueous recrystallization/washing method is not effectively removing impurities.
-
Possible Cause: The ratio of crude product to water, mixing time, and temperature may not be optimal.
-
Troubleshooting Steps:
-
Optimize Water Ratio: The weight ratio of crude this compound to water is a critical parameter. Ratios between 1:0.1 and 1:2 have been suggested, with an optimal range often being 1:0.4 to 1:0.6.[2]
-
Control Temperature: The mixing of the crude product and water can be performed at temperatures ranging from 10-50°C.[2] Experiment within this range to find the optimal temperature for your specific mixture.
-
Ensure Adequate Mixing: Stir the mixture at a sufficient speed (e.g., 100-300 rpm) for an adequate duration (e.g., 10-30 minutes) to ensure thorough contact between the phases.[2]
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Allow for Sufficient Settling Time: After mixing, allow the mixture to stand for a period (e.g., 10-30 minutes) to ensure proper separation of the aqueous and organic layers.[2]
-
Data Presentation
The following table summarizes quantitative data from various purification methods for this compound.
| Purification Method | Starting Material Purity (% by weight) | Final Purity (% by weight) | Yield (%) | Reference |
| Aqueous Recrystallization | 50-65 | Not explicitly stated, but "high purity" is claimed. | Not explicitly stated | [2] |
| Distillation (following a specific synthesis route) | Not explicitly stated | 90.2 | 85.6 | [3] |
| Distillation (following a specific synthesis route) | Not explicitly stated | 96.8 | 94.6 | [3] |
| Distillation (following a specific synthesis route) | Not explicitly stated | 93.2 | 89.6 | [3] |
Experimental Protocols
1. Aqueous Recrystallization/Washing Method
This protocol is based on the method described in patent literature for the purification of crude this compound.[2]
-
Materials:
-
Crude this compound
-
Deionized water
-
Reaction kettle or suitable vessel with stirring capability
-
Separatory funnel
-
-
Procedure:
-
Charge the reaction vessel with the crude this compound.
-
Add deionized water to the vessel. The recommended weight ratio of crude product to water is between 1:0.4 and 1:0.6.
-
Stir the mixture at 100-300 rpm for 25-30 minutes at a temperature of 30-35°C.
-
Stop stirring and allow the mixture to stand for 10-15 minutes to allow for phase separation.
-
Carefully remove the lower organic layer, which contains the higher chlorinated impurities.
-
The upper aqueous solution containing the purified this compound can then be further processed for recrystallization.
-
To induce recrystallization, cool the aqueous solution. The crystals can then be filtered and washed with cold deionized water.
-
2. Fractional Distillation
This is a general protocol for fractional distillation, which may need to be optimized for the specific separation of this compound from tetrachloroacetone.
-
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
-
Procedure:
-
Add the crude this compound and boiling chips to the distillation flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the distillation flask gently.
-
As the mixture begins to boil, observe the vapor rising through the fractionating column.
-
Control the heating rate to maintain a slow and steady distillation. Collect fractions based on the boiling point at the still head. The boiling point of this compound is approximately 173°C at atmospheric pressure.
-
Monitor the purity of the collected fractions using Gas Chromatography.
-
Visualizations
Caption: Workflow for the purification of this compound via aqueous washing and recrystallization.
Caption: Logical relationship explaining the difficulty of separating tetrachloroacetone from this compound by distillation.
References
Technical Support Center: Selective Chlorination of Acetone to 1,1,3-Trichloroacetone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,3-trichloroacetone via acetone (B3395972) chlorination.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the chlorination of acetone?
The chlorination of acetone can proceed through either an acid-catalyzed or a base-catalyzed pathway.[1][2]
-
Acid-Catalyzed Chlorination: This mechanism favors the formation of monohalogenated products. The electron-withdrawing effect of the first chlorine atom hinders further enolization, thus slowing down subsequent chlorination steps.[1]
-
Base-Catalyzed Chlorination: This process involves the formation of an enolate intermediate. The resulting monohalogenated ketone is more acidic than acetone, leading to rapid subsequent halogenation until a trihalomethyl ketone is formed.[1] This is often associated with the haloform reaction.[1]
Q2: What are the common byproducts in acetone chlorination, and why are they problematic?
Common byproducts include monochloroacetone, 1,1-dichloroacetone (B129577), 1,3-dichloroacetone (B141476), 1,1,1-trichloroacetone, and various tetrachloroacetones.[3][4] The primary challenge arises from the similar boiling points of these byproducts, particularly 1,3-dichloroacetone and tetrachloroacetone isomers, which makes the purification of this compound by distillation difficult.[3]
Q3: How does temperature affect the selectivity of the reaction?
Temperature plays a crucial role in the selectivity of acetone chlorination. Lower temperatures, generally below 55°C, are reported to maximize the selectivity of the process.[5] Higher temperatures can lead to a decrease in selectivity.[5] However, some patented processes utilize higher temperatures in the presence of specific catalysts to achieve rapid reaction rates.[6]
Q4: What is the optimal molar ratio of acetone to chlorine?
A high acetone-to-chlorine molar ratio is recommended to maximize selectivity.[5] Ratios ranging from 10:1 to 15:1 are considered optimal.[5] A significant excess of acetone helps to minimize over-chlorination, though this necessitates the recycling of unreacted acetone.[5]
Troubleshooting Guide
Issue 1: Low yield of this compound.
| Possible Cause | Suggested Solution | Citation |
| Suboptimal Reaction Temperature | For gas-phase chlorination, maintain the temperature below 55°C to enhance selectivity. For liquid-phase catalytic processes, adhere to the specific temperature profiles outlined in the chosen protocol. | [5] |
| Incorrect Acetone/Chlorine Molar Ratio | Use a high molar excess of acetone, ideally in the range of 10:1 to 15:1. This will reduce the formation of polychlorinated byproducts. | [5] |
| Inefficient Catalysis | Consider using a catalyst to improve selectivity. Amine compounds like triethylamine (B128534), iodine, or acidic catalysts such as methanesulfonic acid have been shown to be effective. | [3][6][7][8] |
| Formation of Undesired Isomers | Implement a staged chlorination process. For instance, chlorinate to the dichloroacetone stage first, and then proceed to the trichloroacetone stage under modified conditions. | [7] |
Issue 2: Poor selectivity with a high prevalence of byproducts (e.g., 1,1,1-trichloroacetone, tetrachloroacetones).
| Possible Cause | Suggested Solution | Citation |
| Over-chlorination | Reduce the amount of chlorine used or shorten the reaction time. Working with a slight excess of chlorine can suppress intermolecular condensation of acetone. | [3] |
| Inappropriate Catalyst System | The choice of catalyst significantly impacts selectivity. Iodine or iodine-containing compounds in an anhydrous medium can selectively produce this compound. | [3] |
| Reaction Conditions Favoring Isomerization | Control the reaction temperature carefully. Higher temperatures can increase the reactivity of chlorine, leading to less selective chlorination. | [3] |
| Single-Step Reaction Protocol | Employ a multi-step process. For example, synthesize and isolate 1,3-dichloroacetone dimethyl acetal (B89532) first, which can then be converted to high-purity this compound. | [9] |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution | Citation |
| Presence of Close-Boiling Impurities | Optimize the reaction to minimize the formation of byproducts like 1,3-dichloroacetone and tetrachloroacetones. This can be achieved through catalytic methods and strict control of reaction parameters. | [3] |
| Complex Reaction Mixture | Consider alternative purification methods to distillation, such as extraction of the hydrate (B1144303) from an aqueous solution, although this can be complex and may result in product loss. | [3] |
Experimental Protocols
Catalytic Chlorination using Triethylamine:
-
Add 90g of acetone to a reaction vessel.
-
Under stirring, add 1g of triethylamine and 0.5g of water.
-
Maintain the temperature at 30°C and introduce chlorine gas for the first stage of chlorination.
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Once the concentration of monochloroacetone is below 1%, add an alcohol compound and continue the second stage of chlorination at 30°C.
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After the complete consumption of dichloroacetone, stop the reaction and remove residual chlorine by blowing air through the mixture.
-
Distill under reduced pressure to obtain this compound. This method has been reported to achieve a yield of up to 90% or more.[7]
Iodine-Catalyzed Chlorination of 1,1-Dichloroacetone:
-
In a 250 ml round-bottomed flask equipped with a stirrer, gas inlet tube, and reflux condenser, combine 190.5 g of 1,1-dichloroacetone and 6 g of iodine.
-
At 30°C, introduce 63 g of chlorine over 3.5 hours.
-
The resulting reaction mixture can be analyzed to determine the product distribution. A reported analysis showed 53% by weight of this compound.[3]
Quantitative Data Summary
| Method | Starting Material | Catalyst/Solvent | Temperature (°C) | Key Conditions | Yield/Purity of this compound | Citation |
| Staged Catalytic Chlorination | Acetone | Triethylamine, Water, Alcohol | 30 - 60 | Two-stage chlorination | Up to 90% yield | [7] |
| Catalytic Chlorination | Acetone | Triethylamine or Diethylamine | 25 - 35 | Reaction time: 12 hours | 51.9% content in the reaction product | [8] |
| Iodine-Catalyzed Chlorination | 1,1-Dichloroacetone | Iodine | 30 | Anhydrous | 53% by weight in the crude product | [3] |
| Iodine-Catalyzed Chlorination | Acetone | Iodine | 20 - 30 | Anhydrous | 76% by weight in the crude product | [3] |
| Acid-Catalyzed Chlorination | 1,1- and 1,3-Dichloroacetone | Methanesulfonic Acid | 115 - 120 | Chlorinating agent: Trichloroisocyanuric acid | 55% by weight GC content | [6] |
| Multi-step Synthesis | 1,3-Dichloroacetone | Reduced Iron Powder | 45 - 55 | Deep chlorination step | 94.6% yield in the final step (purity 96.8%) | [9] |
Visualizing the Reaction Pathway
The following diagram illustrates the stepwise chlorination of acetone, leading to various chlorinated intermediates and the target product, this compound.
Caption: Reaction pathway of acetone chlorination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. 1,1,1-Trichloroacetone - Wikipedia [en.wikipedia.org]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. A kind of method for preparing this compound by chlorination of acetone - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN1047853A - this compound preparation method - Google Patents [patents.google.com]
- 9. CN105461529A - Preparing method for this compound - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 1,1,3-Trichloroacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3-trichloroacetone. Here, you will find information to help you maintain the stability of this compound during long-term storage and throughout your experiments.
Troubleshooting Guide
Q1: I have observed a discoloration (yellowing or browning) of my this compound during storage. What is causing this, and how can I prevent it?
A1: Discoloration of this compound is a common indicator of degradation. The primary degradation pathway for alpha-chloroketones like this compound is dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the molecule. This process can be initiated by exposure to light, heat, or the presence of acidic or metallic impurities. The liberated HCl can then catalyze further degradation, leading to the formation of colored polymeric byproducts.
To prevent discoloration, it is crucial to store this compound in a cool, dark place, preferably in a tightly sealed amber glass bottle under an inert atmosphere (e.g., nitrogen or argon). Additionally, the use of acid scavengers as stabilizers can effectively inhibit this degradation pathway.
Q2: My recent experiments using stored this compound have yielded inconsistent results and lower than expected purity. How can I confirm if the starting material has degraded?
A2: Degradation of this compound will lead to a decrease in its purity and the formation of various byproducts, which can interfere with your reactions. To confirm the integrity of your stored material, you should perform a purity analysis. A common and effective method for this is Gas Chromatography with Flame Ionization Detection (GC-FID).
A chromatogram of a fresh, high-purity sample of this compound should show a single major peak corresponding to the compound. In contrast, a degraded sample will exhibit a reduced peak for this compound and the appearance of new peaks corresponding to degradation products. For a detailed analytical protocol, please refer to the "Experimental Protocols" section below.
Q3: I suspect that the container I am using for storage might be contributing to the degradation of my this compound. What are the recommended storage containers?
A3: The choice of storage container is critical for maintaining the stability of chlorinated compounds. This compound is incompatible with certain materials that can catalyze its decomposition.
-
Recommended: Borosilicate glass (Type I) or stainless steel (316L or 304) containers are recommended for long-term storage. For laboratory-scale quantities, amber glass bottles with PTFE-lined caps (B75204) are ideal to protect the compound from light.
-
To Avoid: Avoid using containers made of aluminum, magnesium, or their alloys, as these metals can react with chlorinated compounds. Many plastics are also unsuitable for long-term storage as they can either be degraded by the solvent or leach plasticizers and other additives that may initiate decomposition.
Frequently Asked Questions (FAQs)
Q4: What is the expected shelf life of this compound?
A4: With proper storage conditions, including a cool, dark environment and an inert atmosphere, this compound can be stable for at least 12 months.[1] However, the actual shelf life will depend on the purity of the material, the storage temperature, and the presence of any contaminants. For critical applications, it is advisable to re-analyze the purity of the material after prolonged storage.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation pathway is believed to be dehydrochlorination, which can lead to the formation of unsaturated ketones and ultimately, complex polymeric materials. The initial step is the elimination of HCl.
Decomposition Pathway of this compound
Caption: Proposed decomposition pathway for this compound.
Q6: Can I use stabilizers to extend the shelf life of this compound? If so, what types are recommended?
A6: Yes, the use of stabilizers is highly recommended for the long-term storage of this compound. Given that the primary degradation mechanism is acid-catalyzed dehydrochlorination, acid scavengers are the most effective type of stabilizers. Two main classes of acid scavengers are suitable:
-
Epoxides: Small, sterically unhindered epoxides such as 1,2-epoxybutane (B156178) or propylene (B89431) oxide can effectively scavenge free HCl.
-
Hindered Amines: Non-nucleophilic hindered amines, for example, diisopropylethylamine (Hünig's base) or 2,2,6,6-tetramethylpiperidine, can also neutralize HCl without reacting with the ketone functionality of this compound.
The choice of stabilizer may depend on the downstream application of the this compound, as the stabilizer and its reaction products will be present in the material.
Quantitative Data on Stabilizer Efficacy
The following tables summarize the hypothetical stability data for this compound under various storage conditions and with different stabilizers. This data is representative of what a well-controlled stability study might yield.
Table 1: Stability of Unstabilized this compound
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Dark, Inert Gas | 0 | 99.5 | Colorless |
| 6 | 99.2 | Colorless | |
| 12 | 98.8 | Faint Yellow | |
| 25°C, Dark, Air | 0 | 99.5 | Colorless |
| 6 | 97.0 | Yellow | |
| 12 | 94.5 | Brown | |
| 40°C, Dark, Air | 0 | 99.5 | Colorless |
| 3 | 92.1 | Brown | |
| 6 | 88.3 | Dark Brown |
Table 2: Stability of Stabilized this compound at 25°C in Air
| Stabilizer (Concentration) | Time (Months) | Purity (%) | Appearance |
| None | 0 | 99.5 | Colorless |
| 6 | 97.0 | Yellow | |
| 12 | 94.5 | Brown | |
| 1,2-Epoxybutane (0.1% w/w) | 0 | 99.5 | Colorless |
| 6 | 99.4 | Colorless | |
| 12 | 99.1 | Colorless | |
| Diisopropylethylamine (0.05% w/w) | 0 | 99.5 | Colorless |
| 6 | 99.3 | Colorless | |
| 12 | 99.0 | Faint Yellow |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol describes a typical accelerated stability study to evaluate the effectiveness of different stabilizers.
Experimental Workflow for Stability Study
Caption: Workflow for an accelerated stability study of this compound.
Methodology:
-
Materials:
-
High-purity this compound (>99%)
-
Stabilizer 1: 1,2-Epoxybutane
-
Stabilizer 2: Diisopropylethylamine
-
2 mL amber glass vials with PTFE-lined screw caps
-
Inert gas (Nitrogen or Argon)
-
-
Sample Preparation:
-
Unstabilized Control: Aliquot 1.5 mL of this compound into a series of labeled amber glass vials.
-
Stabilized Samples: Prepare stock solutions of this compound containing 0.1% (w/w) of 1,2-epoxybutane and 0.05% (w/w) of diisopropylethylamine. Aliquot 1.5 mL of each stabilized solution into separate series of labeled amber glass vials.
-
For each condition, prepare enough vials for all time points.
-
Blanket the headspace of each vial with inert gas before sealing tightly.
-
-
Storage Conditions:
-
Place the prepared vials in controlled environment chambers at the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Time Points for Analysis:
-
Analyze samples at T=0, 1, 3, and 6 months.
-
-
Analytical Method (GC-FID):
-
Instrument: Gas chromatograph with a flame ionization detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation for Analysis: Dilute 10 µL of the sample from the vial in 1 mL of a suitable solvent (e.g., dichloromethane) before injection.
-
Quantification: Determine the purity of this compound by area percent normalization.
-
-
Data Evaluation:
-
For each time point and storage condition, record the purity of this compound and any visual observations (e.g., color change).
-
Compare the degradation rates of the unstabilized and stabilized samples to determine the efficacy of the stabilizers.
-
References
Technical Support Center: Optimizing [4+3] Cycloadditions Using 1,1,3-Trichloroacetone
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing [4+3] cycloaddition reactions using 1,1,3-trichloroacetone.
Troubleshooting Guide
This guide addresses common issues encountered during the [4+3] cycloaddition of oxyallyl cations generated from this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired seven-membered ring product is the most common problem. The cause can often be traced back to the generation of the oxyallyl cation intermediate or its subsequent reaction.
| Potential Cause | Recommended Action | Rationale |
| Impure this compound | Purify the starting material via recrystallization from water or careful distillation. Confirm purity using GC-MS or NMR. | The synthesis of this compound can result in isomeric impurities like 1,3-dichloro-, 1,1,3,3-, and 1,1,1,3-tetrachloroacetone, which can interfere with the desired reaction pathway.[1] High-purity starting material is crucial for clean reactions.[2] |
| Inefficient Oxyallyl Cation Generation | 1. Choice of Base/Promoter: Use a non-nucleophilic base (e.g., triethylamine) or a base/solvent system known to promote ionization, such as sodium 2,2,2-trifluoroethoxide in trifluoroethanol (NaTFE/TFE).[3] 2. Lewis Acid: Consider the addition of a mild, halophilic Lewis acid (e.g., Ag⁺ salts) to facilitate halide dissociation.[4] | The formation of the oxyallyl cation is the key step. The choice of base and solvent significantly impacts the rate of formation. Highly polar, fluorinated solvents can promote the necessary ionization.[3] |
| Decomposition of Oxyallyl Cation | 1. Use an excess of the diene (e.g., furan (B31954), cyclopentadiene). 2. Maintain low reaction temperatures to increase the stability of the intermediate. | Oxyallyl cations can be unstable and may isomerize to cyclopropanones or allene (B1206475) oxides if not trapped efficiently by the diene.[4] |
| Sub-optimal Solvent Choice | Screen polar, non-nucleophilic solvents. Fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) are often effective as they promote ionization without competing as nucleophiles.[3] | The reaction requires a polar medium to support the formation of the cationic intermediate.[4] However, nucleophilic solvents can intercept the cation. |
Issue 2: Formation of Significant Byproducts
The presence of unexpected products can complicate purification and reduce the yield of the desired cycloadduct.
| Potential Cause | Observed Byproduct(s) | Recommended Action | Rationale |
| Favorskii Rearrangement | Acrylate esters or related rearranged products. | 1. Ensure the use of a non-nucleophilic base. 2. Use a solvent system that strongly favors ionization and cycloaddition over rearrangement (e.g., trifluoroethanol). | The Favorskii rearrangement is a known competing reaction pathway for oxyallyl intermediates generated from α-haloketones.[3][5] |
| Reaction with Solvent/Base | Products incorporating the solvent or base. | 1. Switch to a less nucleophilic solvent (e.g., from an alcohol to an ether or chlorinated solvent). 2. Use a sterically hindered, non-nucleophilic base. | The highly electrophilic oxyallyl cation can be trapped by nucleophilic solvents or bases if the diene is not sufficiently reactive or present in high enough concentration. |
| Diene Polymerization | Polymeric material. | 1. Ensure the diene is freshly distilled and free of peroxides. 2. Perform the reaction under an inert atmosphere (N₂ or Ar). | Acidic conditions, which can arise during the reaction, can catalyze the polymerization of sensitive dienes like furan or cyclopentadiene (B3395910). |
Experimental Protocols
Below is a representative protocol for the [4+3] cycloaddition of an oxyallyl cation generated from a polychlorinated acetone (B3395972) with furan. This protocol is adapted from a procedure using a hexachloroacetone (B130050) derivative and can serve as a starting point for optimization with this compound.[3]
Materials:
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This compound (high purity)
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Furan (freshly distilled)
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2,2,2-Trifluoroethanol (TFE), anhydrous
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Sodium metal
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Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
1. Preparation of Sodium 2,2,2-trifluoroethoxide (NaTFE) Solution:
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In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous 2,2,2-trifluoroethanol.
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Carefully add small, freshly cut pieces of sodium metal portion-wise with stirring until the desired concentration is reached (e.g., 1 M solution). The reaction is exothermic. Ensure complete dissolution of the sodium.
2. Cycloaddition Reaction:
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To a separate flame-dried flask under argon, add a solution of this compound in a minimal amount of anhydrous diethyl ether.
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Add an excess of freshly distilled furan (typically 3-5 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add the prepared NaTFE solution dropwise to the stirred mixture over 30 minutes.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or GC-MS until the starting material is consumed.
3. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[6]
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
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Purify the crude residue by silica (B1680970) gel column chromatography to isolate the desired cycloadduct.[6]
Data Presentation
The following tables present illustrative data based on established principles for [4+3] cycloadditions to guide optimization efforts.
Table 1: Illustrative Effect of Solvent on Cycloaddition Yield
| Entry | Solvent | Dielectric Constant (ε) | Expected Relative Yield | Rationale |
| 1 | Diethyl Ether | 4.3 | Low | Low polarity disfavors the formation of the charged oxyallyl cation intermediate. |
| 2 | Acetonitrile | 37.5 | Moderate-High | High polarity supports ion formation, leading to improved yields. |
| 3 | 2,2,2-Trifluoroethanol (TFE) | 26.7 | High | Promotes ionization and is poorly nucleophilic, minimizing side reactions.[3] |
| 4 | Methanol | 32.7 | Low-Moderate | Polar but can act as a competing nucleophile, trapping the oxyallyl cation. |
Table 2: Illustrative Effect of Base on Cycloaddition Outcome
| Entry | Base | Type | Expected Outcome | Rationale |
| 1 | Triethylamine (Et₃N) | Sterically hindered, non-nucleophilic | Good yield of cycloadduct | Promotes dehydrohalogenation to form the intermediate without competing as a nucleophile. |
| 2 | Sodium Methoxide (NaOMe) | Nucleophilic | Lower yield of cycloadduct, potential for Favorskii products | Can act as a nucleophile, leading to side reactions like the Favorskii rearrangement.[3][5] |
| 3 | DBU | Non-nucleophilic | Good yield of cycloadduct | Strong, non-nucleophilic base effective for elimination reactions. |
| 4 | Sodium Hydroxide (NaOH) | Nucleophilic | Low yield, complex mixture | Strong nucleophile, likely to promote a variety of side reactions. |
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow. How can I increase the reaction rate?
-
A1: Reaction rates can often be increased by switching to a more polar solvent to better stabilize the cationic intermediate.[4] Gently increasing the temperature may also help, but be cautious as this can also promote the decomposition of the intermediate and side reactions. Ensure your this compound is pure, as impurities can inhibit the reaction.[1][2]
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?
-
A2: You are likely seeing a mixture of diastereomers (endo/exo) of your product, unreacted starting material, and byproducts. The stereochemical control in [4+3] cycloadditions can be variable.[4] Common byproducts arise from the Favorskii rearrangement or reaction of the oxyallyl cation with the solvent.[3] Careful column chromatography with an optimized solvent system may be required for separation.
Q3: Is it necessary to purify the commercial this compound before use?
-
A3: It is highly recommended. Commercial this compound can contain isomeric polychlorinated acetones from its synthesis.[1] These impurities can lead to the formation of different oxyallyl species or other side reactions, complicating your reaction mixture and lowering the yield of the desired product. A simple purification by recrystallization from water has been reported to improve purity.[7]
Q4: Can I use an acyclic diene for this reaction?
-
A4: While possible, cyclic dienes like furan and cyclopentadiene are generally better substrates. This is because they are locked in the s-cis conformation required for the cycloaddition. Acyclic dienes have a higher conformational barrier to adopting the reactive s-cis form, which can lead to lower yields, especially given the short lifetime of the oxyallyl cation intermediate.[4]
Q5: What is the mechanism for the generation of the oxyallyl cation from this compound?
-
A5: The reaction is typically initiated by a base, which removes the acidic proton from the C1 carbon (the CHCl₂ group). This generates an enolate. Subsequent elimination of a chloride ion from the C3 position results in the formation of the 1-chloro-oxyallyl cation intermediate, which then participates in the [4+3] cycloaddition.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization process.
References
- 1. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. guidechem.com [guidechem.com]
- 7. News - Method for the purification of 1,1, 3-trichloroacetone [mit-ivy.com]
1,1,3-trichloroacetone stability under acidic vs basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3-trichloroacetone. The information focuses on the stability of this compound under acidic versus basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation, particularly under basic conditions. The two primary pathways are the Haloform reaction and the Favorskii rearrangement. Under acidic conditions, it is generally more stable, with slow hydrolysis being the most likely degradation route.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. It is significantly less stable under basic (alkaline) conditions due to the rapid base-catalyzed degradation reactions. In acidic media, the compound exhibits greater stability.
Q3: What are the expected products of this compound degradation?
A3: Under basic conditions, the haloform reaction would likely yield chloroform (B151607) and chlorolactic acid. The Favorskii rearrangement could produce derivatives of chloromethacrylic acid. Acid-catalyzed hydrolysis is expected to be slow and would likely yield 1,1-dichloro-3-hydroxyacetone and hydrochloric acid.
Q4: Are there any safety concerns associated with the degradation of this compound?
A4: Yes. The degradation of this compound can produce hazardous substances. For instance, the haloform reaction can generate chloroform, a suspected carcinogen.[1] It is crucial to handle this compound and its reaction mixtures in a well-ventilated fume hood and with appropriate personal protective equipment.
Troubleshooting Guides
Issue 1: Rapid loss of this compound in a reaction mixture.
| Possible Cause | Troubleshooting Step |
| Basic (alkaline) reaction conditions. | This compound degrades rapidly in the presence of bases.[2] Buffer your reaction to a neutral or acidic pH if the chemistry allows. If a basic catalyst is required, consider using a weaker base or a non-nucleophilic base and running the reaction at a lower temperature. |
| Presence of nucleophiles. | Strong nucleophiles can displace the chlorine atoms or attack the carbonyl group, leading to degradation. If possible, choose a less nucleophilic reagent or protect the ketone functionality. |
| Elevated temperature. | Higher temperatures will accelerate the rate of degradation. Perform the reaction at the lowest effective temperature. |
Issue 2: Unexpected side products observed in a reaction involving this compound.
| Possible Cause | Troubleshooting Step |
| Haloform reaction. | If your reaction is conducted under basic conditions, you may be observing byproducts of the haloform reaction, such as chloroform and carboxylates.[1] Confirm the identity of the side products using analytical techniques like GC-MS or LC-MS. To minimize this, use non-aqueous basic conditions or a hindered base. |
| Favorskii rearrangement. | This is another base-catalyzed pathway that can lead to rearranged carboxylic acid derivatives.[2] Characterize the side products to determine if they are consistent with a Favorskii rearrangement. Modifying the base and solvent may alter the reaction pathway. |
| Hydrolysis. | In aqueous solutions, especially at neutral to acidic pH over long reaction times, hydrolysis to 1,1-dichloro-3-hydroxyacetone can occur. Use anhydrous solvents if water is not essential for your reaction. |
Quantitative Data on Stability
| Condition | Parameter | Value | Reference |
| Basic | Second-order rate constant for haloform cleavage by OH⁻ | 1.1 x 10³ M⁻¹s⁻¹ | Guthrie & Cossar, 1986 |
| Acidic | Qualitative Stability | More stable than in basic conditions | General Principle |
| Acidic | Degradation Rate | Data not available | N/A |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a general procedure to determine the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).
1. Materials:
-
This compound (high purity)
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Buffer solutions (e.g., phosphate (B84403) buffers for pH 3, 5, 7; borate (B1201080) buffers for pH 9, 11)
-
Standard laboratory glassware and equipment
-
HPLC or UPLC-MS/MS system
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Solutions: Dilute the stock solution with each buffer to a final concentration of 10 µg/mL. Prepare a sufficient volume for sampling at all time points.
3. Stability Study:
-
Incubate the working solutions at a controlled temperature (e.g., 25 °C or 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench any degradation by diluting the aliquot with a suitable mobile phase and, if necessary, adjusting the pH to neutral.
-
Store the samples at a low temperature (e.g., 4 °C) until analysis.
4. HPLC/UPLC-MS/MS Analysis:
-
Analytical Method: Develop a stability-indicating method capable of separating this compound from its potential degradation products. A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid for better peak shape) and acetonitrile or methanol.
-
Detector: UV detector (e.g., at 220 nm) or a mass spectrometer for more sensitive and specific detection.
-
-
Analysis: Inject the samples from each time point and quantify the peak area of this compound.
5. Data Analysis:
-
Plot the concentration or peak area of this compound as a function of time for each pH.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constant (k) and half-life (t₁/₂) at each pH.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for assessing the pH stability of a chemical compound.
References
Technical Support Center: Byproducts of 1,1,3-Trichloroacetone in Folic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts from the use of 1,1,3-trichloroacetone in folic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed from this compound during the synthesis of the pteridine (B1203161) ring of folic acid?
A1: The reaction of 2,4,5-triamino-6-hydroxypyrimidine with the unsymmetrical reagent this compound can lead to the formation of two main isomeric byproducts. These are the 7-substituted pteridinone, officially recognized as "Folic acid EP impurity F," and the corresponding 6-substituted isomer.[1]
-
2-amino-7-(chloromethyl)pteridin-4(3H)-one (Folic Acid EP Impurity F)
-
2-amino-6-(chloromethyl)pteridin-4(3H)-one
The formation of these isomers is a key challenge in controlling the purity of the final folic acid product.
Q2: How are these isomeric byproducts formed?
A2: The formation of the 6- and 7-substituted pteridine isomers arises from the two possible regiochemical orientations of the condensation reaction between the diamine and the unsymmetrical dicarbonyl compound, this compound. The reaction can proceed via two different pathways, leading to the respective isomers. The reaction conditions, particularly pH, can influence the relative amounts of each isomer formed.[2][3]
Q3: Why is it important to control the formation of these byproducts?
A3: Controlling the formation of these byproducts is crucial for several reasons:
-
Purity of the Active Pharmaceutical Ingredient (API): Impurities can affect the safety and efficacy of the final folic acid drug product. Regulatory bodies have strict limits on the levels of impurities in pharmaceuticals.
-
Process Efficiency: The formation of byproducts reduces the yield of the desired folic acid product, increasing manufacturing costs.
-
Downstream Processing: The presence of isomeric impurities can complicate purification processes, often requiring specialized and costly chromatographic techniques.
Q4: What analytical techniques are used to identify and quantify these byproducts?
A4: The primary analytical techniques for the identification and quantification of these isomeric byproducts are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is the most common method for separating and quantifying the folic acid main component and its impurities. Specific chromatographic conditions are required to achieve baseline separation of the 6- and 7-substituted isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the isolated byproducts, allowing for unambiguous differentiation between the 6- and 7-isomers based on the chemical shifts and coupling patterns of the protons and carbons in the pteridine ring system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the byproducts.
Troubleshooting Guide
This guide addresses common issues related to the formation of byproducts from this compound in folic acid synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of Folic Acid EP Impurity F (7-isomer) | Reaction pH is not optimized. | The pH of the reaction mixture can significantly influence the isomer ratio. Under more acidic conditions, the formation of the 7-substituted pterin (B48896) may be favored.[3] Carefully control the pH of the condensation reaction. Experiment with a range of pH values to find the optimal condition for minimizing the 7-isomer. |
| Presence of the 6-chloromethyl isomer | Inherent reactivity of this compound. | The formation of the 6-isomer is expected due to the nature of the starting material. To minimize its impact, focus on purification strategies. Develop a robust HPLC purification method to separate the isomers. Consider crystallization studies to selectively isolate the desired product. |
| Poor separation of isomers on HPLC | Inappropriate HPLC method. | Optimize the HPLC method. Use a high-resolution column (e.g., C18) and experiment with different mobile phase compositions and gradients. A combination of buffers and organic modifiers may be necessary to achieve baseline separation.[4] |
| Difficulty in structural confirmation of isomers | Insufficient analytical data. | Isolate a sufficient quantity of each byproduct using preparative HPLC. Perform comprehensive NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC) to definitively assign the structures. |
Quantitative Data
Currently, specific quantitative data on the ratio of 6- and 7-isomers formed under different reaction conditions is not widely available in the public domain and is often proprietary information. However, it is established that the reaction pH is a critical parameter influencing this ratio.[2] Researchers are encouraged to perform their own optimization studies to determine the ideal conditions for their specific process.
Experimental Protocols
Protocol 1: Synthesis of Folic Acid EP Impurity F (2-amino-7-(chloromethyl)pteridin-4(3H)-one)
This protocol is adapted from a patented synthesis method.[1]
Materials:
-
This compound
-
Antioxidant (e.g., sodium metabisulfite)
-
Solvent (e.g., water, ethanol)
-
Acid for pH adjustment (e.g., hydrochloric acid)
Procedure:
-
In a reaction vessel, dissolve 2,4,5,6-tetraaminopyrimidine sulfate and the antioxidant in the chosen solvent.
-
Add this compound to the mixture.
-
Adjust the pH of the reaction mixture to the desired acidic range by the dropwise addition of acid.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by HPLC).
-
Upon completion, cool the reaction mixture to induce crystallization of the crude product.
-
Filter the crude product and wash with a suitable solvent.
-
The crude product can be further purified by chromatography to obtain pure Folic Acid EP Impurity F.
Protocol 2: HPLC Analysis of Isomeric Byproducts
This is a general guideline for developing an HPLC method for the separation of 6- and 7-substituted pterin isomers.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
Chromatographic Conditions:
-
Column: A high-resolution reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 30 minutes) is recommended to ensure the elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 280 nm and 350 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of the isolated 6- and 7-isomers and the folic acid API in a suitable diluent.
-
Prepare the sample solution by dissolving the reaction mixture or final product in the diluent.
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks corresponding to the 6- and 7-isomers based on their retention times relative to the standards.
-
Quantify the impurities by comparing their peak areas to those of the standards.
Visualizations
Caption: Formation of isomeric byproducts from this compound.
Caption: Troubleshooting workflow for managing isomeric byproducts.
References
- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 2. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,1,3-Trichloroacetone and 1,1,1-Trichloroacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two important chlorinated acetone (B3395972) isomers: 1,1,3-trichloroacetone and 1,1,1-trichloroacetone (B165163). Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This comparison is supported by available experimental data and established reaction mechanisms.
Introduction to Trichloroacetone Isomers
This compound and 1,1,1-trichloroacetone are structural isomers with the chemical formula C₃H₃Cl₃O. The positioning of the chlorine atoms on the acetone backbone dictates their chemical behavior, leading to significantly different reaction pathways and products. This compound is a key intermediate in the synthesis of folic acid, while 1,1,1-trichloroacetone is known as a precursor in the haloform reaction.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in Table 1. These properties influence their behavior in reaction media and purification processes.
Table 1: Physicochemical Properties of this compound and 1,1,1-Trichloroacetone
| Property | This compound | 1,1,1-Trichloroacetone |
| CAS Number | 921-03-9 | 918-00-3 |
| Molecular Weight | 161.41 g/mol | 161.41 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | 88-90 °C at 76 mmHg | 134 °C at 760 mmHg |
| Density | 1.512 g/mL at 20 °C | 1.475 g/cm³ |
| Solubility | Soluble in many organic solvents, limited solubility in water. | Slightly soluble in water, soluble in ethanol (B145695) and diethyl ether.[2] |
Reactivity Comparison: Favorskii Rearrangement vs. Haloform Reaction
The most significant difference in the reactivity of the two isomers lies in their behavior under basic conditions. This compound, which possesses α-protons, readily undergoes the Favorskii rearrangement. In contrast, 1,1,1-trichloroacetone, a trihalomethyl ketone, preferentially undergoes the haloform reaction.
This compound: The Favorskii Rearrangement
The Favorskii rearrangement is a reaction of α-halo ketones with a base to form carboxylic acid derivatives, often with a skeletal rearrangement.[3][4] In the case of this compound, the presence of an acidic proton on the α'-carbon allows for the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile.
The general mechanism for the Favorskii rearrangement is illustrated below:
Caption: Mechanism of the Favorskii Rearrangement.
1,1,1-Trichloroacetone: The Haloform Reaction
The haloform reaction is a characteristic reaction of methyl ketones and compounds that can be oxidized to methyl ketones.[5] It involves the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group to yield a haloform and a carboxylate.[5] For 1,1,1-trichloroacetone, the reaction proceeds directly from the trihalomethyl ketone stage.
The mechanism for the haloform reaction of 1,1,1-trichloroacetone is as follows:
Caption: Mechanism of the Haloform Reaction.
Nucleophilic Substitution
Both isomers are susceptible to nucleophilic substitution, where a nucleophile replaces a chlorine atom. However, the reactivity and the position of substitution differ. In this compound, the chlorine atoms at the 1- and 3-positions are both activated by the adjacent carbonyl group, making them susceptible to nucleophilic attack. The presence of three chlorine atoms makes this compound a potent electrophile.[6]
Experimental Data
Direct comparative kinetic data for the two isomers is scarce in the literature. However, we can infer their relative reactivity from reported synthetic procedures and product distributions.
Table 2: Reactivity and Typical Reaction Products
| Reaction Type | This compound | 1,1,1-Trichloroacetone |
| Reaction with Base | Favorskii Rearrangement | Haloform Reaction |
| Typical Product | Carboxylic acid derivatives (e.g., 3-chloroprop-2-enoic acid derivatives) | Acetate and Chloroform |
| Nucleophilic Substitution | Substitution at C1 and/or C3 | Substitution at C1 (less common) |
One study on the chlorination of 1,1-dichloroacetone (B129577) in the presence of iodine reported the formation of both this compound (53% by weight) and 1,1,1-trichloroacetone (6.5% by weight), suggesting that the formation of the 1,1,3-isomer is kinetically or thermodynamically favored under these conditions.[7]
Experimental Protocols
The following are representative experimental protocols for reactions characteristic of each isomer.
Protocol 1: Favorskii Rearrangement of an α-Halo Ketone (General Procedure)
This protocol is a general procedure that can be adapted for this compound.
Materials:
-
α-halo ketone (e.g., this compound)
-
Base (e.g., Sodium methoxide, Sodium hydroxide)
-
Solvent (e.g., Methanol, Diethyl ether)
-
Quenching solution (e.g., Saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., Diethyl ether)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
Procedure:
-
Prepare a solution of the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the base solution to 0 °C in an ice bath.
-
Slowly add a solution of the α-halo ketone in the same solvent to the cooled base solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (e.g., 4 hours), monitoring the reaction by a suitable technique (e.g., TLC, GC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of the quenching solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method (e.g., distillation, chromatography).
Protocol 2: Haloform Reaction of a Methyl Ketone (General Procedure)
This protocol is a general procedure that can be adapted for 1,1,1-trichloroacetone.
Materials:
-
Methyl ketone (e.g., 1,1,1-trichloroacetone)
-
Base (e.g., Sodium hydroxide)
-
Halogenating agent (e.g., Sodium hypochlorite (B82951) solution)
-
Acid for workup (e.g., Hydrochloric acid)
-
Extraction solvent (e.g., Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve the methyl ketone in a suitable solvent (if necessary) and place it in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Prepare an aqueous solution of the base.
-
Slowly add the halogenating agent to the stirred solution of the methyl ketone and base, maintaining the temperature within a specific range (e.g., 0-10 °C).
-
Continue stirring for a set period after the addition is complete, allowing the reaction to go to completion.
-
Acidify the reaction mixture with the acid to protonate the carboxylate product.
-
Extract the aqueous mixture with the extraction solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over the drying agent.
-
Filter and remove the solvent under reduced pressure to yield the carboxylic acid product. The haloform can be isolated from the aqueous layer if desired.
Logical Workflow for Comparative Reactivity Analysis
A systematic approach is necessary to directly compare the reactivity of the two isomers. The following workflow outlines a potential experimental design.
Caption: Workflow for a comparative reactivity study.
Conclusion
The reactivity of this compound and 1,1,1-trichloroacetone is fundamentally different due to the distinct placement of the chlorine atoms. This compound, with its enolizable α'-protons, is prone to the Favorskii rearrangement, a powerful tool for carbon skeleton modification. In contrast, 1,1,1-trichloroacetone undergoes the haloform reaction, a classic method for the synthesis of carboxylic acids from methyl ketones. While direct comparative kinetic data is limited, understanding these divergent pathways is essential for synthetic chemists to select the appropriate isomer for their desired transformation. Further quantitative studies are warranted to fully elucidate the subtle factors governing their reactivity.
References
- 1. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1,1-Trichloroacetone - Wikipedia [en.wikipedia.org]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Haloform reaction - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
A Comparative Guide to Furanone Synthesis: 1,1,3-Trichloroacetone versus Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
Furanone scaffolds are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds. Their synthesis is a cornerstone of medicinal chemistry and drug development, enabling the exploration of novel therapeutics. This guide provides an objective comparison of synthetic methodologies for furanone construction, focusing on the utility of 1,1,3-trichloroacetone and contrasting it with other prominent reagents. Experimental data, detailed protocols, and mechanistic insights are presented to inform the selection of the most appropriate synthetic strategy.
This compound in Furanone Synthesis: The Feist-Bénary Reaction
This compound serves as a potent electrophile in the Feist-Bénary reaction, a classic method for synthesizing furans from α-halo ketones and β-dicarbonyl compounds.[1] The presence of three chlorine atoms on the acetone (B3395972) backbone enhances its reactivity.[2] The reaction typically proceeds under basic conditions, where a β-dicarbonyl compound is deprotonated to form an enolate, which then attacks the α-carbon of the α-halo ketone. Subsequent intramolecular cyclization and dehydration yield the furanone product.[3]
Advantages:
-
High Reactivity: The electron-withdrawing nature of the chlorine atoms in this compound increases the electrophilicity of the carbonyl carbon and the adjacent carbon bearing a chlorine atom, facilitating nucleophilic attack.
-
Versatility: Can be used with a variety of β-dicarbonyl compounds to generate a diverse range of substituted furanones.
Disadvantages:
-
Handling and Safety: this compound is a hazardous chemical and requires careful handling and adherence to safety protocols.
-
Potential for Side Reactions: The high reactivity can sometimes lead to the formation of byproducts, necessitating careful control of reaction conditions.
Illustrative Example: Synthesis of Ethyl 5-(dichloromethyl)-2-methylfuran-3-carboxylate
While a specific literature example detailing the reaction of this compound with ethyl acetoacetate (B1235776) to yield a furanone with a reported yield was not found during this search, the expected product would be ethyl 5-(dichloromethyl)-2-methylfuran-3-carboxylate. The reaction would proceed via the Feist-Bénary pathway. For the purpose of comparison, a detailed protocol for a closely related reaction using chloroacetone (B47974) is provided below, which can be adapted for this compound.
Experimental Protocol: Feist-Bénary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate (using Chloroacetone)
This protocol describes the synthesis of a furanone derivative using a common α-halo ketone, chloroacetone, and a β-dicarbonyl compound, ethyl acetoacetate.[3]
Materials:
-
Chloroacetone
-
Ethyl acetoacetate
-
Ethanol
-
Diethyl ether
-
1 M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of ethyl acetoacetate (1.0 equivalent) in ethanol, add pyridine (1.1 equivalents).
-
Slowly add chloroacetone (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Take up the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.
Alternative Reagents for Furanone Synthesis
Other α-Halo Ketones in the Feist-Bénary Reaction
Simpler α-halo ketones like chloroacetone and bromoacetone (B165879) are frequently employed in the Feist-Bénary synthesis.[3] Their reactivity is generally lower than that of this compound, which can be advantageous in controlling the reaction and minimizing side products.
1,4-Diketones: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful and widely used method for preparing furans from 1,4-dicarbonyl compounds.[4] The reaction is typically catalyzed by acid and involves the intramolecular cyclization and dehydration of the 1,4-diketone.[5]
Advantages:
-
High Yields: The Paal-Knorr synthesis is often a high-yielding reaction.
-
Readily Available Starting Materials: A variety of 1,4-diketones are commercially available or can be readily synthesized.
Disadvantages:
-
Harsh Conditions: The reaction often requires strong acids and elevated temperatures, which may not be suitable for substrates with sensitive functional groups.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol describes the synthesis of a simple furan (B31954) derivative from a 1,4-diketone.
Materials:
-
Hexane-2,5-dione
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of hexane-2,5-dione (1.0 equivalent) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield 2,5-dimethylfuran.
Quantitative Data Summary
The following tables provide a summary of representative yields for furanone synthesis using different reagents and methods. Direct comparison should be made with caution as reaction conditions and substrates may vary.
Table 1: Feist-Bénary Synthesis of Furanones
| α-Halo Ketone | β-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Chloroacetone | Ethyl acetoacetate | Ethyl 2,5-dimethylfuran-3-carboxylate | Not specified | [3] |
Table 2: Paal-Knorr Synthesis of Furans
| 1,4-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Hexane-2,5-dione | 2,5-Dimethylfuran | up to 95% | [6] |
Mechanistic Pathways and Experimental Workflows
To visualize the underlying chemical transformations and experimental procedures, the following diagrams are provided.
References
A Comparative Analysis of Catalysts for the Synthesis of 1,1,3-Trichloroacetone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,1,3-trichloroacetone, a key intermediate in the production of various pharmaceuticals, including folic acid, is critically dependent on the choice of catalyst.[1] An effective catalyst not only ensures a high yield and purity of the desired product but also influences the economic and environmental viability of the process. This guide provides a comparative analysis of common catalysts employed in the synthesis of this compound, supported by experimental data from patent literature.
Performance Comparison of Catalysts
The selection of a catalyst for the chlorination of acetone (B3395972) or its chlorinated derivatives to produce this compound involves a trade-off between reaction rate, selectivity, and cost. The following table summarizes the performance of four distinct catalytic systems based on available experimental data. It is important to note that the data is derived from various sources and may not be directly comparable due to differing reaction conditions and analytical methods.
| Catalyst System | Starting Material(s) | Chlorinating Agent | Reaction Temperature (°C) | Reaction Time | Product Yield/Content | Key Observations |
| Iodine | Acetone, Chloroacetone, or 1,1-Dichloroacetone (B129577) | Chlorine Gas | 10 - 80 | 3.5 - 7 hours | Up to 76% (from acetone), 71% (from 1,1-dichloroacetone) | Improves selectivity towards the 1,1,3-trichloro isomer and reduces by-products that are difficult to separate by distillation.[2][3] |
| Amine Catalysts (Triethylamine/Diethylamine) | Acetone | Chlorine Gas | 10 - 90 | 10 - 20 hours | 40 - 57.2% | The reaction is claimed to be easy to control and safer, with a shorter production cycle compared to non-catalytic methods.[4][5] |
| Iron Powder | 1,3-Dichloroacetone (B141476) | Chlorine Gas | 40 - 80 | ~3 hours | Up to 94.6% yield (from 1,3-dichloroacetone) with 96.8% purity | This method starts from a more advanced intermediate and reports high yield and purity.[4] |
| Acid Catalysis with TCCA (Methanesulfonic acid or p-toluenesulfonic acid) | Dichloroacetone mixture (1,1- and 1,3-isomers) | Trichloroisocyanuric Acid (TCCA) | 115 - 130 | < 2 hours | 54 - 55% (GC content) | Utilizes a solid chlorinating agent, which can be easier and safer to handle than chlorine gas. The reaction is rapid at higher temperatures.[6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below. These protocols are based on examples found in patent literature.
Iodine-Catalyzed Chlorination
Objective: To synthesize this compound from acetone, chloroacetone, or 1,1-dichloroacetone using an iodine catalyst.
Procedure (based on EP0234503B1): [2]
-
In a round-bottom flask equipped with a stirrer, gas inlet tube, and reflux condenser, place the starting material (e.g., 14.5 g of acetone, 91.5 g of chloroacetone, or 190.5 g of 1,1-dichloroacetone) and the iodine catalyst (e.g., 1.4 g for acetone, 5 g for chloroacetone, 6.5 g for 1,1-dichloroacetone).
-
Maintain the reaction temperature between 20°C and 30°C.
-
Introduce chlorine gas into the mixture over a period of several hours (e.g., for the acetone reaction, 20 g of chlorine over 10 minutes followed by 36 g over 4 hours).
-
Upon completion, the reaction mixture can be analyzed by gas chromatography to determine the content of this compound.
-
The product can be purified by fractional distillation.
Amine-Catalyzed Chlorination
Objective: To prepare this compound via catalytic chlorination of acetone using triethylamine (B128534) or diethylamine.
Procedure (based on CN1047853A): [5]
-
In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, add 116.2 g of acetone and 1.2 g of triethylamine or diethylamine.
-
Stir the mixture to ensure homogeneity.
-
Introduce chlorine gas while maintaining the reaction temperature between 25°C and 35°C.
-
Continue the reaction for 12 hours.
-
After the reaction period, the product can be extracted with water.
Iron Powder-Catalyzed Chlorination
Objective: To synthesize high-purity this compound from 1,3-dichloroacetone using an iron powder catalyst.
Procedure (based on CN105461529A): [4]
-
In a reaction flask, place 30.45 g of crude 1,3-dichloroacetone and 30.15 mg of reduced iron powder.
-
Heat the mixture to a temperature between 45°C and 55°C.
-
Introduce 60 g of chlorine gas over a period of approximately 3 hours.
-
After the reaction is complete, the resulting liquid can be purified by distillation to obtain this compound.
Acid-Catalyzed Chlorination with TCCA
Objective: To produce this compound from a mixture of dichloroacetones using an acidic catalyst and a solid chlorinating agent.
Procedure (based on a method for preparing this compound): [6]
-
In a three-necked flask, charge 500 g of a dichloroacetone mixture (e.g., containing 70.8% 1,1-dichloroacetone and 12.3% 1,3-dichloroacetone) and 25 g of methanesulfonic acid.
-
Heat the reaction mixture and maintain the internal temperature between 115°C and 120°C.
-
Add 100 g of trichloroisocyanuric acid (TCCA) to the flask over 10 minutes and maintain the temperature for 30 minutes.
-
Sequentially add smaller portions of TCCA (50 g, 25 g, and 12.5 g) at intervals, with a 30-minute hold after each addition.
-
Upon completion, the reaction is stopped, and the product content is determined by gas chromatography.
Visualizing the Process and Mechanisms
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for catalyst comparison.
The synthesis of this compound via chlorination of acetone generally proceeds through the formation of an enol or enolate intermediate, the rate of which is often the slow, rate-determining step of the reaction. The role of the catalyst is to accelerate this step.
Caption: Proposed catalytic mechanisms for enol/enolate formation.
Acid-Catalyzed Mechanism (Iodine, Acid/TCCA): In the presence of an acid (protons from an acid catalyst or generated in situ), the carbonyl oxygen of acetone is protonated. This increases the acidity of the α-protons, facilitating the formation of the enol intermediate. The electron-rich double bond of the enol then attacks a chlorine molecule, leading to the chlorinated product. Iodine is believed to act as a halogen carrier, forming iodine monochloride (ICl), which is a more effective chlorinating agent.
Base-Catalyzed Mechanism (Amine Catalysts): Basic catalysts like triethylamine deprotonate the α-carbon of acetone to form an enolate ion. This nucleophilic enolate then readily attacks a chlorine molecule to yield the chlorinated product.
Lewis Acid Catalysis (Iron Powder): Iron powder likely acts as a Lewis acid, coordinating to the carbonyl oxygen of the dichloroacetone. This coordination polarizes the carbonyl group, increasing the acidity of the α-protons and facilitating the formation of an iron-enolate complex. This complex then reacts with chlorine to give the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0234503A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. CN105461529A - Preparing method for this compound - Google Patents [patents.google.com]
- 5. CN1047853A - this compound preparation method - Google Patents [patents.google.com]
- 6. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
Efficacy of 1,1,3-Trichloroacetone in Cycloaddition Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,1,3-Trichloroacetone is a halogenated organic compound with recognized utility as a precursor in various chemical syntheses. Its efficacy in cycloaddition reactions, which are pivotal for the construction of complex cyclic molecules, is a subject of considerable interest within the chemical research community. This guide provides a comparative analysis of this compound's performance in cycloaddition reactions, primarily focusing on [4+3] cycloadditions, and contrasts it with alternative reagents. The information presented is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
[4+3] Cycloaddition: A Key Application
The primary application of chlorinated acetones in cycloaddition chemistry lies in their ability to generate oxyallyl cation intermediates, which are highly reactive species that readily participate in [4+3] cycloaddition reactions with dienes to form seven-membered rings. These cyclic systems are valuable scaffolds in natural product synthesis and drug discovery.
While direct experimental data on the use of this compound in [4+3] cycloaddition reactions is limited in readily available literature, its structural analogue, hexachloroacetone (B130050), has been studied more extensively as a precursor to a tetrachloro-substituted oxyallyl intermediate. The data from these studies provide a valuable benchmark for understanding the potential of this compound in similar transformations. The generation of the dichlorinated oxyallyl cation from this compound is the presumed pathway for its participation in these reactions.
Comparative Performance in [4+3] Cycloaddition with Dienes
The following table summarizes the available quantitative data for the [4+3] cycloaddition of an oxyallyl intermediate generated from hexachloroacetone with various dienes. This data can be used to infer the potential efficacy of this compound in similar reactions, with the understanding that the yields may differ due to the difference in the leaving group ability and the stability of the resulting oxyallyl cation.
| Reagent | Diene | Product | Yield (%) |
| Hexachloroacetone | Furan | 2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | 52-54%[1] |
| Hexachloroacetone | 2-Methylfuran | 1-Methyl-2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | 44%[1] |
| Hexachloroacetone | 2,5-Dimethylfuran | 1,5-Dimethyl-2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | 40-50% (estimated)[1] |
| Hexachloroacetone | Cyclopentadiene | 2,2,4,4-Tetrachlorobicyclo[3.2.1]oct-6-en-3-one | Not specified, but successful[1] |
Note: The yields reported for the hexachloroacetone-derived oxyallyl intermediate are described as "mediocre" and not optimized, suggesting that there is potential for improvement.[1] It is reasonable to hypothesize that the dichlorinated oxyallyl cation generated from this compound might exhibit different reactivity and lead to varying yields.
Alternative Reagents in Cycloaddition Reactions
Besides hexachloroacetone, other halogenated acetones are also employed in cycloaddition reactions.
-
1,3-Dichloroacetone: This reagent is known to participate in various reactions, including the formation of bicyclic peptides through reaction with cysteine residues.[2] While not a direct cycloaddition in the context of forming carbocycles, its utility in forming cyclic structures highlights the versatility of halogenated acetones.
-
Pentachloroacetone (PCA): This compound is a well-established precursor for generating the tetrachloro-oxyallyl intermediate for [4+3] cycloadditions, and the yields obtained from the hexachloroacetone route are often compared to those from PCA.[1]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below is a general protocol for the generation of a tetrachloro-substituted oxyallyl intermediate from hexachloroacetone and its subsequent [4+3] cycloaddition with a diene, which can be adapted for this compound with appropriate modifications.
General Procedure for [4+3] Cycloaddition using Hexachloroacetone as a Precursor
This protocol is based on the reaction of an enol phosphate (B84403) derived from hexachloroacetone.[1]
1. Preparation of the Enol Phosphate Intermediate:
-
Hexachloroacetone is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) in a Perkow reaction to yield the corresponding enol phosphate, 2,2-dichloro-1-(trichloromethyl)ethenyl diethyl phosphate.
2. Generation of the Oxyallyl Intermediate and Cycloaddition:
-
The enol phosphate is dissolved in a suitable solvent, typically a mixture of a polyfluorinated alcohol (e.g., 2,2,2-trifluoroethanol) and the diene (e.g., furan).
-
A base, such as sodium 2,2,2-trifluoroethoxide, is added to the solution to induce the formation of the tetrachloro-oxyallyl intermediate.
-
The reaction mixture is stirred at ambient temperature, and the progress is monitored.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, crystallization, and chromatography.
Reaction Pathways and Workflows
The generation of the oxyallyl cation and its subsequent cycloaddition can be visualized as a multi-step process.
Caption: General workflow for oxyallyl cation generation and subsequent [4+3] cycloaddition.
Other Cycloaddition Reactions: [2+2] and [3+2]
While the primary focus is on [4+3] cycloadditions, it is important to consider the potential of this compound in other cycloaddition manifolds.
-
[2+2] Cycloaddition: These reactions typically involve the formation of four-membered rings. While there is a lack of specific data for this compound, other chlorinated compounds are known to participate in such reactions.
-
[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions are a powerful tool for synthesizing five-membered heterocycles. The participation of trichloromethyl-containing compounds in [3+2] cycloadditions has been documented, suggesting a potential avenue for the application of this compound.
References
A Spectroscopic Showdown: Differentiating Trichloroacetone Isomers
A detailed comparative analysis of the spectroscopic characteristics of 1,1,1-trichloroacetone (B165163) and 1,1,3-trichloroacetone is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The structural isomers of trichloroacetone, 1,1,1-trichloroacetone and this compound, exhibit distinct spectroscopic properties owing to the different placement of chlorine atoms on the acetone (B3395972) backbone. These differences are crucial for their unambiguous identification and characterization in various chemical and pharmaceutical applications.
Comparative Spectroscopic Data
The key distinguishing features in the spectra of 1,1,1-trichloroacetone and this compound are summarized below.
| Spectroscopic Technique | 1,1,1-Trichloroacetone | This compound |
| ¹H NMR | A sharp singlet is observed for the methyl protons. | Two distinct signals are present: a singlet for the chloromethyl protons and a singlet for the dichloromethyl proton. |
| Chemical Shift (δ): ~2.4 ppm | Chemical Shifts (δ): ~4.3 ppm (-CHCl₂) and ~6.2 ppm (-CH₂Cl) | |
| ¹³C NMR | Two signals corresponding to the methyl carbon and the carbonyl carbon are observed. | Three signals are present, corresponding to the chloromethyl carbon, the carbonyl carbon, and the dichloromethyl carbon. |
| Chemical Shifts (δ): ~33 ppm (CH₃), ~190 ppm (C=O) | Chemical Shifts (δ): ~48 ppm (CH₂Cl), ~192 ppm (C=O), ~66 ppm (CHCl₂) | |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch is observed. | A strong carbonyl (C=O) stretching band is also present, but its position may be slightly shifted compared to the 1,1,1-isomer. |
| Key Absorption (cm⁻¹): ~1740 cm⁻¹ (C=O stretch) | Key Absorption (cm⁻¹): ~1750 cm⁻¹ (C=O stretch) | |
| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. | The mass spectrum also displays a molecular ion peak with a distinct fragmentation pattern. |
| Key Fragments (m/z): Molecular Ion [M]⁺, [M-Cl]⁺, [CH₃CO]⁺ | Key Fragments (m/z): Molecular Ion [M]⁺, [M-CH₂Cl]⁺, [CHCl₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Sample Preparation: A small amount of the trichloroacetone isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on a standard FT-IR spectrometer.
-
Sample Preparation (Neat Liquid): As trichloroacetone isomers are liquids at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin film.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI).
-
Sample Introduction: A small amount of the liquid sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.
-
Ionization: In the EI source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflow
The logical flow of the spectroscopic analysis process is depicted in the following diagram.
Figure 1. Workflow for the spectroscopic comparison of trichloroacetone isomers.
Validating the Purity of Synthesized 1,1,3-Trichloroacetone: A GC-MS Comparison Guide
For researchers and professionals in drug development and organic synthesis, ensuring the purity of chemical intermediates is paramount. 1,1,3-Trichloroacetone is a key building block in the synthesis of various pharmaceuticals, including folic acid.[1][2] Its purity can significantly impact the yield and safety profile of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted analytical technique for the qualitative and quantitative assessment of volatile compounds like this compound.[3][4]
This guide provides a comprehensive comparison of GC-MS for validating the purity of synthesized this compound against potential impurities and alternative analytical methods.
Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the chlorination of acetone (B3395972) or its chlorinated derivatives.[5][6] This process can lead to the formation of several by-products, which may co-exist with the desired product. Common impurities can include:
-
Unreacted starting materials (e.g., Acetone)
-
Intermediates and other chlorinated isomers (e.g., 1,1-dichloroacetone, 1,3-dichloroacetone, and 1,1,1-trichloroacetone)[1][7]
The ability to separate and identify these closely related compounds is crucial for accurate purity assessment.
GC-MS Analysis for Purity Validation
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] Volatilized components of a sample are separated based on their boiling points and interactions with the GC column.[8] Subsequently, the mass spectrometer fragments the separated components into ions, generating a unique mass spectrum for each compound that acts as a chemical "fingerprint".[4]
The following table summarizes hypothetical GC-MS data for this compound and its common impurities, illustrating how they can be distinguished. A comparison is also provided for a synthesized batch against a certified reference material.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Purity in Synthesized Sample (%) | Purity in Reference Standard (%) |
| Acetone | 3.5 | 43, 58 | 0.5 | < 0.01 |
| 1,1-Dichloroacetone | 6.2 | 43, 77, 79, 126 | 1.8 | < 0.05 |
| 1,3-Dichloroacetone | 7.1 | 49, 77, 126 | 0.9 | < 0.05 |
| 1,1,1-Trichloroacetone | 8.5 | 43, 83, 85, 117, 119 | 1.2 | < 0.05 |
| This compound | 9.3 | 49, 75, 77, 111, 113, 160 | 95.6 | >99.8 |
Note: Data are illustrative and may vary based on specific GC-MS conditions.
Alternative Analytical Methods
While GC-MS is highly effective, other techniques can also be employed for purity analysis, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| GC-MS | Separation by volatility and boiling point, followed by mass-based detection. | High sensitivity and selectivity for volatile compounds. Provides structural information for impurity identification. | Requires sample to be volatile and thermally stable. |
| NMR Spectroscopy (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can quantify components without a reference standard for each impurity. | Lower sensitivity compared to GC-MS. Complex mixtures can lead to overlapping signals. |
| HPLC with UV Detector | Separation based on polarity in a liquid mobile phase. | Suitable for non-volatile or thermally sensitive compounds. | This compound has a weak chromophore, leading to lower sensitivity. Requires a suitable solvent system. |
Experimental Protocol for GC-MS Analysis
Below is a detailed methodology for the purity analysis of this compound using GC-MS.
1. Sample Preparation
-
Prepare a 1000 ppm stock solution of the synthesized this compound in a suitable solvent such as acetone or dichloromethane.
-
Perform a serial dilution to create a working sample of approximately 10 ppm.
-
Prepare individual 10 ppm solutions of anticipated impurities to determine their retention times and mass spectra.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 35-350 amu.
3. Data Analysis
-
Identify the peaks in the total ion chromatogram by comparing their retention times with those of the standards.
-
Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST).
-
Calculate the purity of the this compound sample by determining the relative peak area percentage of the main component compared to the total area of all peaks.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using GC-MS.
Caption: Workflow for Purity Validation of this compound by GC-MS.
References
- 1. CN105461529A - Preparing method for this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. smithers.com [smithers.com]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 1,1,1-Trichloroacetone - Wikipedia [en.wikipedia.org]
- 8. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
Assessing the Mutagenic Potential of 1,1,3-Trichloroacetone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the mutagenic potential of 1,1,3-trichloroacetone, a compound used in various chemical syntheses. Its performance in key mutagenicity assays is objectively compared with that of less halogenated alternatives, monochloroacetone and 1,1-dichloroacetone (B129577). This document synthesizes available experimental data to inform risk assessment and guide the selection of safer chemical alternatives in research and development.
Executive Summary
This compound exhibits clear mutagenic and clastogenic properties in in-vitro test systems. It is a direct-acting mutagen in the Ames test and induces structural chromosomal aberrations in mammalian cells. In contrast, it did not show significant mutagenic activity in an in-vivo micronucleus assay in mice. Less halogenated acetones, such as monochloroacetone and 1,1-dichloroacetone, generally demonstrate weaker mutagenic potential, positioning them as potentially safer alternatives. The genotoxicity of these α-halo ketones is understood to be mediated through direct interaction with DNA, forming adducts that can lead to mutations if not repaired.
Comparative Mutagenicity Data
The following tables summarize the available quantitative data from key mutagenicity studies on this compound and its less halogenated counterparts.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
| Compound | Strain | Concentration | Metabolic Activation (S9) | Result | Reference |
| This compound | Salmonella typhimurium | Data not available | Without | Positive (Direct-acting mutagen) | [Blazak et al., 1988] |
| Monochloroacetone | S. typhimurium | Not specified | With and Without | Negative | [Merrick et al., 1987] |
| 1,1-Dichloroacetone | S. typhimurium | Not specified | With and Without | Weakly Mutagenic | [Merrick et al., 1987] |
Note: Specific quantitative data on the number of revertant colonies for this compound were not available in the reviewed literature.
Table 2: In Vitro Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells
| Compound | Concentration (µg/mL) | Metabolic Activation (S9) | Percentage of Cells with Aberrations | Reference |
| This compound | 5 | Without | 18 | [Blazak et al., 1988] |
| 10 | Without | 41 | [Blazak et al., 1988] | |
| 15 | Without | 58 | [Blazak et al., 1988] | |
| 20 | With | 11 | [Blazak et al., 1988] | |
| 40 | With | 15 | [Blazak et al., 1988] | |
| 60 | With | 21 | [Blazak et al., 1988] | |
| Control (Solvent) | - | Without | 2 | [Blazak et al., 1988] |
| Control (Solvent) | - | With | 1 | [Blazak et al., 1988] |
Table 3: In Vivo Micronucleus Assay in Mouse Bone Marrow
| Compound | Dose (mg/kg) | Sampling Time (h) | Frequency of Micronucleated Polychromatic Erythrocytes (%) | Reference |
| This compound | 12.5 | 24, 48, 72 | Not significantly different from control | [Blazak et al., 1988] |
| 25.0 | 24, 48, 72 | Not significantly different from control | [Blazak et al., 1988] | |
| 50.0 | 24, 48, 72 | Not significantly different from control | [Blazak et al., 1988] | |
| Control (Corn oil) | - | 24, 48, 72 | Baseline levels | [Blazak et al., 1988] |
Experimental Protocols
A summary of the methodologies for the key experiments cited is provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Bacterial Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Exposure: The tester strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.
In Vitro Chromosomal Aberration Assay
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used.
-
Treatment: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.
-
Harvest: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.
-
Slide Preparation and Analysis: Chromosome preparations are made on microscope slides, stained, and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: The percentage of cells with chromosomal aberrations and the number of aberrations per cell are calculated and compared to negative and positive controls.
In Vivo Micronucleus Assay
This assay assesses the ability of a test substance to induce chromosomal damage in the bone marrow of rodents.
-
Animal Model: Typically, mice or rats are used.
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at various dose levels.
-
Sample Collection: At appropriate time intervals after dosing, bone marrow is extracted from the femurs.
-
Slide Preparation: Bone marrow smears are prepared on microscope slides.
-
Staining and Analysis: The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells). At least 2000 PCEs per animal are scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes).
-
Data Analysis: The frequency of micronucleated PCEs is calculated and statistically compared between treated and control groups. A significant increase in the frequency of micronucleated PCEs indicates a clastogenic or aneugenic effect.
Visualization of Key Processes
Experimental Workflow for Mutagenicity Testing
Caption: Workflow of mutagenicity assessment for this compound.
Signaling Pathway for DNA Damage by α-Halo Ketones
Caption: DNA damage and response pathway for α-halo ketones.
Conclusion
The data presented in this guide indicate that this compound possesses significant mutagenic and clastogenic potential in vitro. While in vivo testing in the micronucleus assay did not show a positive result, the in vitro findings warrant caution and the consideration of safer alternatives. Monochloroacetone and 1,1-dichloroacetone appear to be less mutagenic and could be suitable replacements in certain applications, although their own toxicological profiles should be carefully evaluated. For all research and development activities involving these compounds, appropriate safety precautions and engineering controls should be implemented to minimize exposure.
A Comparative Analysis of Purification Techniques for 1,1,3-Trichloroacetone
For researchers and professionals in drug development, the purity of starting materials is paramount. 1,1,3-Trichloroacetone is a key intermediate in the synthesis of various pharmaceuticals, most notably folic acid (Vitamin B9).[1][2] The quality of this raw material can significantly influence the efficacy and safety of the final therapeutic product. This guide provides an objective comparison of common purification techniques for this compound, supported by available experimental data and detailed protocols.
The primary methods for purifying this compound from crude synthesis mixtures include recrystallization, distillation, and chromatographic techniques. The choice of method often depends on the initial purity of the crude product, the nature of the impurities, the desired final purity, and scalability for industrial production.
Comparison of Purification Techniques
The following table summarizes the performance of different purification methods for this compound based on reported experimental data.
| Purification Technique | Starting Purity (% w/w) | Final Purity (% GC) | Yield (%) | Advantages | Disadvantages/Limitations |
| Aqueous Recrystallization | 65%[1][3] | 96.8%[1][3] | Not explicitly stated, but a wet yield of 9.8kg from 20kg of 65% crude product is reported.[1] | Environmentally friendly (no organic solvents), removes high-chlorine impurities, aqueous solution can be used directly in folic acid synthesis.[1][3] | May not be suitable for all impurity profiles; requires temperature control. |
| Distillation (Rectification) | 71-76% (crude product)[4] | 90.2% - 98%[4][5] | 85.6% - 94.6%[5] | Effective for separating compounds with different boiling points, such as 1,1-dichloroacetone (B129577) and 1,1,1-trichloroacetone (B165163).[4] | By-products with similar boiling points (e.g., 1,3-dichloro-, 1,1,3,3- and 1,1,1,3-tetrachloroacetone) are difficult to separate.[4] |
| Silica (B1680970) Gel Column Chromatography | Not specified | High purity achievable | Dependent on technique and scale | High resolution for separating structurally similar compounds. | Requires significant amounts of organic solvents, less scalable for industrial production.[6] |
| Solvent Extraction | ~50%[5] | Higher purity achievable | Can be low[5] | Can remove specific impurities based on solubility. | Can be solvent-intensive and may result in low yields.[5] |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below.
Aqueous Recrystallization
This method leverages the temperature-dependent solubility of this compound in water to achieve purification without the use of organic solvents.[1][3]
Protocol:
-
Initial Mixing and Impurity Removal:
-
Mix 20 kg of crude this compound (e.g., 65% purity) with 10 kg of deionized water in a suitable reaction vessel.[1]
-
Stir the mixture at approximately 200 rpm for 12 minutes at 24°C.[1]
-
Allow the mixture to settle for 10 minutes, resulting in the separation of two layers.
-
Separate and remove the lower oil layer, which contains high-chlorine impurities.[1][3]
-
-
Crystallization:
-
Filtration and Washing:
-
Drying:
-
Dry the purified crystals under appropriate conditions to obtain the final product. The resulting product should have a significantly higher purity (e.g., 96.8% GC).[1]
-
Fractional Distillation
Distillation is effective for separating this compound from by-products with sufficiently different boiling points.[4]
Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., 30 cm column packed with 4 mm Raschig rings), a condenser, and receiving flasks.[4]
-
Ensure the system is connected to a vacuum source to allow for reduced pressure distillation, which can prevent degradation of the product.
-
-
Distillation Process:
-
Charge the distillation flask with the crude this compound mixture.
-
Heat the flask gradually.
-
Apply a vacuum to the system (e.g., 2660 Pa).[4]
-
Maintain a specific reflux ratio (e.g., 1:10) to ensure efficient separation.[4]
-
Collect fractions at different temperature ranges. The main fraction containing this compound is collected based on its boiling point at the given pressure.
-
By-products such as 1,1-dichloroacetone and 1,1,1-trichloroacetone can be separated due to their significantly different boiling points.[4]
-
-
Analysis:
-
Analyze the collected fractions using Gas Chromatography (GC) to determine the purity of the this compound. A purity of up to 98% can be achieved.[4]
-
Silica Gel Column Chromatography
This laboratory-scale technique is useful for obtaining highly pure samples for analytical or research purposes.[6]
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).
-
Pack a chromatography column with the slurry to create a stationary phase.
-
-
Sample Loading:
-
Dissolve a small amount of crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a suitable solvent system. A common system is a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 10:1 v/v).[6]
-
Continuously collect the eluent in fractions.
-
-
Analysis and Collection:
-
Monitor the fractions using a suitable analytical technique (e.g., Thin Layer Chromatography) to identify which fractions contain the purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[6]
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for the aqueous recrystallization of this compound.
Caption: A flowchart of the aqueous recrystallization process.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. News - Method for the purification of 1,1, 3-trichloroacetone [mit-ivy.com]
- 4. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. CN105461529A - Preparing method for this compound - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
1,1,3-Trichloroacetone: A Comprehensive Guide for its Use as a Reference Standard in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1,1,3-Trichloroacetone as a reference standard against other haloacetones commonly found as disinfection byproducts in water analysis. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their analytical needs.
Introduction to this compound
This compound (CAS No. 921-03-9) is a halogenated ketone that is of significant interest in environmental and pharmaceutical analysis. It is a known disinfection byproduct (DBP) formed during the chlorination of drinking water and is also utilized as an intermediate in the synthesis of various organic compounds, including folic acid. Accurate quantification of this compound is crucial for monitoring water quality and for quality control in pharmaceutical production. This necessitates the use of a well-characterized reference standard.
Comparison with Alternative Haloacetone Reference Standards
The selection of a reference standard is critical for the accuracy and reliability of any chemical analysis. While this compound is a key analyte, several other haloacetones are often monitored concurrently. This section compares the analytical performance of this compound with other relevant haloacetones based on a validated micro liquid-liquid extraction (MLLE) method coupled with gas chromatography-mass spectrometry (GC-MS).
Table 1: Comparison of Analytical Performance of Haloacetone Reference Standards
| Analyte | CAS Number | Limit of Detection (LOD) (ng/L)[1] | Precision (RSD, %)[1] | Recovery (%)[1] |
| Chloroacetone | 78-95-5 | 12 | 6 | 98 |
| Dichloroacetone | 513-88-2 | 12 | 6 | 99 |
| This compound | 921-03-9 | 18 | 6 | 97 |
| 1,1,1-Trichloroacetone | 918-00-3 | 18 | 6 | 96 |
| Bromoacetone | 598-31-2 | 24 | 7 | 95 |
| Dibromoacetone | 632-24-6 | 30 | 8 | 96 |
| Tribromoacetone | 116-16-5 | 60 | 9 | 95 |
| Bromochloroacetone | 32704-69-1 | 24 | 7 | 97 |
| Bromodichloroacetone | 32704-70-4 | 18 | 6 | 97 |
| Dibromochloroacetone | 32704-71-5 | 30 | 8 | 96 |
| Tribromochloroacetone | Not Available | 120 | 10 | 95 |
| 1,1,3-Tribromo-3-chloroacetone | Not Available | 120 | 10 | 95 |
| Hexabromoacetone | 116-15-4 | 60 | 9 | 95 |
| Pentabromochloroacetone | Not Available | 90 | 9 | 95 |
As shown in the table, this compound demonstrates good analytical performance with a low limit of detection, high precision, and excellent recovery, making it a suitable reference standard for quantitative analysis. Its performance is comparable to other chlorinated and brominated acetones.
Experimental Protocols
Micro Liquid-Liquid Extraction (MLLE) for Haloacetones in Water
This method is a miniaturized and environmentally friendly adaptation of the EPA Method 551.1.
1. Sample Preparation:
-
Collect 60 mL of water sample in a glass vial.
-
Acidify the sample to pH ~1.5 with a suitable acid to ensure the stability of the haloacetones.
2. Extraction:
-
Add 200 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether - MTBE) to the water sample.
-
Vortex the mixture vigorously for a specified time to ensure efficient extraction of the analytes into the organic phase.
-
Allow the phases to separate.
3. Analysis:
-
Carefully transfer 50 µL of the organic extract into a micro-vial for injection.
-
Inject the entire 50 µL extract into a Programmed Temperature Vaporizer-Gas Chromatography-Mass Spectrometer (PTV-GC-MS) for analysis.
GC-MS Analysis Conditions
-
Injector: Programmed Temperature Vaporizer (PTV)
-
Column: A suitable capillary column for separating volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 1.0 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program to achieve separation of all target haloacetones.
-
Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode for identification and quantification.
Logical Workflow for Analytical Standard Selection and Use
The following diagram illustrates the logical workflow for selecting and using a haloacetone reference standard in a typical analytical process.
Caption: Workflow for selecting and using an analytical reference standard.
Signaling Pathway (Illustrative Example)
While this compound is primarily known as a disinfection byproduct and a chemical intermediate, some haloacetones have been studied for their toxicological effects. The following diagram illustrates a generalized signaling pathway that could be investigated in response to cellular exposure to such compounds.
Caption: Potential cellular response pathway to haloacetone-induced stress.
Conclusion
This compound serves as a reliable reference standard for chemical analysis, particularly in the context of monitoring disinfection byproducts in water. Its analytical performance, as demonstrated by a validated MLLE-GC-MS method, is comparable to other haloacetones. For accurate and precise quantification, the use of high-purity certified reference materials and appropriate analytical methodologies, such as those described in this guide, is essential. Researchers and drug development professionals can confidently utilize this compound as a reference standard, ensuring the integrity of their analytical results.
References
A Comparative Study of Leaving Group Ability in 1,1,3-Trichloroacetone Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the leaving group potential of the chlorine atoms at the C1 and C3 positions of 1,1,3-trichloroacetone in nucleophilic substitution and base-induced reactions. Due to a lack of direct quantitative experimental data in the public domain comparing the reactivity of the individual chlorine atoms, this study focuses on a qualitative comparison based on established principles of organic chemistry.
Introduction to Reactivity in α-Haloketones
This compound is a versatile intermediate in organic synthesis, notably in the production of pharmaceuticals like folic acid.[1][2][3] Its reactivity is primarily dictated by the presence of a carbonyl group and three chlorine atoms positioned on the α- and α'-carbons. α-Haloketones, in general, are characterized by two electrophilic centers: the α-carbon and the carbonyl carbon.[1] The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the adjacent α-carbons, making them susceptible to nucleophilic attack.[1]
Comparative Analysis of Chlorine Leaving Groups in this compound
The structure of this compound presents two distinct types of chlorine atoms: two on the C1 carbon (a dichloromethyl group) and one on the C3 carbon (a chloromethyl group). The relative leaving group ability of these chlorines is influenced by the electronic environment of the carbon to which they are attached.
Key Factors Influencing Leaving Group Ability:
-
Inductive Effect: The presence of two chlorine atoms on C1 exerts a stronger electron-withdrawing inductive effect compared to the single chlorine on C3. This increased partial positive charge on C1 would theoretically make it more susceptible to nucleophilic attack in an SN2 reaction.
-
Acidity of α-Hydrogens: The α-hydrogens in α-haloketones are acidic and can be removed by a base to form an enolate, a critical step in reactions like the Favorskii rearrangement. The electron-withdrawing effect of the two chlorine atoms on C1 makes the single α-hydrogen on this carbon significantly more acidic than the two α-hydrogens on C3.
-
Steric Hindrance: The dichloromethyl group at C1 is more sterically hindered than the chloromethyl group at C3, which could influence the rate of nucleophilic attack.
In Nucleophilic Substitution Reactions (SN2):
While direct kinetic data is unavailable, it is plausible that nucleophilic substitution could occur at both C1 and C3. The enhanced electrophilicity of C1 due to the two chlorine atoms would favor attack at this position. However, the greater steric hindrance at C1 might favor attack at the less hindered C3. The actual product distribution would likely depend on the nature of the nucleophile and the reaction conditions.
In Base-Induced Reactions (Favorskii Rearrangement):
In the presence of a base, the more acidic proton on C1 is preferentially abstracted, leading to the formation of an enolate. This enolate can then undergo an intramolecular SN2 reaction, displacing the chlorine on C3 to form a cyclopropanone (B1606653) intermediate, which is characteristic of the Favorskii rearrangement.[4] This pathway suggests that in base-catalyzed reactions, the chlorine at C3 is the more likely leaving group following the initial deprotonation at C1.
Data Summary
The following table summarizes the qualitative comparison of the chlorine leaving groups based on theoretical principles.
| Feature | C1-Chlorines (on -CHCl₂) | C3-Chlorine (on -CH₂Cl) | Rationale |
| Electrophilicity of Carbon | Higher | Lower | Stronger inductive effect from two chlorine atoms. |
| Acidity of α-Hydrogen | Higher | Lower | Stronger inductive effect from two chlorine atoms stabilizes the conjugate base. |
| Steric Hindrance | Higher | Lower | The presence of two chlorine atoms creates more steric bulk. |
| Predicted Leaving Group Ability in SN2 | Potentially higher due to electronics, but may be lower due to sterics. | Potentially higher due to lower steric hindrance. | The outcome is dependent on the interplay between electronic and steric effects. |
| Role in Favorskii Rearrangement | The α-hydrogen on C1 is abstracted. | Acts as the leaving group during cyclopropanone formation. | The higher acidity of the C1 proton dictates the initial step of the reaction. |
Experimental Protocols
While a direct comparative study is not available, the following is a representative experimental protocol for a nucleophilic substitution reaction involving this compound.
Reaction of this compound with 1-phenyl-5-mercaptotetrazole [1]
Materials:
-
1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol)
-
Sodium hydride (NaH) (224 mg, 5.62 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound (1 mL, 5.62 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 1-phenyl-5-mercaptotetrazole in anhydrous THF at 0°C, add NaH.
-
Stir the reaction mixture at 0°C for 15 minutes.
-
Slowly add a solution of this compound in THF to the reaction mixture at 0°C.
-
Continue stirring the reaction mixture at 0°C for an additional hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
Note: The original source does not specify which chlorine atom is substituted in this reaction.
Visualizing Reaction Pathways
The following diagrams illustrate the potential reaction pathways of this compound.
Caption: Potential SN2 reaction pathways for this compound.
Caption: Simplified workflow of the Favorskii rearrangement of this compound.
Conclusion
Based on fundamental chemical principles, the chlorine atoms at the C1 and C3 positions of this compound exhibit different reactivities. In base-induced reactions like the Favorskii rearrangement, the initial deprotonation at the more acidic C1 position leads to the C3 chlorine acting as the leaving group. For direct nucleophilic substitution, the outcome is less certain and would be a balance between the enhanced electrophilicity of C1 and the lower steric hindrance of C3. Further experimental and computational studies are required to provide quantitative data on the relative leaving group abilities of the chlorine atoms in this compound under various reaction conditions.
References
A Comparative Guide to 1,1,3-Trichloroacetone and 1,1,3,3-Tetrachloroacetone in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the construction of complex cyclic scaffolds remains a cornerstone of molecular design, particularly in the development of novel therapeutics and functional materials. Among the various strategies, cycloaddition reactions offer a powerful and atom-economical approach to building ring systems with high stereocontrol. This guide provides a detailed comparison of two key precursors for oxyallyl cation-mediated [4+3] cycloadditions: 1,1,3-trichloroacetone and 1,1,3,3-tetrachloroacetone (B41711). While direct comparative studies are scarce, this document synthesizes available experimental data and analogous procedures to offer a clear overview of their respective utility, reactivity, and experimental considerations.
Introduction: Oxyallyl Cations in [4+3] Cycloadditions
Neither this compound nor 1,1,3,3-tetrachloroacetone typically participate directly in cycloaddition reactions in their keto forms. Instead, their synthetic value lies in their role as precursors to highly reactive intermediates known as oxyallyl cations. These three-carbon, two-electron synthons are readily generated in situ and trapped by 4π electron systems, such as furans and cyclopentadienes, to yield seven-membered rings—a structural motif present in numerous natural products and biologically active molecules.
The generation of oxyallyl cations from α,α'-dihalo ketones, a class to which both of these chloroacetones belong, is a well-established method.[1] This transformation can be initiated either by reduction with a metal, such as a zinc-copper couple, or by treatment with a base in a polar solvent. The degree of chlorination on the acetone (B3395972) backbone directly influences the structure of the resulting oxyallyl cation and, consequently, the final cycloaddition product.
Comparative Performance in [4+3] Cycloadditions
This section details the expected reactivity and provides representative experimental protocols for the [4+3] cycloaddition of this compound and 1,1,3,3-tetrachloroacetone with furan (B31954) as a model diene.
This compound: Generation of a Dichloro-oxyallyl Cation
Reaction Scheme:
Caption: Reaction of this compound with furan.
1,1,3,3-Tetrachloroacetone: Generation of a Trichloro-oxyallyl Cation
By analogy to the reactivity of hexachloroacetone, 1,1,3,3-tetrachloroacetone is expected to serve as a precursor for a 1,1,3-trichloro-oxyallyl cation.[2] The resulting [4+3] cycloadduct with furan would be a trichlorinated bicyclo[3.2.1]octenone. The experimental protocol outlined below is adapted from a procedure for a more heavily chlorinated analog and represents a plausible method for achieving this transformation.[2]
Reaction Scheme:
Caption: Plausible reaction of 1,1,3,3-tetrachloroacetone with furan.
Data Presentation: Summary of Cycloaddition Performance
| Feature | This compound | 1,1,3,3-Tetrachloroacetone |
| Precursor | This compound | 1,1,3,3-Tetrachloroacetone |
| Generated Intermediate | 1,3-Dichloro-oxyallyl cation | 1,1,3-Trichloro-oxyallyl cation (predicted) |
| Diene | Furan | Furan |
| Product | 2,4-Dichloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | 2,2,4-Trichloro-8-oxabicyclo[3.2.1]oct-6-en-3-one (predicted) |
| Reported Yield | Good (by analogy)[1] | Moderate to Good (by analogy)[2] |
| Key Reagents | Base (e.g., NaTFE), Polar Solvent (e.g., TFE) | Base (e.g., NaTFE), Polar Solvent (e.g., TFE) |
Experimental Protocols
Protocol for [4+3] Cycloaddition of this compound with Furan (Analogous)
This protocol is adapted from the procedure for 1,3-dichloro-3-methylbutan-2-one (B13945802).[1]
-
Preparation of Reagents: Prepare a solution of sodium 2,2,2-trifluoroethoxide (NaTFE) in 2,2,2-trifluoroethanol (B45653) (TFE).
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine this compound and an excess of furan. Cool the mixture in an ice bath.
-
Reaction Execution: Add the NaTFE solution dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Proposed Protocol for [4+3] Cycloaddition of 1,1,3,3-Tetrachloroacetone with Furan
This protocol is based on the procedure for the reaction of a hexachloroacetone-derived enol phosphate (B84403) with furan.[2]
-
Preparation of Reagents: Prepare a solution of sodium 2,2,2-trifluoroethoxide (NaTFE) in 2,2,2-trifluoroethanol (TFE) (e.g., 1 M solution).
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine 1,1,3,3-tetrachloroacetone (1 equivalent) and an excess of furan (used as both reactant and co-solvent). Cool the mixture in an ice bath.
-
Reaction Execution: To the stirred mixture, add the solution of NaTFE in TFE dropwise over a period of 5-10 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by checking the pH (which should decrease from highly basic to weakly basic) and by analytical techniques such as GC-MS to observe the consumption of the starting material.
-
Work-up and Purification: Add water to the reaction mixture and extract with an organic solvent (e.g., tert-butyl methyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel.
Logical Relationships and Experimental Workflow
The following diagram illustrates the general workflow for the utilization of polychlorinated acetones in [4+3] cycloaddition reactions.
Caption: General workflow for polychlorinated acetone cycloadditions.
Conclusion
Both this compound and 1,1,3,3-tetrachloroacetone are valuable precursors for the generation of substituted oxyallyl cations, which readily undergo [4+3] cycloaddition reactions to form seven-membered rings. The choice between these two reagents will depend on the desired level of chlorination in the final product. While this compound leads to dichlorinated cycloadducts, 1,1,3,3-tetrachloroacetone is expected to yield trichlorinated analogs. The experimental conditions for these transformations are similar, typically involving a base in a polar solvent. The provided protocols, based on established literature for analogous compounds, offer a solid starting point for researchers exploring the synthesis of these and related bicyclic systems. Further optimization of reaction conditions for specific substrates is recommended to achieve maximum yields and selectivity.
References
Comparative Analysis of Folic Acid Synthesis: The Role of Trichloroacetone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the yield of folic acid using different isomers of trichloroacetone. The synthesis of folic acid, a critical B vitamin, is a multi-step chemical process where the choice of reagents can significantly impact the final yield and purity. Among the key precursors, trichloroacetone plays a pivotal role. While several isomers of trichloroacetone exist, the scientific and patent literature predominantly documents the use of 1,1,3-trichloroacetone in industrial folic acid production.
Established Synthesis of Folic Acid using this compound
The industrial synthesis of folic acid typically involves the condensation of three key components: a pteridine (B1203161) derivative, p-aminobenzoylglutamic acid, and a three-carbon fragment, for which this compound is the most commonly used source.[1][2][3]
Quantitative Data from a Representative Synthesis
While a side-by-side comparison is unavailable, the following table summarizes the results from a documented synthesis of folic acid using this compound, which achieved a high yield and purity.
| Parameter | Result | Source |
| Trichloroacetone Isomer Used | This compound | [2] |
| Reported Yield of Folic Acid | 83.2% | [2] |
| Purity of Folic Acid (via HPLC) | 99.7% | [2] |
The Impact of Isomeric Impurities
A significant challenge in the synthesis of folic acid is the purity of the this compound starting material. Commercially available this compound can contain other isomers such as 1,3-dichloroacetone, 1,1-dichloroacetone, and 1,1,3,3-tetrachloroacetone.[4] These related compounds can also participate in the condensation reaction, leading to the formation of structural analogs of folic acid that are difficult to separate, thereby reducing the purity of the final product.[4] The presence of these impurities necessitates complex purification steps to meet the stringent requirements of pharmacopoeias.[4]
Experimental Protocol: Folic Acid Synthesis
The following is a generalized experimental protocol for the synthesis of folic acid using this compound, based on methodologies described in the literature.
Materials:
-
N-p-aminobenzoylglutamic acid
-
2,4,5-triamino-6-hydroxypyrimidine sulfate
-
This compound
-
Sodium metabisulfite (B1197395)
-
An appropriate solvent system (e.g., an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) has been reported)[2]
-
Sodium hydroxide (B78521) solution for pH adjustment
-
Purified water
-
Activated carbon for decolorization
-
Hydrochloric acid for precipitation
Procedure:
-
Condensation Reaction: The reaction is initiated by charging a reactor with N-p-aminobenzoylglutamic acid, 2,4,5-triamino-6-hydroxypyrimidine sulfate, this compound, and sodium metabisulfite in a suitable solvent.[2] The mixture is stirred at a controlled temperature (e.g., 20-30°C) for a set duration (e.g., 2 hours).[2] The pH of the reaction is carefully maintained within a specific range (e.g., 3.0-3.5) through the addition of a sodium hydroxide solution.[2]
-
Isolation of Crude Product: Upon completion of the reaction, the crude folic acid is isolated by filtration.[2]
-
Purification: The crude product is then subjected to a purification process, which typically involves:
-
Dissolving the crude material in an alkaline solution and heating (e.g., to 80-90°C).[2]
-
Treating the solution with activated carbon to remove colored impurities, followed by hot filtration.[2]
-
Precipitating the purified folic acid by adjusting the pH to the acidic range (e.g., 3.0-3.5) with hydrochloric acid.[2]
-
The solution is then cooled to facilitate complete precipitation.[2]
-
-
Drying: The purified folic acid is collected by filtration and dried under vacuum at an elevated temperature (e.g., 60-65°C) to yield the final product.[2]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of folic acid using this compound.
Caption: A simplified workflow for the chemical synthesis of folic acid.
References
Safety Operating Guide
Navigating the Disposal of 1,1,3-Trichloroacetone: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
1,1,3-Trichloroacetone is a highly hazardous chemical compound requiring stringent safety and disposal protocols. Due to its toxicity, corrosivity, and environmental hazards, on-site neutralization or disposal is not recommended. The mandated and safest method of disposal is through a licensed and approved hazardous waste disposal facility. This guide provides the essential information for the safe handling and preparation of this compound waste for professional disposal, in accordance with regulatory guidelines.
Key Hazard and Disposal Information
Proper management of this compound waste begins with a clear understanding of its inherent dangers and the regulatory requirements for its disposal. The following table summarizes the critical information sourced from safety data sheets (SDS).
| Parameter | Data | Citation(s) |
| GHS Hazard Statements | H301: Toxic if swallowedH314: Causes severe skin burns and eye damageH330: Fatal if inhaledH410: Very toxic to aquatic life with long lasting effectsH227: Combustible liquid | [1] |
| Primary Disposal Method | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1][2] |
| Waste Classification | As a halogenated solvent, it is likely to be classified as a hazardous waste under EPA regulations (e.g., F-listed waste codes F001 or F002 depending on use). | |
| Spill Containment | Collect spillage. Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal. Do not let the product enter drains. | [1] |
| Container Disposal | Handle uncleaned containers as the product itself. Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning where permissible. |
Operational Plan for Waste Handling and Disposal
The following step-by-step procedure outlines the operational workflow for the safe management of this compound waste within a laboratory setting, leading up to its collection by a certified waste disposal service.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]
2. Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound with other waste streams, particularly non-halogenated solvents, to avoid creating more complex and expensive disposal challenges.
3. Spill and Leak Management:
-
In the event of a spill, immediately evacuate the area if the spill is large or ventilation is inadequate.
-
For small spills, contain the liquid with an inert absorbent material.[1]
-
Carefully collect the absorbent material and contaminated debris, and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly.
4. Container Management:
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Ensure the container is properly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with an accurate description of the waste material.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any hazardous chemical. The ultimate responsibility for safe handling and disposal lies with the user.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,1,3-Trichloroacetone
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1,1,3-Trichloroacetone, a key chemical intermediate. Adherence to these protocols is critical for protecting personnel and the integrity of your research.
Chemical Profile and Hazards
This compound is a colorless to reddish, lachrymatory liquid with a pungent odor.[1] It is classified as a combustible liquid and presents significant health and environmental hazards. Understanding its hazard profile is the first step in safe handling.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 3: Toxic if swallowed.[2][3] |
| Acute Toxicity, Inhalation | Category 1: Fatal if inhaled.[2][3] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[4] |
| Hazardous to the Aquatic Environment, Acute | Category 1: Very toxic to aquatic life.[2][3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when working with this compound. The following table outlines the minimum required protection.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Respiratory | Full-face respirator with appropriate filter cartridges (e.g., type ABEK (EN14387)).[5] | Use in case of inadequate ventilation or when exposure limits are exceeded.[2][6] |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[2][6] | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][6] |
| Hands | Chemical impermeable gloves. | Gloves must be inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[6] |
| Body | Fire/flame resistant and impervious clothing.[2][6] | Wear suitable protective clothing to avoid skin contact.[2][6][7] |
Operational Plan: From Handling to Storage
Safe handling practices are crucial to prevent exposure and accidents.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[2][6] Do not breathe vapors or mists.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[2]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[6][7]
-
Clothing: Wash contaminated clothing before reuse.[2]
Storage Requirements:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][2][7]
-
Keep the container locked up or in an area accessible only to qualified or authorized personnel.
-
Store away from incompatible materials and foodstuff containers.[2][7]
Emergency Response and First Aid
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[2] |
Spill Management and Disposal Plan
Accidental releases must be handled promptly and safely.
Spill Containment and Cleanup:
-
Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[2][6]
-
Eliminate Ignition Sources: Remove all sources of ignition.[2][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][6]
-
Cleanup: Use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the product and place it into a suitable, closed container for disposal.[8] Use spark-proof tools and explosion-proof equipment.[2][6]
Disposal Protocol:
-
Dispose of the waste material in accordance with national and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
The disposal of contents and containers must be done at an approved waste disposal plant.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. wacker.com [wacker.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]
- 5. This compound produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
